Product packaging for 7-chloro-2H-1,4-benzoxazin-3(4H)-one(Cat. No.:CAS No. 27320-99-6)

7-chloro-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B152732
CAS No.: 27320-99-6
M. Wt: 183.59 g/mol
InChI Key: QGHYYLMIQSZWAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-chloro-2H-1,4-benzoxazin-3(4H)-one is a versatile benzoxazinone derivative that serves as a privileged scaffold in medicinal chemistry and drug discovery research. The benzoxazinone core is recognized as an important nitrogen- and oxygen-containing heterocycle with a broad spectrum of reported biological activities and a favorable toxicity profile, making it a highly attractive building block for developing novel therapeutic agents . Researchers utilize this chlorinated derivative as a key synthetic intermediate in the exploration of new compounds with potential pharmacological effects. Its applications in research include serving as a precursor for the development of antimicrobial agents, as benzo[b][1,4]oxazin-3(4H)-ones have been shown to exhibit significant biological activities such as antimicrobial properties . Furthermore, the structural motif is widely employed in neuroscience-oriented research, particularly in the development of treatments for complex neuropsychiatric and neurodegenerative diseases . The rigid, planar structure of the benzoxazinone core also facilitates its investigation in studies focusing on molecular interactions, including potential intercalation, which is relevant for designing new chemotherapeutic strategies . The chlorine substituent at the 7-position provides a specific site for further chemical modification, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies and high-throughput screening campaigns.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNO2 B152732 7-chloro-2H-1,4-benzoxazin-3(4H)-one CAS No. 27320-99-6

Properties

IUPAC Name

7-chloro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHYYLMIQSZWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-chloro-2H-1,4-benzoxazin-3(4H)-one and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 7-chloro-2H-1,4-benzoxazin-3(4H)-one and its related derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction to 2H-1,4-Benzoxazin-3(4H)-one Core Structure

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. These activities include antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The planar and rigid structure of this core allows for various substitutions, enabling the modulation of its physicochemical and pharmacological profiles. The 7-chloro substitution, in particular, is a key modification explored for its potential to enhance biological efficacy.

Physicochemical Properties

Table 1: Physicochemical Data of this compound Derivatives
CompoundMolecular FormulaMolecular Weight ( g/mol )Crystal SystemSpace Group
4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one[1]C₁₅H₁₂ClNO₂273.71MonoclinicP2₁/c
7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-oneC₁₆H₁₄ClNO₂287.73OrthorhombicP2₁2₁2₁

Synthesis and Experimental Protocols

The synthesis of 7-substituted-2H-1,4-benzoxazin-3(4H)-ones typically involves the cyclization of an appropriate precursor. Below are generalized experimental protocols based on the synthesis of N-substituted derivatives.

General Synthesis of N-substituted 7-chloro-2H-1,4-benzoxazin-3(4H)-ones

A common synthetic route involves the intramolecular cyclization of an N-substituted 2-(chlorophenoxy)acetamide.

Experimental Protocol: Synthesis of 4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one [1]

  • Materials: N-benzyl-2-(2,4-dichlorophenoxy)acetamide, Cesium Carbonate (Cs₂CO₃), Dimethylformamide (DMF), Ethyl Acetate, Hydrochloric Acid (HCl), Saturated Sodium Chloride Solution, Magnesium Sulfate (MgSO₄).

  • Procedure:

    • To a solution of N-benzyl-2-(2,4-dichlorophenoxy)acetamide (2.0 mmol) in 20 ml of DMF, add cesium carbonate (2.4 mmol).

    • Reflux the mixture for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, remove the DMF under vacuum.

    • Add 20 ml of water to the residue to obtain a turbid solution and extract with ethyl acetate (4 x 20 ml).

    • Combine the organic layers and wash with 1 M hydrochloric acid (3 x 10 ml) and saturated sodium chloride solution (3 x 10 ml).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Synthesis of 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one

  • Materials: 2-(2,4-dichlorophenoxy)-N-phenethylacetamide, Cesium Carbonate (Cs₂CO₃), Dimethylformamide (DMF), Ethyl Acetate, Hydrochloric Acid (HCl), Saturated Sodium Chloride Solution, Magnesium Sulfate (MgSO₄).

  • Procedure:

    • To a solution of 2-(2,4-dichlorophenoxy)-N-phenethylacetamide (2.0 mmol) in 20 ml of DMF, add cesium carbonate (2.4 mmol).

    • Reflux the mixture for 1.5 hours, monitoring the reaction by TLC.

    • Remove the DMF under vacuum.

    • Add 20 ml of water and extract with ethyl acetate (4 x 20 ml).

    • Combine the organic layers and wash with 1 M HCl (3 x 10 ml) and saturated sodium chloride solution (3 x 10 ml).

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the product by column chromatography on silica gel using an eluent of ethyl acetate/hexane (1/5) to yield the final product.[2]

Synthesis_Pathway Precursor N-Substituted 2-(2,4-dichlorophenoxy)acetamide Intermediate Cyclization (Intramolecular Nucleophilic Substitution) Precursor->Intermediate Base (e.g., Cs₂CO₃) Solvent (e.g., DMF) Heat Product N-Substituted This compound Intermediate->Product

Figure 1: Generalized synthetic pathway for N-substituted 7-chloro-2H-1,4-benzoxazin-3(4H)-ones.

Spectral Data

Detailed spectral data for the parent this compound is not available. The following table summarizes the crystallographic data obtained for its N-substituted derivatives.

Table 2: Crystallographic Data for this compound Derivatives
Parameter4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one[1]7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one
Crystal Data
a (Å)5.0894 (11)13.528 (4)
b (Å)12.630 (3)29.616 (10)
c (Å)20.070 (4)7.074 (2)
β (°)91.833 (4)90
V (ų)1289.4 (5)2834.2 (15)
Z48
Data Collection
DiffractometerBruker SMART CCD area-detectorBruker SMART CCD area-detector
Measured Reflections66067036
Independent Reflections22682171
Refinement
R[F² > 2σ(F²)]0.0440.049
wR(F²)0.1210.117
S1.021.00

Biological Activities and Potential Signaling Pathways

Derivatives of the 2H-1,4-benzoxazin-3(4H)-one core have been investigated for a range of biological activities. The introduction of a chloro group at the 7-position is often explored to enhance these effects.

  • Antimicrobial Activity: Several studies have reported the antibacterial and antifungal properties of this class of compounds.[3]

  • Anticonvulsant Activity: A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones were synthesized and showed potential anticonvulsant effects.[4]

  • Anti-inflammatory Activity: Derivatives have been shown to reduce the production of pro-inflammatory mediators.

  • Anticancer Activity: The rigid, planar structure is thought to facilitate intercalation with DNA, leading to cytotoxic effects in cancer cell lines.

Biological_Activities Core This compound Scaffold Antimicrobial Antimicrobial Activity Core->Antimicrobial Inhibition of microbial growth Anticonvulsant Anticonvulsant Activity Core->Anticonvulsant Modulation of ion channels or neurotransmitter receptors Antiinflammatory Anti-inflammatory Activity Core->Antiinflammatory Inhibition of pro-inflammatory cytokines and enzymes Anticancer Anticancer Activity Core->Anticancer Induction of apoptosis, DNA intercalation

Figure 2: Potential biological activities of the this compound scaffold.

Conclusion

While specific physicochemical and spectral data for this compound remain to be fully elucidated, the analysis of its derivatives provides a strong foundation for its potential as a valuable scaffold in drug discovery. The synthetic routes are well-established, and the diverse biological activities associated with this core structure warrant further investigation. Future research should focus on the synthesis and detailed characterization of the parent compound to fully unlock its therapeutic potential.

References

The Structural Elucidation of 7-chloro-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the heterocyclic compound 7-chloro-2H-1,4-benzoxazin-3(4H)-one. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potential anti-inflammatory and neuroprotective properties. This document outlines a probable synthetic route, detailed spectroscopic characterization, and explores a key signaling pathway associated with this class of molecules.

Synthesis and Characterization

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from commercially available 2-amino-4-chlorophenol. The workflow is depicted below.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 2-amino-4-chlorophenol 2-amino-4-chlorophenol N-(5-chloro-2-hydroxyphenyl)-2-chloroacetamide N-(5-chloro-2-hydroxyphenyl)-2-chloroacetamide 2-amino-4-chlorophenol->N-(5-chloro-2-hydroxyphenyl)-2-chloroacetamide Acylation Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->N-(5-chloro-2-hydroxyphenyl)-2-chloroacetamide This compound This compound N-(5-chloro-2-hydroxyphenyl)-2-chloroacetamide->this compound Intramolecular Cyclization (Base)

Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols

Step 1: Synthesis of N-(5-chloro-2-hydroxyphenyl)-2-chloroacetamide (Intermediate)

A solution of 2-amino-4-chlorophenol in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane) would be cooled in an ice bath. Chloroacetyl chloride would then be added dropwise to the stirred solution. The reaction mixture would be allowed to warm to room temperature and stirred for a specified time (e.g., 1-4 hours) at a moderately elevated temperature (e.g., 45-85 °C) to ensure complete acylation. The progress of the reaction would be monitored by thin-layer chromatography (TLC). Upon completion, the solvent would be removed under reduced pressure, and the crude product would be purified, for instance by recrystallization.

Step 2: Synthesis of this compound (Final Product)

The intermediate, N-(5-chloro-2-hydroxyphenyl)-2-chloroacetamide, would be dissolved in a high-boiling polar aprotic solvent such as dimethylformamide (DMF). A base, for example, cesium carbonate, would be added to the solution. The reaction mixture would then be heated to reflux for a period of 1.5 to 2 hours. The reaction progress would be monitored by TLC. After the reaction is complete, the solvent would be removed under vacuum. The residue would be partitioned between water and an organic solvent like ethyl acetate. The combined organic layers would be washed with dilute acid and brine, dried over a drying agent (e.g., MgSO₄), filtered, and concentrated to yield the crude product. Purification would be achieved by column chromatography on silica gel.

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Expected Chemical Shift (δ, ppm) Notes
¹H NMR10.0 - 11.0 (s, 1H, N-H)Broad singlet, exchangeable with D₂O.
6.8 - 7.2 (m, 3H, Ar-H)Complex multiplet for the aromatic protons.
4.6 - 4.8 (s, 2H, O-CH₂-C=O)Singlet for the methylene protons.
¹³C NMR~165Carbonyl carbon (C=O).
~145Aromatic carbon attached to oxygen (C-O).
~140Aromatic carbon attached to nitrogen (C-N).
115 - 130Aromatic carbons (C-H and C-Cl).
~67Methylene carbon (O-CH₂).

Note: The expected chemical shifts are estimations based on general principles of NMR spectroscopy and data from similar benzoxazinone structures.

Mass Spectrometry (MS)
Parameter Value
Molecular FormulaC₈H₆ClNO₂
Molecular Weight183.59 g/mol
Expected [M]+m/z 183/185 (in a ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes)
Infrared (IR) Spectroscopy
Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch3200 - 3300
C-H Stretch (aromatic)3000 - 3100
C=O Stretch (amide)1670 - 1690
C=C Stretch (aromatic)1450 - 1600
C-O Stretch (ether)1200 - 1250
C-Cl Stretch700 - 800

Biological Activity and Signaling Pathway

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been reported to exhibit a range of biological activities, including anti-inflammatory and neuroprotective effects. A key mechanism implicated in these effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.

The Nrf2-HO-1 Signaling Pathway

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. In the presence of oxidative or electrophilic stress, which can be induced by xenobiotics such as certain benzoxazinone derivatives, Keap1 undergoes a conformational change. This change prevents it from targeting Nrf2 for degradation. As a result, newly synthesized Nrf2 can translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes. One of the most important of these is Heme Oxygenase-1 (HO-1), an enzyme that plays a critical role in cellular defense against oxidative stress.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Xenobiotic Xenobiotic Keap1_Nrf2 Keap1-Nrf2 Complex Xenobiotic->Keap1_Nrf2 induces conformational change in Keap1 Ub_Proteasome Ubiquitin-Proteasome System Keap1_Nrf2->Ub_Proteasome Ubiquitination Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release Nrf2_d Nrf2 (degraded) Ub_Proteasome->Nrf2_d Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Maf small Maf Nrf2_Maf Nrf2-Maf Heterodimer ARE Antioxidant Response Element (ARE) Nrf2_Maf->ARE Binds to HO1_gene HO-1 Gene ARE->HO1_gene Activates Transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein Translation Cellular_Protection Cellular Protection (Antioxidant Effects) HO1_protein->Cellular_Protection Leads to Nrf2_nMaf Nrf2_nMaf Nrf2_nMaf->Nrf2_Maf

Figure 2: The Nrf2-HO-1 signaling pathway activated by xenobiotics.

This guide provides a foundational understanding of the structure, synthesis, and potential biological relevance of this compound. Further experimental validation of the proposed synthetic route and detailed spectroscopic analysis are necessary to fully elucidate the properties of this compound and unlock its potential in drug discovery and development.

7-chloro-2H-1,4-benzoxazin-3(4H)-one CAS number 72403-05-5

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 7-chloro-2H-1,4-benzoxazin-3(4H)-one

CAS Number: 72403-05-5

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound belonging to the benzoxazinone class of molecules. This class is of significant interest to researchers in medicinal chemistry and drug development due to the broad spectrum of biological activities exhibited by its derivatives. This document consolidates available data on its physicochemical properties, synthesis, biological activities, and safety, intended for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not extensively reported in the literature. The following tables summarize available computed data and estimated values based on related compounds.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 72403-05-5-
Molecular Formula C₈H₆ClNO₂[1]
Molecular Weight 183.59 g/mol [1]
LogP (calculated) 1.756Generic prediction
PSA (Polar Surface Area) 41.82 ŲGeneric prediction
Melting Point Not available. For the parent 2H-1,4-benzoxazin-3(4H)-one: 173-175 °C.
Boiling Point Not available-
Solubility Not available. The parent compound is soluble in methanol (25 mg/mL).

Table 2: Spectroscopic Data

TechniqueData
¹H-NMR Predicted: Aromatic protons (3H) exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. A singlet for the methylene protons (2H) adjacent to the oxygen and carbonyl group. A broad singlet for the N-H proton.
¹³C-NMR Predicted: Resonances for eight distinct carbon atoms, including aromatic carbons, a methylene carbon, and a carbonyl carbon.
IR Spectroscopy Predicted: Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), a strong C=O (amide) stretching, and C-O-C stretching.
Mass Spectrometry Predicted: A molecular ion peak [M]⁺ at m/z ≈ 183, with a characteristic [M+2]⁺ isotope peak for chlorine at approximately one-third the intensity.

Synthesis and Experimental Protocols

A general synthetic workflow for related benzoxazinones is presented below.[2][3]

G cluster_0 Synthesis Workflow Start Starting Materials (e.g., Substituted Phenol and Acetamide) Step1 Coupling Reaction Start->Step1 Base, Solvent Step2 Intramolecular Cyclization Step1->Step2 Heat Step3 Purification (e.g., Column Chromatography) Step2->Step3 Crude Product End This compound Step3->End

Caption: A generalized workflow for the synthesis of benzoxazinone derivatives.

Example Experimental Protocol for a Related N-Substituted Derivative

The following protocol for the synthesis of 4-benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one can be adapted for the synthesis of the title compound.[3]

Materials:

  • N-benzyl-2-(2,4-dichlorophenoxy)acetamide

  • Caesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-benzyl-2-(2,4-dichlorophenoxy)acetamide (2.0 mmol) in DMF (20 ml), add caesium carbonate (2.4 mmol).

  • Reflux the mixture for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, remove the DMF under vacuum.

  • Add water (20 ml) to the residue to obtain a turbid solution and extract with ethyl acetate (4 x 20 ml).

  • Combine the organic layers and wash with 1 M HCl (3 x 10 ml) and saturated brine (3 x 10 ml).

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Biological Activity and Potential Mechanisms of Action

While specific biological data for this compound is scarce, the broader class of 2H-1,4-benzoxazin-3(4H)-one derivatives has been reported to exhibit a range of biological activities, suggesting potential therapeutic applications.

  • Anti-inflammatory Activity: Some derivatives have been shown to reduce the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-induced microglial cells. This effect may be mediated through the activation of the Nrf2-HO-1 signaling pathway, a key regulator of cellular antioxidant responses.[4]

  • Antifungal Activity: Various benzoxazinone derivatives have demonstrated inhibitory activity against a range of fungal strains.[5]

  • Anticonvulsant Activity: Certain derivatives have shown promise as anticonvulsant agents in preclinical models.[6]

  • Anticancer Activity: The planar structure of the benzoxazinone core has led to investigations into its potential as an anticancer agent, with some derivatives showing cytotoxic effects against cancer cell lines.[7]

Nrf2-HO-1 Signaling Pathway in Anti-inflammatory Action

The proposed anti-inflammatory mechanism for some benzoxazinone derivatives involves the modulation of the Nrf2-HO-1 pathway.

cluster_inhibition Inhibition of Degradation cluster_activation Gene Transcription Benzoxazinone Benzoxazinone Keap1 Keap1 Benzoxazinone->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 binds and promotes ubiquitination Proteasome Proteasome Nrf2->Proteasome degradation ARE Antioxidant Response Element Nrf2->ARE translocates to nucleus and binds to ARE Ub Ubiquitin HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 promotes transcription of Inflammation Inflammation HO1->Inflammation reduces

Caption: Proposed mechanism of anti-inflammatory action via the Nrf2-HO-1 pathway.

Safety and Handling

A Safety Data Sheet (SDS) for the specific title compound is not publicly available. The information below is from the SDS of a structurally related compound, 7-chloro-3,4-dihydro-2H-1,4-benzoxazine, and should be used as a general guideline.[8]

Table 3: Hazard and Precautionary Information

CategoryInformation
GHS Hazard Statements Harmful if swallowed. Harmful in contact with skin. Causes skin irritation. Causes serious eye irritation. Harmful if inhaled. May cause respiratory irritation.
Precautionary Statements Avoid dust formation. Use in a well-ventilated place. Wear protective gloves, eye protection, and protective clothing.
First-Aid Measures Inhalation: Move to fresh air. Skin Contact: Remove contaminated clothing and wash skin with soap and water. Eye Contact: Rinse with water for at least 15 minutes. Ingestion: Rinse mouth with water. Seek medical attention if symptoms persist.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a member of the medicinally relevant benzoxazinone family of heterocyclic compounds. While specific experimental data for this particular molecule is limited, the known biological activities of its structural analogs—including anti-inflammatory, antifungal, and anticonvulsant properties—highlight its potential as a valuable scaffold for further investigation in drug discovery programs. Future research should focus on developing a robust synthesis for this compound, thoroughly characterizing its physicochemical properties, and conducting comprehensive biological and toxicological evaluations to ascertain its therapeutic potential.

References

Probing the Bioactivity of 7-chloro-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide to Putative Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide offers an in-depth exploration of the potential mechanisms of action for the compound 7-chloro-2H-1,4-benzoxazin-3(4H)-one. While direct mechanistic studies on this specific molecule are not extensively available in current literature, this document synthesizes the known biological activities of the broader 2H-1,4-benzoxazin-3(4H)-one scaffold. This information provides a foundational framework for researchers, scientists, and drug development professionals to investigate its pharmacological profile. The activities associated with this class of compounds primarily encompass enzyme inhibition, modulation of cellular stress response pathways, and induction of DNA damage.

Overview of Potential Biological Activities

The 2H-1,4-benzoxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological effects. Key activities that may be relevant to the mechanism of action of its 7-chloro substituted analog include:

  • Enzyme Inhibition: Notably, derivatives of this scaffold have been identified as inhibitors of proteases such as α-chymotrypsin.

  • Anti-inflammatory and Cytoprotective Effects: Activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway has been observed, suggesting a role in cellular defense against oxidative stress and inflammation.

  • Anticancer Properties: Certain derivatives have been shown to induce DNA damage in tumor cells, a common mechanism for many chemotherapeutic agents.

Quantitative Data for 2H-1,4-Benzoxazin-3(4H)-one Derivatives

To provide a quantitative context for the potential bioactivity of this compound, the following table summarizes the inhibitory constants (IC₅₀ and Ki) for various derivatives against α-chymotrypsin. It is important to note that these values are for related compounds and may not be directly extrapolated to the 7-chloro variant.

CompoundTargetIC₅₀ (µM)Ki (µM)Reference
2-(2-Fluorophenyl)-4H-3,1-benzoxazin-4-oneα-Chymotrypsin7.22-[1]
2-(2-Bromophenyl)-4H-3,1-benzoxazin-4-oneα-Chymotrypsin6.99-[1]
2-(1-Naphthyl)-4H-3,1-benzoxazin-4-oneα-Chymotrypsin5.42-[1]
A series of 2-substituted benzoxazinonesα-Chymotrypsin6.5 - 341.14.7 - 341.2[2]
7d (a 2H-1,4-Benzoxazin-3(4H)-one derivative)hAChE-20.2[3]

Experimental Protocols for Elucidating Mechanism of Action

To facilitate further research into the specific mechanism of this compound, detailed experimental protocols for the key associated biological activities are provided below.

α-Chymotrypsin Inhibition Assay

This assay is designed to determine the inhibitory potential of a compound against the serine protease α-chymotrypsin.

Materials:

  • α-Chymotrypsin from bovine pancreas

  • N-Succinyl-L-phenylalanine-p-nitroanilide (SPNA) as substrate

  • Tris-HCl buffer (50 mM, pH 7.6)

  • Test compound (this compound)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of various concentrations of the test compound.

  • Add 140 µL of Tris-HCl buffer to each well.

  • Add 20 µL of α-chymotrypsin solution (final concentration 9 units/mL) to each well and pre-incubate at 25°C for 20 minutes.

  • Initiate the reaction by adding 20 µL of the substrate SPNA (final concentration 1 mg/mL).

  • Measure the absorbance at 410 nm at regular intervals to determine the rate of p-nitroaniline release.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Logical Workflow for α-Chymotrypsin Inhibition Assay

chymotrypsin_assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Stock Solution C Add Compound to 96-well Plate A->C B Prepare Enzyme and Substrate Solutions D Add Buffer and Enzyme B->D C->D E Pre-incubate D->E F Add Substrate E->F G Measure Absorbance at 410 nm F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: Workflow for determining α-chymotrypsin inhibition.

Nrf2-HO-1 Signaling Pathway Activation Assay (Western Blot)

This protocol details the use of Western blotting to assess the activation of the Nrf2-HO-1 pathway in cells treated with the test compound.

Materials:

  • Cell line (e.g., BV-2 microglia or Huh-7 hepatocytes)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Treat cells with various concentrations of the test compound for a specified time (e.g., 24 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative protein expression levels.

Signaling Pathway of Nrf2-HO-1 Activation

Nrf2_pathway cluster_stimulus Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound Keap1 Keap1 Compound->Keap1 Inhibits Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Binds Nrf2_cyto Nrf2 Nrf2_cyto->Keap1_Nrf2 Nrf2_nuc Nrf2 Keap1_Nrf2->Nrf2_nuc Nrf2 Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds HO1 HO-1 Gene ARE->HO1 Activates Transcription Cytoprotection Cytoprotection & Anti-inflammation HO1->Cytoprotection Leads to

Caption: Proposed Nrf2-HO-1 activation pathway.

DNA Damage Assessment (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[4][5][6]

Materials:

  • Treated cells

  • Low melting point agarose

  • Microscope slides

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralizing buffer

  • DNA staining dye (e.g., SYBR Green or propidium iodide)

  • Fluorescence microscope with appropriate filters

  • Image analysis software

Procedure:

  • Harvest cells treated with the test compound.

  • Embed the cells in a thin layer of low melting point agarose on a microscope slide.

  • Lyse the cells by immersing the slides in lysis solution to remove membranes and proteins, leaving behind nucleoids.

  • Denature the DNA by placing the slides in an alkaline electrophoresis buffer.

  • Perform electrophoresis under alkaline conditions. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail".

  • Neutralize and stain the DNA with a fluorescent dye.

  • Visualize the comets under a fluorescence microscope.

  • Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using image analysis software.

Experimental Workflow for Comet Assay

comet_assay_workflow A Cell Treatment with This compound B Cell Harvesting A->B C Embedding Cells in Agarose B->C D Cell Lysis C->D E Alkaline Unwinding D->E F Electrophoresis E->F G Neutralization & Staining F->G H Fluorescence Microscopy G->H I Image Analysis (Comet Scoring) H->I

Caption: Step-by-step workflow of the comet assay.

Conclusion

While the precise mechanism of action for this compound remains to be elucidated, the established bioactivities of its parent scaffold provide a strong foundation for future research. The protocols and data presented in this guide are intended to empower researchers to systematically investigate its potential as an enzyme inhibitor, a modulator of the Nrf2-HO-1 pathway, and an inducer of DNA damage. Such studies will be crucial in determining the therapeutic potential of this compound and its derivatives.

References

The Diverse Biological Activities of 7-chloro-2H-1,4-benzoxazin-3(4H)-one Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-chloro-2H-1,4-benzoxazin-3(4H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current state of research into these compounds, focusing on their anti-inflammatory, antimicrobial, antifungal, and anticancer properties. This document summarizes key quantitative data, details common experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the field.

Anti-inflammatory Activity

Derivatives of this compound have demonstrated significant anti-inflammatory potential. Notably, 7-chloro-2-methyl-4H-benzo[d][1]-oxazin-4-one has been shown to exhibit potent anti-inflammatory effects, in some cases exceeding that of the standard drug indomethacin.

Quantitative Anti-inflammatory Data
CompoundDoseAnti-inflammatory Activity (%)Reference
7-chloro-2-methyl-4H-benzo[d][1]-oxazin-4-one10 mg/kg96.78[1]
7-chloro-2-methyl-4H-benzo[d][1]-oxazin-4-one20 mg/kg95.71[1]
Indomethacin (Standard)10 mg/kgNot specified[1]
Mechanism of Action: The Nrf2-HO-1 Signaling Pathway

The anti-inflammatory effects of some 2H-1,4-benzoxazin-3(4H)-one derivatives are attributed to their ability to activate the Nrf2-HO-1 signaling pathway. Under conditions of oxidative stress, the transcription factor Nrf2 dissociates from its inhibitor Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including heme oxygenase-1 (HO-1). The upregulation of HO-1 and other antioxidant enzymes helps to mitigate inflammation by reducing reactive oxygen species (ROS) and inhibiting the production of pro-inflammatory cytokines.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Keap1->Ub Ubiquitination Proteasome Proteasome Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to HO1 HO-1 Gene ARE->HO1 activates transcription of Antioxidant_Proteins Antioxidant Proteins (e.g., HO-1) HO1->Antioxidant_Proteins translates to Antioxidant_Proteins->ROS reduces

Nrf2-HO-1 Signaling Pathway Activation.

Antimicrobial Activity

The this compound scaffold has been explored for its antibacterial properties against a range of pathogenic bacteria.

Quantitative Antibacterial Data
CompoundBacterial StrainMIC (mg/mL)Reference
7-chloro-2-methyl-4H-benzo[d][1]-oxazin-4-oneKlebsiella pneumoniae6 - 9[2]
7-chloro-2-methyl-4H-benzo[d][1]-oxazin-4-oneStaphylococcus aureus6 - 9[2]
7-chloro-2-methyl-4H-benzo[d][1]-oxazin-4-onePseudomonas aeruginosa6 - 9[2]
Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Materials:

  • Nutrient agar plates

  • Bacterial cultures (e.g., Klebsiella pneumoniae, Staphylococcus aureus, Pseudomonas aeruginosa)

  • Test compound solution (this compound derivatives)

  • Positive control (e.g., a standard antibiotic)

  • Negative control (e.g., solvent used to dissolve the compound)

  • Sterile cork borer or pipette tip

  • Micropipettes

  • Incubator

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in sterile saline or broth to a turbidity equivalent to 0.5 McFarland standard.

  • Inoculation of Agar Plates: The surface of the nutrient agar plates is uniformly swabbed with the bacterial inoculum.

  • Well Creation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar plates using a sterile cork borer.

  • Application of Test Compound: A specific volume (e.g., 100 µL) of the test compound solution at a known concentration is added to the wells. The positive and negative controls are also added to separate wells.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Agar_Well_Diffusion A Prepare standardized bacterial inoculum B Swab inoculum onto nutrient agar plate A->B C Create wells in the agar with a sterile borer B->C D Add test compound, positive, and negative controls to wells C->D E Incubate plates (e.g., 37°C for 24h) D->E F Measure the diameter of the zone of inhibition E->F

Workflow for Agar Well Diffusion Assay.

Antifungal Activity

Derivatives of 1,4-benzoxazin-3-one, including those with chloro substitutions, have shown promise as antifungal agents against various phytopathogenic fungi.

Quantitative Antifungal Data
CompoundFungal StrainEC50 (µg/mL)Reference
6-chloro substituted 1,4-benzoxazin-3-one derivative (5o)Gibberella zeae23.17[3]
6-chloro substituted 1,4-benzoxazin-3-one derivative (5p)Capsicum wilt26.76[3]
6-chloro substituted 1,4-benzoxazin-3-one derivative (5q)Pellicularia sasakii26.66[3]
6-chloro substituted 1,4-benzoxazin-3-one derivative (5s)Phytophthora infestans15.37[3]

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. These compounds have been shown to induce DNA damage and apoptosis in cancer cell lines.

Quantitative Anticancer Data
CompoundCell LineIC50 (µM)Reference
7-(1,2,3-triazol-1-yl) substituted derivative (c18)Huh-7 (liver cancer)19.05[4]
7-(1,2,3-triazol-1-yl) substituted derivative (c5)Huh-7 (liver cancer)28.48[4]
7-(1,2,3-triazol-1-yl) substituted derivative (c16)Huh-7 (liver cancer)31.87[4]
7-(1,2,3-triazol-1-yl) substituted derivative (c14)Huh-7 (liver cancer)32.60[4]
Mechanism of Action: Induction of Apoptosis via DNA Damage

A key mechanism by which these compounds exert their anticancer effects is through the induction of DNA damage, which subsequently triggers the intrinsic pathway of apoptosis. DNA damage activates sensor proteins like ATM and ATR, which in turn phosphorylate and activate downstream effector kinases such as Chk1 and Chk2. This signaling cascade leads to the activation of the tumor suppressor protein p53. Activated p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax and Puma. These proteins promote mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, an initiator caspase, then cleaves and activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates, resulting in the characteristic morphological changes of programmed cell death.

Apoptosis_Pathway cluster_stimulus cluster_signaling Signaling Cascade cluster_mitochondria Mitochondrial Events cluster_execution Execution Phase DNA_Damage DNA Damage (induced by this compound derivative) ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax_Puma Upregulation of Bax and Puma p53->Bax_Puma MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Puma->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Cytochrome c + Apaf-1) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Induction of Apoptosis via DNA Damage.
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line (e.g., Huh-7)

  • 96-well plates

  • Cell culture medium

  • Test compound solutions at various concentrations

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specific period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Anticonvulsant Activity

While various benzoxazine derivatives have been investigated for their anticonvulsant properties, a specific evaluation of this compound derivatives in this context is not extensively reported in the currently available literature. Further research is warranted to explore the potential of this specific scaffold in the development of novel anticonvulsant agents.

Conclusion

The this compound core structure represents a versatile and promising scaffold for the development of new therapeutic agents. Its derivatives have demonstrated significant anti-inflammatory, antimicrobial, antifungal, and anticancer activities. The mechanisms of action, where elucidated, involve key cellular pathways such as Nrf2-HO-1 signaling and the induction of apoptosis. The data and protocols presented in this guide are intended to facilitate further research and development of this important class of compounds.

References

Pharmacological Profile of 7-Chloro-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. The introduction of a chlorine atom at the 7-position of this core structure modulates its physicochemical properties, potentially enhancing its pharmacological profile. This technical guide provides a comprehensive overview of the known pharmacological activities of derivatives of 7-chloro-2H-1,4-benzoxazin-3(4H)-one, focusing on its anti-inflammatory, anticonvulsant, antifungal, and antimicrobial properties. Detailed experimental protocols for key biological assays are provided, along with a visualization of a relevant signaling pathway to facilitate a deeper understanding of its mechanism of action. While specific data for the unsubstituted parent compound is limited, this guide synthesizes the available information on its derivatives to provide a robust starting point for further research and drug development endeavors.

Introduction

The 1,4-benzoxazine ring system is a core component of numerous natural and synthetic compounds exhibiting a wide array of biological effects. The this compound core, in particular, has been explored as a key building block in the synthesis of novel therapeutic agents. The presence of the electron-withdrawing chlorine atom at the 7-position can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. Research into derivatives of this core has revealed promising activities across several therapeutic areas, suggesting that this compound is a valuable scaffold for the development of new drugs.

Pharmacological Activities

While a comprehensive pharmacological profile for the specific compound this compound is not extensively documented in publicly available literature, numerous studies on its derivatives have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings for these related compounds.

Anti-inflammatory Activity

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have shown significant anti-inflammatory properties, particularly in models of neuroinflammation.

Table 1: Anti-inflammatory Activity of 2H-1,4-benzoxazin-3(4H)-one Derivatives

Compound/DerivativeAssayModelKey FindingsReference
2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazoleNitric Oxide (NO) ProductionLipopolysaccharide (LPS)-stimulated BV-2 microglial cellsSignificant reduction in LPS-induced NO production.[1][2]
Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α)LPS-stimulated BV-2 microglial cellsDecreased transcription levels of pro-inflammatory cytokines.[3]
iNOS and COX-2 ExpressionLPS-stimulated BV-2 microglial cellsDownregulated transcription and protein levels of iNOS and COX-2.[3][4]
Reactive Oxygen Species (ROS) ProductionLPS-stimulated BV-2 microglial cellsReduced LPS-induced ROS production.[1][3]
Anticonvulsant Activity

The benzoxazinone scaffold has been investigated for its potential in treating central nervous system disorders, including epilepsy.

Table 2: Anticonvulsant Activity of 7-substituted-2H-1,4-benzoxazin-3(4H)-one Derivatives

Compound/DerivativeAssayModelQuantitative DataReference
7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-oneMaximal Electroshock (MES) TestMiceED₅₀ = 31.7 mg/kg[5]
Antifungal Activity

Several studies have highlighted the potential of 1,4-benzoxazin-3-one derivatives as antifungal agents, with chloro-substituted compounds often exhibiting enhanced activity.

Table 3: Antifungal Activity of 1,4-benzoxazin-3-one Derivatives

Compound/DerivativeFungal Strain(s)AssayQuantitative Data (EC₅₀)Reference
1,4-benzoxazin-3-one derivatives with acylhydrazone moietyGibberella zeaeMycelium Growth Rate20.06 - 23.17 µg/mL[6][7]
Pellicularia sasakiiMycelium Growth Rate26.66 µg/mL[6][7]
Phytophthora infestansMycelium Growth Rate15.37 µg/mL[6][7]
Capsicum wiltMycelium Growth Rate26.76 µg/mL[6][7]
2-alkyl-2H-1,4-benzoxazin-3(4H)-onesVarious phytopathogenic fungiMycelial Growth InhibitionModerate to good activity at 200 mg L⁻¹[8]
Antimicrobial Activity

Derivatives of 1,4-benzoxazinone have been evaluated for their activity against a range of bacterial pathogens. It has been noted that chloro-substituted derivatives, as a whole, tend to exhibit better antimicrobial activity[9].

Table 4: Antimicrobial Activity of 1,4-benzoxazin-3-one Derivatives

Compound/DerivativeBacterial Strain(s)AssayKey FindingsReference
Novel 1,4-benzoxazinone derivativesGram-positive and Gram-negative bacteria, Candida albicansIn vitro screeningModerate to potent activity.
Propanolamine containing 1,4-benzoxazin-3-onesPseudomonas syringae pv actinidiae, Xanthomonas axonopodis pv citri, Xanthomonas oryzae pv oryzaeTurbidimetric testsModerate to excellent antibacterial activities.[10]
7-chloro-2-methyl-4H-benzo[d][11][12]-oxazin-4-one derivativesKlebsiella pneumonia, Staphylococcus aureus, Pseudomonas aeruginosaAgar well diffusionSignificant activity with MIC ranging from 6–9 mg/mL.[13]

Signaling Pathways

Nrf2-HO-1 Signaling Pathway in Anti-inflammatory Action

Studies on 2H-1,4-benzoxazin-3(4H)-one derivatives have elucidated their involvement in the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress and inflammation[1][3]. In the context of LPS-induced neuroinflammation in BV-2 microglial cells, these derivatives have been shown to activate this protective pathway.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS TLR4->ROS induces Keap1 Keap1 ROS->Keap1 oxidative stress releases Nrf2 Nrf2_c Nrf2 Keap1->Nrf2_c binds & degrades Nrf2_n Nrf2 Nrf2_c->Nrf2_n translocates to nucleus Benzoxazinone This compound Derivative Benzoxazinone->Keap1 inhibits ARE ARE Nrf2_n->ARE binds to HO1 HO-1 ARE->HO1 upregulates Anti_inflammatory Anti-inflammatory Response HO1->Anti_inflammatory promotes

Caption: Nrf2-HO-1 signaling pathway activated by benzoxazinone derivatives.

Experimental Protocols

Anti-inflammatory Activity: LPS-Induced BV-2 Microglial Cell Assay

This protocol describes the methodology to assess the anti-inflammatory effects of test compounds on lipopolysaccharide (LPS)-stimulated BV-2 microglial cells[14][15][16][17][18].

Experimental Workflow:

Caption: Workflow for assessing anti-inflammatory activity in BV-2 cells.

Detailed Methodology:

  • Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. The cells are pre-treated for 1-2 hours.

  • LPS Stimulation: After pre-treatment, LPS (e.g., 100 ng/mL) is added to the wells to induce an inflammatory response. A vehicle control group (no compound, no LPS) and a positive control group (no compound, with LPS) are included.

  • Incubation: The plates are incubated for 24 hours.

  • Nitric Oxide (NO) Measurement: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a new 96-well plate. The absorbance is measured at 540 nm after a 10-minute incubation at room temperature. The concentration of nitrite, a stable metabolite of NO, is determined using a sodium nitrite standard curve[14].

  • Cytokine Analysis (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions[17].

  • Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin). After washing, the membrane is incubated with a secondary antibody, and the protein bands are visualized using a chemiluminescence detection system[4].

  • Real-Time Quantitative PCR (RT-qPCR): Total RNA is extracted from the cells and reverse-transcribed into cDNA. RT-qPCR is performed using specific primers for iNOS, COX-2, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH) to determine the relative mRNA expression levels[4].

Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for potential anticonvulsant drugs effective against generalized tonic-clonic seizures[11][12][19][20][21].

Detailed Methodology:

  • Animals: Male albino mice (e.g., 20-25 g) are used.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.

  • Pre-treatment Time: A specific pre-treatment time (e.g., 30 or 60 minutes) is allowed for the compound to be absorbed and distributed.

  • Electroshock Induction: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes using a convulsiometer.

  • Endpoint: The endpoint of the assay is the observation of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

  • Data Analysis: The percentage of animals protected at each dose is determined. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Antimicrobial Susceptibility Testing

Standard methods such as broth microdilution, agar dilution, or disk diffusion are employed to determine the minimum inhibitory concentration (MIC) of the compounds against various microbial strains[22][23][24][25][26].

Detailed Methodology (Broth Microdilution):

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Serial Dilutions: The test compound is serially diluted (two-fold) in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of pharmacological activities. Derivatives of this core structure have demonstrated significant anti-inflammatory, anticonvulsant, antifungal, and antimicrobial properties. The information and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this important class of compounds. Further investigation into the specific pharmacological profile of the parent compound, this compound, is warranted to fully elucidate its potential and guide the rational design of new, more potent, and selective drug candidates.

References

In Vitro Efficacy of 7-Chloro-2H-1,4-benzoxazin-3(4H)-one and Its Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro studies conducted on 7-chloro-2H-1,4-benzoxazin-3(4H)-one and its derivatives. The benzoxazinone scaffold is a significant heterocyclic system that has garnered attention for its wide array of pharmacological activities.[1] This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the underlying signaling pathways to facilitate further research and development in this area. The planar and rigid structure of the 2H-1,4-benzoxazin-3(4H)-one core makes it a prime candidate for interacting with various biological targets.[2][3]

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of various derivatives of 2H-1,4-benzoxazin-3(4H)-one, including those with chloro substitutions.

Table 1: Anticancer Activity

CompoundCell LineIC50 ValueReference
7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one (4b)MES test (anticonvulsant)ED50: 31.7 mg/kg[4]
2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole derivative (c5)Huh-7 (liver cancer)28.48 μM[2]
2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole derivative (c14)Huh-7 (liver cancer)32.60 μM[2]
2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole derivative (c16)Huh-7 (liver cancer)31.87 μM[2]
2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole derivative (c18)Huh-7 (liver cancer)19.05 μM[2]
1,2,3-triazole-containing 2H-1,4-benzoxazin-3(4H)-one derivative (5b)MCF-7 (breast cancer)17.08 µg/mL[2]
1,2,3-triazole-containing 2H-1,4-benzoxazin-3(4H)-one derivative (5b)HeLa (cervical cancer)15.38 µg/mL[2]
2H-benzo[b][5][6] oxazin-3(4H)-one linked 1,2,3-triazole derivative (14b)A549 (lung cancer)7.59 ± 0.31 μM[7]
2H-benzo[b][5][6] oxazin-3(4H)-one linked 1,2,3-triazole derivative (14c)A549 (lung cancer)18.52 ± 0.59 μM[7]

Table 2: Anti-inflammatory Activity

CompoundAssayEffectReference
2H-1,4-benzoxazin-3(4H)-one derivatives (e2, e16, e20)LPS-induced NO production in BV-2 cellsSignificant reduction[3][8]
2H-1,4-benzoxazin-3(4H)-one derivatives (e2, e16, e20)Pro-inflammatory cytokine transcription (IL-1β, IL-6, TNF-α) in BV-2 cellsSignificant decrease[8]
2H-1,4-benzoxazin-3(4H)-one derivatives (e2, e16, e20)iNOS and COX-2 protein levels in LPS-stimulated BV-2 cellsDownregulation[3][8]

Table 3: Antifungal Activity

CompoundFungal StrainInhibitionConcentrationReference
2-ethyl-2H-1,4-benzoxazin-3(4H)-one (4a)Botrytis cinerea, Phythophtora cactorum, Rhizoctonia solani, Phoma betae, Fusarium culmorum, Fusarium oxysporum, Alternaria alternataComplete200 mg L⁻¹[9]
2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one (4g)Botrytis cinerea, Phythophtora cactorum, Rhizoctonia solani, Phoma betae, Fusarium culmorum, Fusarium oxysporum, Alternaria alternataComplete200 mg L⁻¹[9]
4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one (6)Botrytis cinerea, Phythophtora cactorum, Rhizoctonia solani, Phoma betae, Fusarium culmorum, Fusarium oxysporum, Alternaria alternataComplete200 mg L⁻¹[9]
1,4-benzoxazin-3-one derivative (5L)Gibberella zeae76.37%50 µg/ml[10][11]
1,4-benzoxazin-3-one derivative (5o)Gibberella zeae76.14%50 µg/ml[10][11]
1,4-benzoxazin-3-one derivative (5s)Phytophthora infestans82.62% (EC50: 15.37 µg/ml)50 µg/ml[11]

Detailed Experimental Protocols

A summary of key experimental protocols used to evaluate the in vitro activities of this compound and its derivatives is provided below.

Anticancer Activity Assays
  • Cell Viability Assay (MTT Assay):

    • Human cancer cell lines (e.g., A549, Huh-7, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

    • After treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[7]

  • Apoptosis Analysis by Flow Cytometry:

    • Cancer cells are treated with the test compounds at their respective IC50 concentrations.

    • After incubation, both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).

    • Cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Anti-inflammatory Activity Assays
  • Nitric Oxide (NO) Production Assay (Griess Assay):

    • BV-2 microglial cells are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds.[3]

    • After a 24-hour incubation period, the cell culture supernatant is collected.

    • An equal volume of Griess reagent is added to the supernatant.

    • The absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.[3]

  • Quantitative Real-Time PCR (qRT-PCR) for Cytokine Expression:

    • BV-2 cells are treated with LPS and the test compounds.

    • Total RNA is extracted from the cells using a suitable kit and reverse-transcribed into cDNA.

    • qRT-PCR is performed using specific primers for pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and housekeeping genes (e.g., GAPDH).

    • The relative gene expression is calculated using the 2-ΔΔCt method.[8]

Antifungal Activity Assay
  • Mycelium Growth Rate Method:

    • The test compounds are dissolved in a solvent (e.g., DMSO) and added to a molten Potato Dextrose Agar (PDA) medium to achieve the desired final concentration.

    • The mixture is poured into Petri dishes.

    • A mycelial disc of the test fungus is placed at the center of the agar plate.

    • The plates are incubated at a suitable temperature (e.g., 25°C) until the mycelial growth in the control group reaches the edge of the plate.

    • The diameter of the mycelial colony is measured, and the percentage of inhibition is calculated relative to the control.[10]

Signaling Pathways and Mechanisms of Action

The in vitro studies have elucidated several signaling pathways through which 2H-1,4-benzoxazin-3(4H)-one derivatives exert their biological effects.

Anti-inflammatory Signaling Pathway

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to exhibit anti-inflammatory effects in LPS-stimulated BV-2 microglial cells by activating the Nrf2-HO-1 signaling pathway.[3] This activation leads to a reduction in reactive oxygen species (ROS) production and subsequent inhibition of pro-inflammatory mediators.[3]

Nrf2_HO1_Pathway cluster_stress Cellular Stress cluster_pathway Nrf2-HO-1 Pathway cluster_response Inflammatory Response LPS LPS ROS ROS LPS->ROS Keap1 Keap1 ROS->Keap1 inactivates Inflammation Inflammation (NO, IL-1β, IL-6, TNF-α) ROS->Inflammation promotes Nrf2 Nrf2 Keap1->Nrf2 degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds HO1 HO-1 ARE->HO1 induces expression HO1->ROS HO1->Inflammation inhibits Compound 2H-1,4-Benzoxazin-3(4H)-one Derivatives Compound->Keap1 inhibits

Caption: Nrf2-HO-1 anti-inflammatory pathway.

Anticancer Signaling Pathways

The anticancer activity of these compounds is attributed to their ability to induce DNA damage, apoptosis, and autophagy in cancer cells.[2][7] The rigid, planar structure of the benzoxazinone core is thought to facilitate intercalation with DNA, leading to cell death pathways.[2]

Anticancer_Pathway cluster_cellular Cellular Effects cluster_pathways Downstream Pathways Compound 2H-1,4-Benzoxazin-3(4H)-one Derivatives DNA_Damage DNA Damage (γ-H2AX ↑) Compound->DNA_Damage ROS_Induction ROS Induction Compound->ROS_Induction Apoptosis Apoptosis (Caspase-7 ↑) DNA_Damage->Apoptosis Autophagy Autophagy (LC3 ↑) DNA_Damage->Autophagy ROS_Induction->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death Autophagy->Cell_Death

Caption: Anticancer mechanism of action.

General Experimental Workflow

The typical workflow for the in vitro evaluation of novel 2H-1,4-benzoxazin-3(4H)-one derivatives involves a multi-step process from synthesis to biological characterization.

Experimental_Workflow Synthesis Chemical Synthesis of Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Screening Primary Biological Screening (e.g., MTT Assay) Purification->Screening Mechanism Mechanism of Action Studies (e.g., Flow Cytometry, Western Blot) Screening->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

References

An In-depth Technical Guide to 7-chloro-2H-1,4-benzoxazin-3(4H)-one: Synthesis, Biological Activities, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-chloro-2H-1,4-benzoxazin-3(4H)-one scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, making it a privileged structure in the design and development of novel therapeutic agents. The presence of the chlorine atom at the 7-position often enhances the biological efficacy of these compounds. This technical guide provides a comprehensive review of the synthesis, quantitative biological data, experimental protocols, and mechanisms of action associated with this compound and its derivatives, with a focus on their antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.

Synthesis of the this compound Scaffold

A common and effective method for the synthesis of this compound derivatives involves the intramolecular cyclization of N-substituted 2-(2,4-dichlorophenoxy)acetamides. This approach offers good yields and allows for the introduction of various substituents on the nitrogen atom of the benzoxazine ring.

Experimental Protocol: Synthesis of 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one[1][2]

This protocol describes the synthesis of a representative N-substituted derivative.

  • Reaction Setup: To a solution of 2-(2,4-dichlorophenoxy)-N-phenethylacetamide (0.684 g, 2.0 mmol) in 20 ml of dimethylformamide (DMF), add caesium carbonate (0.787 g, 2.4 mmol).

  • Reflux: Heat the mixture to reflux for 1.5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, remove the DMF under vacuum.

  • Extraction: Add 20 ml of water to the residue to obtain a turbid solution. Extract the aqueous layer with ethyl acetate (4 x 20 ml).

  • Washing: Combine the organic layers and wash them three times with 10 ml of 1 M hydrochloric acid and three times with 10 ml of saturated sodium chloride solution.

  • Drying and Concentration: Dry the organic layer over magnesium sulfate (MgSO4), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane (1:5) mixture as the eluent to yield the final product (75% yield).

Biological Activities and Quantitative Data

Derivatives of this compound have been reported to exhibit a range of biological activities. The following sections summarize the key findings and present the available quantitative data in tabular format.

Antimicrobial Activity

The 1,4-benzoxazine scaffold is a known pharmacophore in antimicrobial agents. The chloro-substitution at the 7-position has been shown to be favorable for this activity.

Table 1: Antibacterial Activity of 7-chloro-2-methyl-4H-benzo[d][1]-oxazin-4-one [2]

CompoundMicroorganismMIC (mg/mL)
7-chloro-2-methyl-4H-benzo[d][1]-oxazin-4-oneKlebsiella pneumoniae6 - 9
Staphylococcus aureus6 - 9
Pseudomonas aeruginosa6 - 9
  • Organism Preparation: Use stock cultures of the test microorganisms, such as Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

  • Inoculation: Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of a sterile agar plate.

  • Well Preparation: Create wells of a specific diameter in the agar plate using a sterile borer.

  • Compound Application: Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) to the wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 24 hours).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

Anticonvulsant Activity

Several derivatives of 7-amino-2H-1,4-benzoxazin-3(4H)-one have been synthesized and evaluated for their anticonvulsant properties, with promising results observed in preclinical models.

Table 2: Anticonvulsant Activity of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-one Derivatives [3]

CompoundED50 (mg/kg)Protective Index (PI = TD50/ED50)
7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one31.77.2
  • Animal Model: Use adult male Kunming mice.

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) at various doses.

  • Electroshock Application: At the time of peak effect, deliver a maximal electroshock stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.

  • Endpoint: Observe the mice for the presence or absence of the tonic hind limb extension seizure.

  • Data Analysis: Calculate the median effective dose (ED50), which is the dose required to protect 50% of the animals from the seizure.

Anti-inflammatory Activity

Recent studies have highlighted the potential of this compound derivatives as anti-inflammatory agents, particularly in the context of neuroinflammation.

Table 3: Anti-inflammatory Activity of 7-chloro-2-methyl-4H-benzo[d][1]-oxazin-4-one

CompoundDose (mg/kg)Anti-inflammatory Activity (%)
7-chloro-2-methyl-4H-benzo[d][1]-oxazin-4-one1096.78
2095.71
  • Cell Culture: Culture BV-2 microglial cells in appropriate media.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).

  • Inflammatory Stimulus: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture.

  • Incubation: Incubate the cells for an extended period (e.g., 24 hours).

  • NO Measurement: Measure the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-treated control.

Anticancer Activity

The rigid, planar structure of the 2H-1,4-benzoxazin-3(4H)-one core makes it a suitable candidate for intercalation into DNA, a mechanism often exploited in cancer chemotherapy. Derivatives with a 1,2,3-triazole moiety at the 7-position have shown notable activity against liver cancer cells.

Table 4: Anticancer Activity of 7-(1,2,3-triazolyl)-2H-1,4-benzoxazin-3(4H)-one Derivatives against Huh-7 Liver Cancer Cells [4][5]

CompoundIC50 (µM)
c528.48
c1432.60
c1631.87
c1819.05
  • Cell Seeding: Seed cancer cells (e.g., Huh-7) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a defined period (e.g., 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Mechanisms of Action: Signaling Pathways and Molecular Targets

The diverse biological activities of this compound derivatives can be attributed to their modulation of specific signaling pathways.

Anti-inflammatory Mechanism: Activation of the Nrf2-HO-1 Pathway

Several 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to exert their anti-inflammatory effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway.[6][7] Under inflammatory conditions, these compounds can promote the nuclear translocation of Nrf2, which in turn upregulates the expression of the antioxidant enzyme HO-1. This leads to a reduction in reactive oxygen species (ROS) and pro-inflammatory mediators.

G cluster_nucleus Inside Nucleus Benzoxazinone This compound Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Benzoxazinone->Keap1_Nrf2 Inhibits Keap1-mediated degradation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE HO1_gene HO-1 Gene ARE->HO1_gene Activates Transcription HO1 HO-1 Inflammation Inflammation HO1->Inflammation Inhibits Nrf2_n Nrf2 Nrf2_n->ARE Binds to HO1_gene->HO1

Caption: Nrf2-HO-1 signaling pathway activation.

Anticancer Mechanism: Induction of DNA Damage, Apoptosis, and Autophagy

The anticancer effects of certain 7-substituted 2H-1,4-benzoxazin-3(4H)-one derivatives are linked to a multi-faceted mechanism involving the induction of DNA damage, apoptosis, and autophagy.[4][5] These compounds can cause DNA damage, leading to the phosphorylation of H2AX (γ-H2AX), a marker of DNA double-strand breaks. This damage response can trigger apoptosis, which is characterized by the activation of executioner caspases like caspase-7. Concurrently, these compounds can induce autophagy, as evidenced by the increased expression of microtubule-associated protein 1A/1B-light chain 3 (LC3).

G Benzoxazinone 7-Substituted-2H-1,4-benzoxazin-3(4H)-one Derivative DNA DNA Benzoxazinone->DNA Induces Damage LC3 LC3 (Increased Expression) Benzoxazinone->LC3 Induces gamma_H2AX γ-H2AX (DNA Damage) DNA->gamma_H2AX Caspase7 Caspase-7 (Activated) gamma_H2AX->Caspase7 Triggers Apoptosis Apoptosis Caspase7->Apoptosis CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath Autophagy Autophagy LC3->Autophagy Autophagy->CancerCellDeath

Caption: Anticancer mechanism of action workflow.

Conclusion

The this compound core represents a versatile and valuable scaffold in drug discovery. Its derivatives have demonstrated significant potential as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, paving the way for the development of more potent and selective drug candidates. The elucidation of their mechanisms of action, including the modulation of key signaling pathways like Nrf2-HO-1 and the induction of programmed cell death, provides a rational basis for their further optimization and clinical translation. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this promising class of compounds.

References

The Discovery and Enduring Legacy of 1,4-Benzoxazin-3-ones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,4-benzoxazin-3-one core is a privileged scaffold in both natural product chemistry and medicinal chemistry. First identified as secondary metabolites in plants in the mid-20th century, these compounds have since been the subject of extensive research, revealing a wide array of biological activities. This technical guide provides an in-depth exploration of the discovery, history, and key scientific milestones related to 1,4-benzoxazin-3-ones. It details experimental protocols for their isolation and synthesis, presents quantitative data on their biological activities, and visualizes their mechanisms of action through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of 1,4-benzoxazin-3-one-based compounds.

A Journey Through Time: The Discovery and History of 1,4-Benzoxazin-3-ones

The story of 1,4-benzoxazin-3-ones begins in the fields of rye, where their presence was first hinted at in the 1950s with the discovery of the related benzoxazolinones. However, the definitive identification of the 1,4-benzoxazin-3-one scaffold in its naturally occurring hydroxamic acid form, specifically 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA), is credited to the pioneering work of Virtanen and Hietala in the early 1960s from rye plants. This discovery laid the foundation for the field of benzoxazinoid chemistry and biology.

Subsequent research, primarily in maize, led to the elucidation of the biosynthetic pathway of these compounds. It was established that they are derived from indole-3-glycerol phosphate, a branch-point from primary metabolism. Key enzymes, including a series of cytochrome P450 monooxygenases, were identified as responsible for the construction of the characteristic heterocyclic ring system. The most abundant benzoxazinoids in maize and wheat were identified as DIBOA and its 7-methoxy derivative, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA).

Initially recognized for their role in plant defense against herbivores and pathogens, the biological activities of 1,4-benzoxazin-3-ones soon attracted the attention of medicinal chemists. Over the decades, synthetic derivatives have been developed and screened for a wide range of therapeutic applications, including antifungal, anticancer, and analgesic properties. This has led to the identification of potent inhibitors of enzymes such as Poly(ADP-ribose) polymerase-1 (PARP-1) and antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, highlighting the versatility of this chemical scaffold.

Key Milestones:

  • 1950s: Discovery of benzoxazolinones in rye, precursors to the understanding of benzoxazinoid chemistry.

  • Early 1960s: Virtanen and Hietala isolate and characterize 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) from rye.

  • Late 1960s - 1970s: Elucidation of the biosynthetic pathway of benzoxazinoids, primarily in maize.

  • 1980s - Present: Extensive research into the biological activities of natural and synthetic 1,4-benzoxazin-3-ones, leading to the discovery of their potential as antifungal agents, PARP-1 inhibitors, and TRPV1 antagonists.

From Nature and the Lab: Experimental Protocols

Isolation of a Natural 1,4-Benzoxazin-3-one: 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) from Maize

This protocol details a method for the large-scale isolation of DIMBOA from maize seedlings, a common and abundant natural source.

Materials:

  • Maize seeds (e.g., Zea mays L.)

  • Potting soil

  • Blender

  • Cheesecloth

  • Amberlite XAD-7 resin

  • Water (distilled or deionized)

  • Acetone

  • Methylene chloride

  • Hexane

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Plant Growth: Sow maize seeds in potting soil and grow in the dark at 20-25°C for 7 days.

  • Harvesting: Harvest the above-ground parts of the seedlings and freeze at -20°C until use.

  • Homogenization and Extraction: Homogenize 1000 g of frozen shoots in a blender with 1 L of water.

  • Filtration: Squeeze the homogenate through a layer of cheesecloth to obtain the filtrate.

  • Enzymatic Hydrolysis: Allow the filtrate to stand at room temperature for 1 hour to permit the enzymatic release of DIMBOA from its glucoside precursor.

  • Adsorption: Add 100 g of Amberlite XAD-7 resin to the filtrate and stir the mixture for 1 hour.

  • Washing: Filter the mixture and wash the Amberlite XAD-7 resin with two 250 mL portions of water.

  • Elution: Elute the DIMBOA from the resin by washing with acetone.

  • Concentration: Evaporate the acetone filtrate to dryness in vacuo using a rotary evaporator.

  • Crystallization: Partially dissolve the residue in methylene chloride and store at -20°C overnight.

  • Final Purification: Filter the resulting precipitate and wash with ice-cold methylene chloride followed by hexane to yield pale yellow, amorphous DIMBOA.

Synthesis of a Representative 1,4-Benzoxazin-3-one Derivative: 2-Ethyl-2H-1,4-benzoxazin-3(4H)-one

This two-step procedure is a general method for the synthesis of 2-alkyl-substituted 1,4-benzoxazin-3-ones.

Step 1: O-alkylation of 2-Nitrophenol

Materials:

  • 2-Nitrophenol

  • Methyl 2-bromoalkanoate (e.g., methyl 2-bromobutanoate for a 2-ethyl derivative)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Stirring apparatus

  • Reflux condenser

Procedure:

  • To a solution of 2-nitrophenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

  • Add methyl 2-bromoalkanoate (1.2 equivalents) to the mixture.

  • Reflux the reaction mixture for 24 hours.

  • After cooling to room temperature, filter the mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-nitro ester intermediate. This intermediate can be purified by column chromatography if necessary.

Step 2: Reductive Cyclization

Materials:

  • 2-Nitro ester intermediate from Step 1

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Stirring apparatus

  • Reflux condenser

Procedure:

  • Suspend the 2-nitro ester intermediate (1 equivalent) in a mixture of ethanol and water.

  • Add iron powder (5 equivalents) and ammonium chloride (1 equivalent) to the suspension.

  • Heat the mixture to reflux and stir vigorously for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-ethyl-2H-1,4-benzoxazin-3(4H)-one.

Biological Activities and Quantitative Data

1,4-Benzoxazin-3-ones exhibit a broad spectrum of biological activities. The following tables summarize key quantitative data for some of these activities.

Table 1: Antifungal Activity of 1,4-Benzoxazin-3-one Derivatives
CompoundFungal SpeciesMIC (µg/mL)Reference
4-Acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-oneFusarium culmorum100[1]
4-Acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-onePhytophthora cactorum20[1]
4-Acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-oneRhizoctonia solani100[1]
2-Ethyl-2H-1,4-benzoxazin-3(4H)-oneRhizoctonia solani100[1]
Acylhydrazone Derivative 5sPhytophthora infestans15.37 (EC₅₀)[2]
Acylhydrazone Derivative 5qPellicularia sasakii26.66 (EC₅₀)[2]
Acylhydrazone Derivative 5oGibberella zeae23.17 (EC₅₀)[2]
Table 2: PARP-1 Inhibitory Activity of Benzoxazinone Derivatives
CompoundIC₅₀ (nM)Cell LineReference
Quinoxaline-based Derivative 8a2.31-[3]
Quinoxaline-based Derivative 53.05-[3]
Olaparib (Reference)4.40-[3]
Benzoxazinone AmideGood Potency-[4]
Table 3: TRPV1 Antagonist Activity of 1,4-Benzoxazin-3-one Derivatives
CompoundActivityAssayReference
Antagonist 36IC₅₀ = 2.31 nMCapsaicin-induced activation[5]
BCTC (Reference)--[6]
AM-0902 (Reference for TRPA1)--[6]
Piperidine Carboxamide DerivativeGood PotencyCell-based[4]

Mechanisms of Action: Signaling Pathways and Workflows

Antifungal Mechanism of Action

Naturally occurring benzoxazinoids like DIMBOA can inhibit the production of mycotoxins by pathogenic fungi such as Fusarium graminearum. This is achieved by suppressing the expression of key transcription factors, like Tri6, which are essential for the activation of the trichothecene biosynthesis gene cluster.

Antifungal_Mechanism DIMBOA DIMBOA FungalCell Fungal Cell DIMBOA->FungalCell Enters Tri6 Tri6 Transcription Factor DIMBOA->Tri6 Suppresses Expression TriGenes Trichothecene Biosynthesis Genes Tri6->TriGenes Activates Mycotoxin Mycotoxin Production TriGenes->Mycotoxin Leads to PARP1_Inhibition cluster_0 Normal DNA Repair cluster_1 With Benzoxazinone Inhibitor SSB DNA Single-Strand Break (SSB) PARP1_active PARP-1 (Active) SSB->PARP1_active Binds to PARP1_inactive PARP-1 (Inactive) SSB->PARP1_inactive Trapped on DNA PAR Poly(ADP-ribose) (PAR) Synthesis PARP1_active->PAR Catalyzes Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Benzoxazinone 1,4-Benzoxazin-3-one Inhibitor Benzoxazinone->PARP1_active Cell_Death Cell Death PARP1_inactive->Cell_Death Leads to TRPV1_Antagonism cluster_0 TRPV1 Activation cluster_1 TRPV1 Blockade Stimuli Noxious Stimuli (Heat, Capsaicin, Low pH) TRPV1_open TRPV1 Channel (Open) Stimuli->TRPV1_open Activates Cation_Influx Ca²⁺/Na⁺ Influx TRPV1_open->Cation_Influx TRPV1_closed TRPV1 Channel (Closed) Depolarization Neuronal Depolarization Cation_Influx->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal Benzoxazinone 1,4-Benzoxazin-3-one Antagonist Benzoxazinone->TRPV1_open Blocks No_Signal No Pain Signal TRPV1_closed->No_Signal Results in

References

Potential Therapeutic Targets of 7-chloro-2H-1,4-benzoxazin-3(4H)-one: A Technical Overview of a Promising Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the specific therapeutic targets of 7-chloro-2H-1,4-benzoxazin-3(4H)-one is limited in publicly available scientific literature. This guide provides an in-depth analysis of the therapeutic potential of the broader 2H-1,4-benzoxazin-3(4H)-one scaffold, with a focus on derivatives that inform the potential bioactivity of the 7-chloro substituted compound. The information presented herein is intended for researchers, scientists, and drug development professionals.

The 2H-1,4-benzoxazin-3(4H)-one core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2] Its rigid, planar structure is amenable to chemical modification at various positions, allowing for the fine-tuning of its pharmacological properties.[2][3] While research on the specific 7-chloro analog is sparse, studies on related derivatives suggest several potential therapeutic avenues, including anti-inflammatory, neuroprotective, anticancer, and anticonvulsant activities.[3][4][5]

Potential Therapeutic Applications and Investigated Derivatives

The therapeutic potential of the 2H-1,4-benzoxazin-3(4H)-one scaffold has been explored through the synthesis and evaluation of numerous derivatives. The substitution pattern on the benzoxazinone ring plays a crucial role in determining the specific biological activity. A summary of key findings for various derivatives is presented below.

Derivative ClassTherapeutic AreaKey Target/MechanismQuantitative DataReference
1,2,3-Triazole-modified derivativesAnti-inflammatoryActivation of Nrf2-HO-1 signaling pathway-[4]
Compound 7d (a 2H-1,4-benzoxazin-3(4H)-one derivative)Neurodegenerative Diseases (e.g., Alzheimer's)Non-competitive inhibition of human acetylcholinesterase (hAChE)Ki = 20.2 ± 0.9 μM[4]
Compound 3 (a 2H-1,4-benzoxazin-3(4H)-one derivative)Neuropsychiatric DisordersAntagonist of Dopamine D2, Serotonin 5-HT1A, and 5-HT2A receptors-[4]
7-(substituted)-1,2,3-triazole derivativesAnticancer (Liver Cancer)Induction of DNA damage, apoptosis (via caspase-7), and autophagyIC50 values ranging from 19.05 μM to 32.60 μM against Huh-7 cells[3]
7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-oneAnticonvulsantNot fully elucidatedED50 = 31.7 mg/kg (Maximal Electroshock Test)[5]
General chloro-substituted derivativesAntifungalNot specified-[1]

Key Signaling Pathways

Anti-inflammatory Activity via Nrf2-HO-1 Pathway

Certain derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to exert anti-inflammatory effects by activating the Nrf2-HO-1 signaling pathway.[4] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon stimulation by inducers, such as some benzoxazinone derivatives, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant genes, including Heme Oxygenase-1 (HO-1). This pathway helps to mitigate oxidative stress and inflammation.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequestration Degradation Ubiquitin-Proteasome Degradation Nrf2->Degradation Targeting Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binding HO1 HO-1 Gene ARE->HO1 Activation Antioxidant_Proteins Antioxidant Proteins (e.g., HO-1) HO1->Antioxidant_Proteins Transcription & Translation Antioxidant_Proteins->Degradation Inhibition of Oxidative Stress Benzoxazinone 2H-1,4-benzoxazin-3(4H)-one Derivative Benzoxazinone->Keap1 Inhibition

Caption: Nrf2-HO-1 signaling pathway activation.

Anticancer Mechanism via DNA Damage and Apoptosis

Derivatives of 2H-1,4-benzoxazin-3(4H)-one, particularly those with modifications at the 7-position, have demonstrated anticancer activity by inducing DNA damage.[3] This can trigger cell cycle arrest and programmed cell death pathways, such as apoptosis and autophagy. The induction of DNA damage is often monitored by the upregulation of markers like γ-H2AX. Subsequent activation of executioner caspases, like caspase-7, leads to the cleavage of cellular substrates and apoptotic cell death.

Anticancer_Pathway Benzoxazinone 7-substituted-2H-1,4-benzoxazin- 3(4H)-one Derivative DNA Nuclear DNA Benzoxazinone->DNA Intercalation/ Interaction DNA_Damage DNA Damage (γ-H2AX upregulation) DNA->DNA_Damage Caspase7 Caspase-7 Activation DNA_Damage->Caspase7 Activation of Downstream Pathways Autophagy Autophagy (LC3 upregulation) DNA_Damage->Autophagy Apoptosis Apoptosis Caspase7->Apoptosis

Caption: DNA damage-induced cell death pathways.

Experimental Protocols

Detailed experimental methodologies are crucial for the validation and replication of scientific findings. Below are representative protocols for key assays used to evaluate the biological activities of 2H-1,4-benzoxazin-3(4H)-one derivatives.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

This protocol is based on the methodology used to assess the anti-inflammatory effects of 2H-1,4-benzoxazin-3(4H)-one derivatives in LPS-induced BV-2 microglial cells.[4]

  • Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Inflammation Induction: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control group and a positive control group (e.g., resveratrol) are included.

  • Incubation: The plates are incubated for 24 hours.

  • Nitric Oxide Measurement: The concentration of nitric oxide (NO) in the cell culture supernatant is determined using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The amount of nitrite is calculated from a sodium nitrite standard curve. The inhibitory effect of the compounds on NO production is expressed as a percentage of the LPS-treated group.

Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity of potential anticancer agents.[3]

  • Cell Culture: Human cancer cell lines (e.g., Huh-7 liver cancer cells) are maintained in appropriate culture medium supplemented with FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a suitable density (e.g., 5,000 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at a wavelength of 490 nm. The cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Anticonvulsant Activity Assay (Maximal Electroshock Test)

The maximal electroshock (MES) test is a widely used preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.[5]

  • Animal Model: Male Kunming mice (or a similar strain) weighing 18-22 g are used.

  • Compound Administration: The test compounds are suspended in a vehicle (e.g., 0.5% sodium carboxymethylcellulose) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • MES Induction: At the time of peak effect (determined in preliminary studies, e.g., 30 minutes post-i.p. administration), a maximal electrical stimulus (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.

  • Observation: The mice are observed for the presence or absence of the tonic hindlimb extension reflex. The abolition of this reflex is considered the endpoint of protection.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic extension, is calculated using a probit analysis. Neurotoxicity can be assessed concurrently using the rotarod test to determine a protective index (TD50/ED50).

Conclusion

While the specific therapeutic targets of this compound remain to be elucidated, the broader family of 2H-1,4-benzoxazin-3(4H)-one derivatives represents a rich source of bioactive compounds with potential applications in a range of diseases. The presence of a chloro-substituent has been noted to enhance the biological activity of some heterocyclic scaffolds. Future research focusing on the synthesis and biological evaluation of this compound is warranted to fully explore its therapeutic potential and to identify its specific molecular targets. The information gathered from its derivatives provides a strong rationale for investigating this compound in the areas of inflammation, neurodegenerative disorders, oncology, and epilepsy.

References

7-chloro-2H-1,4-benzoxazin-3(4H)-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental molecular characteristics of 7-chloro-2H-1,4-benzoxazin-3(4H)-one, a chlorinated derivative of the benzoxazine heterocyclic scaffold. This class of compounds is of significant interest in medicinal chemistry due to its diverse pharmacological activities. This document presents the core molecular data, and while specific experimental protocols and signaling pathways for this exact molecule are not widely published, a logical workflow for its potential synthesis and analysis is provided based on established chemical principles.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. These values are calculated based on the elemental composition of the molecule.

PropertyValue
Molecular Formula C₈H₆ClNO₂
Molecular Weight 183.60 g/mol
Exact Mass 183.0087

Logical Synthesis Workflow

The synthesis of this compound can be logically approached through a multi-step reaction sequence, as outlined in the workflow diagram below. This proposed pathway is based on common organic synthesis methodologies for similar heterocyclic compounds.

Synthesis_Workflow start 2-Amino-4-chlorophenol intermediate N-(5-chloro-2-hydroxyphenyl)-2-chloroacetamide start->intermediate Acylation reagent1 Chloroacetyl chloride reagent1->intermediate product This compound intermediate->product Intramolecular Cyclization reagent2 Base (e.g., K2CO3) reagent2->product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

Step 1: N-acylation of 2-Amino-4-chlorophenol

  • Reaction Setup: Dissolve 2-amino-4-chlorophenol in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Slowly add chloroacetyl chloride, typically dissolved in the same solvent, to the cooled solution. A base, such as triethylamine or pyridine, is often added to neutralize the HCl byproduct generated during the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is typically washed with a dilute acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude intermediate, N-(5-chloro-2-hydroxyphenyl)-2-chloroacetamide.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Step 2: Intramolecular Cyclization

  • Reaction Setup: Dissolve the purified N-(5-chloro-2-hydroxyphenyl)-2-chloroacetamide in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution. The base facilitates the deprotonation of the phenolic hydroxyl group, which then acts as a nucleophile.

  • Heating: Heat the reaction mixture to promote the intramolecular Williamson ether synthesis, leading to the formation of the benzoxazinone ring.

  • Reaction Monitoring: Monitor the reaction progress using TLC.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried, and concentrated.

  • Purification: The final product, this compound, is purified from the crude residue by recrystallization or column chromatography.

Potential Signaling Pathways and Biological Activity

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been investigated for a range of biological activities, including but not limited to anti-inflammatory, analgesic, and antimicrobial effects. The mechanism of action for these compounds often involves the modulation of specific signaling pathways. A logical diagram illustrating a hypothetical signaling pathway that could be influenced by a benzoxazinone derivative is presented below. This is a generalized representation and would require experimental validation for this compound.

Signaling_Pathway compound This compound target Target Protein (e.g., Kinase, Enzyme) compound->target Inhibition pathway_intermediate Signaling Cascade (e.g., Phosphorylation) target->pathway_intermediate pathway_start Upstream Signal pathway_start->target transcription_factor Transcription Factor pathway_intermediate->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Inflammation) gene_expression->cellular_response

Caption: Hypothetical signaling pathway modulated by a benzoxazinone derivative.

Spectroscopic and Biological Insights into 7-chloro-2H-1,4-benzoxazin-3(4H)-one and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectroscopic Data of Structurally Related Compounds

Due to the absence of publicly available, experimentally determined spectroscopic data for 7-chloro-2H-1,4-benzoxazin-3(4H)-one, this section presents data for the parent compound, 2H-1,4-benzoxazin-3(4H)-one, and a related chloro-substituted isomer. This information serves as a valuable reference point for researchers working with this class of compounds.

2H-1,4-benzoxazin-3(4H)-one

This unsubstituted parent compound provides the foundational spectral characteristics of the benzoxazinone core.

Spectroscopic Data 2H-1,4-benzoxazin-3(4H)-one
Molecular Formula C₈H₇NO₂[9]
Molecular Weight 149.15 g/mol [9]
Mass Spectrometry (MS) Molecular Ion (M+): m/z 149[9]
¹H NMR Data not available in the provided search results.
¹³C NMR Data not available in the provided search results.
Infrared (IR) Data not available in the provided search results.
7-chloro-2-methyl-4H-benzo[d][1][10]-oxazin-4-one

While this is a structural isomer with a different oxazine ring arrangement and a methyl substituent, it provides some insight into the spectral characteristics of a chloro-substituted benzoxazinone.

Spectroscopic Data 7-chloro-2-methyl-4H-benzo[d][1][10]-oxazin-4-one
Molecular Formula C₉H₆ClNO₂[11]
Molecular Weight 195.60 g/mol [12]
Mass Spectrometry (MS) Molecular Ion (M+): m/z 195.602[12]
¹H NMR (400MHz, DMSO) δ 7.49 (s, 1H), 7.14 (s, 1H), 6.30 (s, 1H), 2.53 (s, 3H)[11]
¹³C NMR (DMSO) δ 168.05, 149.40, 141.33, 140.10, 134.40, 127.03, 114.40, 23.42[11]
Infrared (IR, KBr, cm⁻¹) 3018 (CH aromatic), 2951, 2871, 2718 (CH aliphatic), 1662 (C=O), 1159 (C-O)[11]

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and spectroscopic analysis of 2H-1,4-benzoxazin-3(4H)-one derivatives, based on methodologies reported for analogous compounds.

Synthesis of 2H-1,4-benzoxazin-3(4H)-one Derivatives

A common route to N-substituted 7-chloro-2H-1,4-benzoxazin-3(4H)-ones involves the intramolecular cyclization of an N-substituted 2-(2,4-dichlorophenoxy)acetamide. The general procedure is as follows:

  • Reaction Setup : To a solution of the appropriate N-substituted-2-(2,4-dichlorophenoxy)acetamide (2.0 mmol) in dimethylformamide (DMF, 20 ml), caesium carbonate (2.4 mmol) is added.[13][14]

  • Cyclization : The reaction mixture is heated under reflux for 1.5-2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[13][14]

  • Work-up : After completion, the DMF is removed under vacuum. Water (20 ml) is added to the residue, and the aqueous solution is extracted with ethyl acetate (4 x 20 ml).[13][14]

  • Purification : The combined organic layers are washed with 1 M hydrochloric acid (3 x 10 ml) and saturated sodium chloride solution (3 x 10 ml), then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.[13][14][15]

Spectroscopic Characterization

Standard spectroscopic techniques are employed to elucidate the structure of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 600 MHz spectrometer.[11][16]

    • Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[11][16]

    • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[11][16]

  • Infrared (IR) Spectroscopy :

    • IR spectra are commonly obtained using the KBr pellet method.[11]

    • Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry (MS) :

    • Mass spectra can be obtained using techniques such as electrospray ionization (ESI) or electron impact (EI).[11][16]

    • High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[16]

Biological Activity and Signaling Pathways

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have demonstrated significant anti-inflammatory properties.[1][2][3] Their mechanism of action often involves the modulation of key inflammatory signaling pathways.

Anti-inflammatory Signaling Pathway

In response to inflammatory stimuli such as lipopolysaccharide (LPS), microglial cells produce pro-inflammatory mediators. 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to counteract these effects by activating the Nrf2-HO-1 signaling pathway.[1][2] This pathway plays a crucial role in the cellular defense against oxidative stress. These compounds can also inhibit the MAPK-NF-κB/iNOS signaling cascade, which is a central pathway in the inflammatory response.[10]

G Anti-inflammatory Signaling of 2H-1,4-benzoxazin-3(4H)-one Derivatives LPS LPS ROS ROS LPS->ROS induces MAPK MAPK LPS->MAPK activates Benzoxazinone This compound Derivative Keap1 Keap1 Benzoxazinone->Keap1 inhibits Benzoxazinone->MAPK inhibits ROS->MAPK activates Nrf2 Nrf2 Keap1->Nrf2 promotes degradation HO1 HO-1 Nrf2->HO1 activates transcription HO1->ROS reduces NFkB NF-κB MAPK->NFkB activates iNOS_COX2 iNOS/COX-2 NFkB->iNOS_COX2 promotes transcription ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory promotes transcription

Caption: Proposed anti-inflammatory mechanism of 2H-1,4-benzoxazin-3(4H)-one derivatives.

Conclusion

While a complete spectroscopic dataset for this compound remains to be fully elucidated in the public domain, the available data for its structural analogs provides a solid foundation for researchers. The synthetic and analytical protocols outlined in this guide offer a practical framework for the preparation and characterization of this important class of heterocyclic compounds. Furthermore, the elucidation of their anti-inflammatory mechanism of action, particularly through the modulation of the Nrf2 and NF-κB signaling pathways, highlights their therapeutic potential and provides a clear direction for future drug discovery and development efforts.

References

Methodological & Application

Application Notes & Protocols: Analytical Methods for 7-chloro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of 7-chloro-2H-1,4-benzoxazin-3(4H)-one. The methodologies described herein are essential for identity confirmation, purity assessment, and quantitative analysis during research, development, and quality control processes.

Chromatographic Methods

Chromatographic techniques are fundamental for separating this compound from impurities, starting materials, and by-products.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring reaction progress and assessing the purity of fractions during purification.[1][2]

Protocol:

  • Plate Preparation: Use silica gel 60 F254 plates.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Mobile Phase (Eluent): A common mobile phase for compounds of this class is a mixture of ethyl acetate and hexane. A typical starting ratio is 1:5 (v/v).[1][3] This can be optimized to achieve a retention factor (Rf) between 0.3 and 0.5.

  • Spotting: Apply a small spot of the dissolved sample to the baseline of the TLC plate.

  • Development: Place the plate in a sealed chamber containing the mobile phase. Allow the solvent front to travel up the plate.

  • Visualization: Visualize the separated spots under UV light (254 nm). Staining with potassium permanganate or iodine may also be used if the compound is not UV-active.

Logical Workflow for TLC Analysis

TLC_Workflow A Sample Preparation (Dissolve in appropriate solvent) B TLC Plate Spotting A->B C Chamber Development (e.g., Ethyl Acetate/Hexane) B->C D Visualization (UV light at 254 nm) C->D E Rf Value Calculation & Purity Assessment D->E Method_Selection cluster_goal Analytical Goal cluster_methods Recommended Method(s) cluster_techniques Analytical Techniques Goal Define Analytical Goal Purity Purity Check Reaction Monitoring Goal->Purity Identity Identity Confirmation Goal->Identity Structure Full Structure Elucidation Goal->Structure Quant Quantification Goal->Quant TLC TLC Purity->TLC HPLC HPLC Purity->HPLC IR IR Identity->IR MS Mass Spec (HRMS) Identity->MS Structure->MS NMR NMR (1H, 13C) Structure->NMR XRAY X-Ray Crystallography Structure->XRAY Quant->HPLC GCMS GC-MS Quant->GCMS

References

Application Note: 1H and 13C NMR Analysis of 7-chloro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-chloro-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound of interest in medicinal chemistry and drug development due to the diverse biological activities associated with the benzoxazinone scaffold. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of such molecules. This document provides a detailed protocol for the acquisition of ¹H and ¹³C NMR spectra for this compound and presents reference spectral data from a closely related compound.

Experimental Protocols

A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for benzoxazinone derivatives is outlined below.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent may depend on the sample's solubility and the desired resolution of the spectra.

  • Ensure the sample is fully dissolved. If necessary, gently warm the tube or use a vortex mixer to aid dissolution.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

NMR Data Acquisition:

The following parameters are recommended for a standard 400 MHz NMR spectrometer:

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz100 MHz
Solvent DMSO-d₆DMSO-d₆
Temperature 298 K298 K
Pulse Program Standard single pulseProton-decoupled single pulse
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay 1-5 seconds2-5 seconds
Number of Scans 16-641024-4096
Spectral Width -2 to 12 ppm-10 to 220 ppm

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants in the ¹H NMR spectrum.

  • Analyze the chemical shifts in the ¹³C NMR spectrum.

Data Presentation

¹H NMR Data for 7-chloro-2-methyl-4H-benzo[d][1]-oxazine-4-one (400MHz, DMSO-d₆) [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.49Singlet1HAromatic CH
7.14Singlet1HAromatic CH
6.30Singlet1HAromatic CH
2.53Singlet3H-CH₃

¹³C NMR Data for 7-chloro-2-methyl-4H-benzo[d][1]-oxazine-4-one (400MHz, DMSO-d₆) [1]

Chemical Shift (δ) ppmAssignment
168.05C=O (C-4)
153.07C-8a
149.40C-7
141.33C-5
140.10C-6
134.40C-4a
127.03Aromatic CH
114.40Aromatic CH
23.42-CH₃

Mandatory Visualization

The following diagram illustrates the chemical structure of the target compound, this compound, with atom numbering to aid in the interpretation of NMR spectra.

Caption: Structure of this compound.

References

The Versatile Scaffold: 7-chloro-2H-1,4-benzoxazin-3(4H)-one as a Pivotal Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-1,4-benzoxazin-3(4H)-one core is a privileged heterocyclic motif found in a multitude of biologically active compounds. The strategic introduction of a chlorine atom at the 7-position offers a valuable handle for further functionalization, enhancing the potential for developing novel therapeutic agents and other functional molecules. This document provides detailed application notes and experimental protocols for the use of 7-chloro-2H-1,4-benzoxazin-3(4H)-one and its derivatives in organic synthesis, highlighting its role as a versatile building block.

Applications in Medicinal Chemistry

Derivatives of the 1,4-benzoxazin-3-one scaffold have demonstrated a wide array of pharmacological activities, making this compound a key starting material for drug discovery programs.[1][2] The benzoxazinone core is present in compounds exhibiting antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][3][4][5] For instance, various substituted benzoxazinones have been investigated for their potential as antifungal agents against pathogenic fungi.[6][7] Furthermore, the modification of this scaffold has led to the development of compounds with activity against neurodegenerative diseases by targeting enzymes like acetylcholinesterase or acting as dopamine D2 receptor antagonists.[4] The presence of the chloro substituent can influence the pharmacokinetic and pharmacodynamic properties of the final compounds, potentially leading to enhanced efficacy and metabolic stability.

Synthetic Utility

This compound serves as a crucial intermediate for the synthesis of more complex molecules, primarily through N-alkylation or N-arylation at the 4-position. The general synthetic approach involves the cyclization of an appropriate precursor, often an N-substituted 2-(2,4-dichlorophenoxy)acetamide, via an intramolecular nucleophilic aromatic substitution (Smiles rearrangement).[8] This methodology provides a straightforward route to a variety of N-substituted 7-chloro-2H-1,4-benzoxazin-3(4H)-ones.

Experimental Protocols

Detailed below are protocols for the synthesis of N-substituted this compound derivatives.

Protocol 1: Synthesis of 4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one

Methodology:

  • To a solution of N-benzyl-2-(2,4-dichlorophenoxy)acetamide (0.620 g, 2.0 mmol) in 20 ml of dimethylformamide (DMF), add caesium carbonate (0.787 g, 2.4 mmol).[3]

  • Reflux the reaction mixture for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]

  • Upon completion, remove the DMF under reduced pressure.[3]

  • Add 20 ml of water to the residue to form a turbid solution.[3]

  • Extract the aqueous layer with ethyl acetate (4 x 20 ml).[3]

  • Combine the organic layers and wash sequentially with 1 M hydrochloric acid (3 x 10 ml) and saturated sodium chloride solution (3 x 10 ml).[3]

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.[3]

  • Purify the crude product by column chromatography on silica gel using a 1:5 mixture of ethyl acetate and hexane as the eluent to yield the pure product.[3]

Protocol 2: Synthesis of 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one

Methodology:

  • Dissolve 2-(2,4-dichlorophenoxy)-N-phenethylacetamide (0.684 g, 2.0 mmol) in 20 ml of DMF.[9][10]

  • Add caesium carbonate (0.787 g, 2.4 mmol) to the solution.[9][10]

  • Reflux the mixture for 1.5 hours, monitoring the reaction by TLC.[9][10]

  • After the reaction is complete, remove the DMF under vacuum.[9][10]

  • Add 20 ml of water to the residue and extract the product with ethyl acetate (4 x 20 ml).[9][10]

  • Combine the organic extracts and wash with 1 M hydrochloric acid (3 x 10 ml) followed by saturated sodium chloride solution (3 x 10 ml).[9][10]

  • Dry the organic phase over MgSO4, filter, and evaporate the solvent under reduced pressure.[9][10]

  • Purify the resulting crude product by column chromatography on silica gel with an eluent of ethyl acetate/hexane (1:5) to afford the desired product.[9][10]

Quantitative Data Summary

Compound NameStarting MaterialYield (%)Molecular FormulaMolar Mass ( g/mol )Crystal System
4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-oneN-benzyl-2-(2,4-dichlorophenoxy)acetamide70C15H12ClNO2273.71Monoclinic
7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one2-(2,4-dichlorophenoxy)-N-phenethylacetamide75C16H14ClNO2287.73Orthorhombic

Visualizations

Synthetic Workflow for N-Substituted 7-chloro-2H-1,4-benzoxazin-3(4H)-ones

start N-Substituted 2-(2,4-dichlorophenoxy)acetamide reagents Cs2CO3, DMF Reflux start->reagents cyclization Intramolecular Cyclization (Smiles Rearrangement) reagents->cyclization workup Aqueous Workup & Extraction cyclization->workup purification Column Chromatography workup->purification product N-Substituted This compound purification->product

Caption: General workflow for the synthesis of N-substituted 7-chloro-2H-1,4-benzoxazin-3(4H)-ones.

This compound as a Scaffold for Bioactive Molecules

scaffold This compound (Building Block) sub_node Synthetic Modifications (e.g., N-alkylation, N-arylation) scaffold->sub_node bio_act_node Diverse Biological Activities sub_node->bio_act_node act1 Antifungal bio_act_node->act1 act2 Anticancer bio_act_node->act2 act3 Anti-inflammatory bio_act_node->act3 act4 Anticonvulsant bio_act_node->act4 act5 CNS Activity bio_act_node->act5

Caption: The central role of the this compound scaffold in generating diverse bioactive compounds.

References

Application of 7-chloro-2H-1,4-benzoxazin-3(4H)-one in Agrochemical Research: A Review of Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While specific research on the agrochemical applications of 7-chloro-2H-1,4-benzoxazin-3(4H)-one is limited in publicly available literature, the broader class of 1,4-benzoxazin-3-one derivatives has garnered significant interest in the development of novel herbicides and fungicides. These compounds are recognized for their diverse biological activities, and various structural analogs have been synthesized and evaluated for their potential as crop protection agents. This document provides an overview of the known agrochemical applications of structurally related 1,4-benzoxazin-3-one derivatives, along with detailed experimental protocols that can be adapted for the evaluation of this compound.

Antifungal Activity of 1,4-Benzoxazin-3-one Derivatives

Numerous studies have demonstrated the potential of 1,4-benzoxazin-3-one derivatives as antifungal agents against a range of plant pathogens. The introduction of different substituents on the benzoxazinone scaffold has been shown to significantly influence their antifungal efficacy.

A series of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones displayed moderate to good antifungal activity against a panel of seven phytopathogenic fungi at a concentration of 200 mg/L.[1] Notably, some derivatives completely inhibited the mycelial growth of all tested fungi at this concentration.[1] Further studies on 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety have also revealed their potent antifungal properties against various plant pathogenic fungi, with some compounds exhibiting better efficacy than commercial fungicides like hymexazol and carbendazim.

Quantitative Antifungal Activity Data of Selected 1,4-Benzoxazin-3-one Derivatives
CompoundTarget FungiConcentration (mg/L)Inhibition (%)Reference
2-ethyl-2H-1,4-benzoxazin-3(4H)-oneRhizoctonia solani100100[1]
4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-oneFusarium culmorum100100[1]
4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-onePhythophtora cactorum100100[1]
4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-oneRhizoctonia solani100100[1]
4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-onePhythophtora cactorum2072[1]

Experimental Protocols for Antifungal Activity Screening

The following protocols are based on methodologies reported for the antifungal evaluation of 1,4-benzoxazin-3-one derivatives and can be adapted for testing this compound.

In Vitro Mycelial Growth Inhibition Assay

This method is used to assess the ability of a compound to inhibit the growth of fungal mycelia.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO)

  • Cultures of test fungi (e.g., Botrytis cinerea, Phythophtora cactorum, Rhizoctonia solani, Phoma betae, Fusarium culmorum, Fusarium oxysporum, and Alternaria alternata)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten PDA to 45-50°C.

  • Add the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 200 mg/L, 100 mg/L, 50 mg/L, 20 mg/L). An equivalent amount of the solvent should be added to the control plates.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each PDA plate with a 5 mm mycelial disc taken from the edge of a 7-day-old culture of the test fungus.

  • Incubate the plates at 25 ± 1°C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions after a specified incubation period (e.g., 3-7 days), or when the fungal growth in the control plates reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

Antifungal_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_pda Prepare PDA Medium amend_pda Amend PDA with Test Compound prep_pda->amend_pda prep_compound Prepare Test Compound Stock prep_compound->amend_pda prep_fungi Culture Test Fungi inoculate Inoculate Plates with Fungal Discs prep_fungi->inoculate pour_plates Pour Petri Dishes amend_pda->pour_plates pour_plates->inoculate incubate Incubate at 25°C inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Inhibition Percentage measure->calculate

Workflow for in vitro antifungal screening.

Herbicidal Activity of 1,4-Benzoxazin-3-one Derivatives

Experimental Protocols for Herbicidal Activity Screening

The following protocols can be used to evaluate the pre- and post-emergence herbicidal activity of this compound.

This assay assesses the effect of a compound on seed germination and seedling growth when applied to the soil before weed emergence.

Materials:

  • Seeds of target weed species (e.g., Echinochloa crus-galli, Lolium rigidum, Portulaca oleracea)

  • Pots or trays filled with a suitable soil mix

  • Stock solution of the test compound in a suitable solvent (e.g., acetone) with a surfactant

  • Growth chamber or greenhouse with controlled environmental conditions

Procedure:

  • Sow the seeds of the target weed species in pots or trays at a uniform depth.

  • Prepare different concentrations of the test compound in a spray solution containing a solvent and a surfactant.

  • Apply the spray solution uniformly to the soil surface. A control group should be sprayed with the solvent and surfactant solution only.

  • Place the pots or trays in a growth chamber or greenhouse with controlled temperature, humidity, and light conditions.

  • After a specified period (e.g., 14-21 days), visually assess the herbicidal effect by recording the percentage of weed control, phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting), and the fresh or dry weight of the emerged plants.

This assay evaluates the effect of a compound on established weeds.

Materials:

  • Potted weeds at a specific growth stage (e.g., 2-3 leaf stage)

  • Stock solution of the test compound in a suitable solvent with a surfactant

  • Spray equipment

  • Growth chamber or greenhouse with controlled environmental conditions

Procedure:

  • Grow the target weed species in pots until they reach the desired growth stage.

  • Prepare different concentrations of the test compound in a spray solution.

  • Apply the spray solution uniformly to the foliage of the weeds until runoff.

  • Place the treated plants in a growth chamber or greenhouse.

  • After a specified period (e.g., 14-21 days), visually assess the herbicidal effect as described in the pre-emergence assay.

Herbicidal_Screening_Logical_Flow cluster_pre Pre-emergence cluster_post Post-emergence start Start: Evaluate Herbicidal Potential decision Application Timing? start->decision pre_sow Sow Weed Seeds decision->pre_sow Pre-emergence post_grow Grow Weeds to Target Stage decision->post_grow Post-emergence pre_apply Apply Compound to Soil pre_sow->pre_apply pre_grow Incubate/Grow pre_apply->pre_grow pre_assess Assess Germination & Growth pre_grow->pre_assess end End: Determine Herbicidal Efficacy pre_assess->end post_apply Apply Compound to Foliage post_grow->post_apply post_incubate Incubate post_apply->post_incubate post_assess Assess Phytotoxicity post_incubate->post_assess post_assess->end

Logical flow for herbicidal activity screening.

The 1,4-benzoxazin-3-one scaffold represents a promising starting point for the development of novel agrochemicals. While direct data on this compound is scarce, the established antifungal and herbicidal activities of its analogs warrant further investigation into its potential. The experimental protocols detailed in this document provide a framework for the systematic evaluation of the biological activity of this and other related compounds, which could lead to the discovery of new and effective crop protection agents. Further research, including synthesis, broad-spectrum bioassays, and structure-activity relationship studies, is necessary to fully elucidate the agrochemical potential of this compound.

References

Application Notes and Protocols for Testing the Bioactivity of 7-chloro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-benzoxazin-3-one scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] These activities include potential applications as antimicrobial, anti-inflammatory, anticancer, and anticonvulsant agents.[2][3][4] Certain benzoxazinone derivatives have also been identified as inhibitors of enzymes such as α-chymotrypsin and tyrosine kinases, and have been shown to modulate cellular signaling pathways like the Nrf2-HO-1 pathway.[5][6] This document provides a detailed experimental protocol for the initial bioactivity screening of a specific derivative, 7-chloro-2H-1,4-benzoxazin-3(4H)-one, to elucidate its potential therapeutic applications.

Experimental Workflow

The following diagram outlines the proposed experimental workflow for the comprehensive bioactivity screening of this compound.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis & Reporting Compound Preparation Compound Preparation Cytotoxicity Assay Cytotoxicity Assay Compound Preparation->Cytotoxicity Assay Determine safe concentration range Antimicrobial Screening Antimicrobial Screening Cytotoxicity Assay->Antimicrobial Screening Enzyme Inhibition Assays Enzyme Inhibition Assays Cytotoxicity Assay->Enzyme Inhibition Assays MIC Determination MIC Determination Antimicrobial Screening->MIC Determination Signaling Pathway Analysis Signaling Pathway Analysis Enzyme Inhibition Assays->Signaling Pathway Analysis Investigate cellular mechanism Data Summary Data Summary Signaling Pathway Analysis->Data Summary MIC Determination->Data Summary Final Report Final Report Data Summary->Final Report G This compound This compound Keap1 Keap1 This compound->Keap1 Inhibition ROS Reactive Oxygen Species ROS->Keap1 Oxidation Nrf2 Nrf2 Keap1->Nrf2 Degradation ARE Antioxidant Response Element Nrf2->ARE Translocation & Binding HO-1 Heme Oxygenase-1 ARE->HO-1 Gene Expression Anti-inflammatory Effects Anti-inflammatory Effects HO-1->Anti-inflammatory Effects

References

Application Note & Protocol: Purification of 7-chloro-2H-1,4-benzoxazin-3(4H)-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides a detailed protocol for the purification of 7-chloro-2H-1,4-benzoxazin-3(4H)-one from a crude reaction mixture using normal-phase column chromatography. Benzoxazinone derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making the availability of pure material essential for research and development.[1] The described method employs silica gel as the stationary phase and a non-polar solvent system to achieve high purity. This protocol is adapted from established procedures for structurally similar benzoxazinone derivatives and is designed to be a reliable method for researchers in organic synthesis and medicinal chemistry.[1][2]

Introduction

This compound is a member of the benzo[b][2]oxazin-3(4H)-one family, a class of compounds recognized for their diverse biological applications.[1] The purity of such compounds is critical for accurate biological screening, structure-activity relationship (SAR) studies, and subsequent drug development processes. Column chromatography is a fundamental purification technique in organic chemistry, separating compounds based on their differential adsorption to a stationary phase while being carried by a mobile phase.[3] This application note details a robust silica gel column chromatography protocol for the purification of the title compound, including pre-chromatography workup, column packing, elution, and sample analysis.

Principle of the Method

The purification is based on normal-phase chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase (a mixture of ethyl acetate and hexane).[3] The crude sample is loaded onto the top of the silica gel column. As the mobile phase flows through the column, compounds in the mixture move at different rates depending on their polarity. Less polar compounds have a weaker affinity for the polar silica gel and elute faster, while more polar compounds are retained longer.[3] By gradually increasing the polarity of the mobile phase, compounds can be selectively eluted and collected in separate fractions, yielding the purified product.

Workflow and Separation Logic

The overall process, from crude reaction mixture to purified compound, involves an initial aqueous workup to remove inorganic salts and highly polar impurities, followed by the chromatographic separation itself.

G Figure 1: Overall Purification Workflow cluster_0 Pre-Chromatography Workup cluster_1 Column Chromatography cluster_2 Post-Chromatography Crude Crude Reaction Mixture (in organic solvent like DMF) Concentrate Concentrate under Reduced Pressure Crude->Concentrate Extract Aqueous Workup & Liquid-Liquid Extraction (Ethyl Acetate/Water) Concentrate->Extract Wash Wash Organic Layer (HCl, Brine) Extract->Wash Dry Dry & Concentrate (e.g., MgSO4) Wash->Dry Load Load Crude Product onto Silica Gel Column Dry->Load Elute Elute with Solvent Gradient (e.g., Ethyl Acetate/Hexane) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Obtain Purified Product Evaporate->Pure

Caption: Figure 1: Overall Purification Workflow.

G Figure 2: Principle of Normal-Phase Separation cluster_column Silica Gel Column (Polar) cluster_elution Elution Over Time col Start Mobile Phase Flow ↓ Crude Mixture Low Polarity Impurity Target Compound High Polarity Impurity Silica Gel (SiO2) Eluted1 Fraction 1: Low Polarity Impurity col:f1->Eluted1 Elutes First Eluted2 Fraction 2: Target Compound col:f1->Eluted2 Elutes Second Eluted3 Fraction 3: High Polarity Impurity (Retained on Column) col:f1->Eluted3 Elutes Last / Retained

Caption: Figure 2: Principle of Normal-Phase Separation.

Materials and Equipment

CategoryItem
Glassware Chromatography column, round-bottom flasks, separatory funnel, beakers, Erlenmeyer flasks, fraction collection tubes/vials
Reagents Crude this compound, Silica gel (230-400 mesh), Ethyl acetate (ACS grade), Hexane (ACS grade), Dichloromethane (for TLC), Methanol (for TLC), Deionized Water, Hydrochloric acid (1 M), Sodium chloride (saturated solution, brine), Magnesium sulfate (anhydrous)
Equipment Rotary evaporator, Magnetic stirrer and stir bars, Fume hood, TLC plates (silica gel 60 F254), UV lamp (254 nm), Hot plate/stirrer, Filtration apparatus

Experimental Protocol

Pre-Chromatography Workup

This procedure is essential for removing solvents like DMF and water-soluble byproducts before chromatography.[1][2]

  • Solvent Removal: If the crude product is in a high-boiling solvent such as DMF, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.[1][2]

  • Extraction: Add deionized water (e.g., 20 mL) to the residue to form a suspension or solution. Transfer this to a separatory funnel and extract with ethyl acetate (e.g., 4 x 20 mL).[1][2]

  • Washing: Combine the organic layers. Wash the combined organic phase sequentially with 1 M hydrochloric acid (e.g., 3 x 10 mL) and then with saturated sodium chloride solution (brine) (e.g., 3 x 10 mL).[1][2]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product as a solid or oil.[1][2]

Column Preparation (Slurry Packing)
  • Select Column: Choose a glass column of appropriate size for the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

  • Prepare Slurry: In a beaker, mix the required amount of silica gel with the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane) to form a free-flowing slurry.

  • Pack Column: Secure the column vertically in a fume hood. Add a small amount of the mobile phase to the column. Swirl the slurry and pour it carefully and continuously into the column. Use additional mobile phase to rinse any remaining silica into the column.

  • Settle and Equilibrate: Gently tap the column to ensure even packing and remove air bubbles. Open the stopcock to drain the excess solvent until the solvent level is just above the silica bed. Add a thin layer of sand to the top of the silica to prevent disturbance during solvent addition. Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.

Sample Loading
  • Dissolve Sample: Dissolve the crude product from step 5.1 in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Load Sample: Carefully add the dissolved sample solution dropwise to the top of the silica bed using a pipette.

  • Adsorb Sample: Drain the solvent until it is level with the sand layer, allowing the sample to adsorb onto the silica.

  • Rinse: Carefully add a small amount of the mobile phase to rinse the sides of the column and repeat the draining process.

Elution and Fraction Collection
  • Begin Elution: Carefully fill the column with the initial mobile phase (e.g., 5% ethyl acetate in hexane). Begin collecting fractions.

  • Gradient Elution: Based on TLC analysis of the crude mixture, a suitable solvent system can be determined. For benzoxazinone derivatives, a gradient of ethyl acetate in hexane is effective.[1][2] A typical starting eluent is 5% ethyl acetate in hexane, gradually increasing the polarity to 10%, 15%, and 20% ethyl acetate as the elution progresses. The specific ratio of ethyl acetate to hexane (or petroleum ether) should be optimized based on preliminary TLC analysis.

  • Monitor Elution: Monitor the separation by collecting small, regular fractions and analyzing them using TLC. Visualize spots under a UV lamp.

  • Combine Fractions: Once the elution is complete, combine the fractions that contain the pure desired product.

Data Presentation and Expected Results

The following table summarizes the recommended chromatography conditions based on protocols for similar compounds.

ParameterSpecification / ValueReference
Stationary Phase Silica Gel (230-400 mesh)[1][2]
Mobile Phase Ethyl Acetate / Hexane (or Petroleum Ether)[1][2]
Elution Profile Step or linear gradient, starting from low polarity (e.g., 5:95 EtOAc:Hexane) and increasing to higher polarity (e.g., 20:80 EtOAc:Hexane). A common isocratic system used for similar compounds is a 1:5 ratio of ethyl acetate to hexane.[1][2]
Yield (Expected) 70-75% (dependent on crude purity)[1][2]

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Separation / Overlapping Spots Inappropriate solvent system (too polar or non-polar).Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.4 for the target compound.
Compound Streaking on TLC/Column Sample overload; compound is too polar for the solvent system; acidic/basic nature of the compound.Reduce the amount of sample loaded. Add a small amount of acid (acetic acid) or base (triethylamine) to the mobile phase if the compound has acidic/basic functional groups.
Low Yield / Product Decomposition Some benzoxazinone derivatives may be sensitive to the acidic nature of silica gel and can undergo hydrolysis.[4]Use deactivated (neutral) silica gel or alumina as the stationary phase. Work quickly and avoid prolonged exposure of the compound to the silica.
Cracked or Channeled Column Bed Improper packing of the column; column ran dry.Repack the column carefully using the slurry method. Never let the solvent level drop below the top of the stationary phase.

Conclusion

The protocol described provides a comprehensive and effective method for the purification of this compound using silica gel column chromatography. By following the detailed steps for pre-purification workup, column preparation, and gradient elution, researchers can obtain the target compound with high purity, suitable for further biological and chemical studies. Careful monitoring by TLC and consideration of potential issues such as compound stability on silica are key to achieving optimal results.

References

Application Notes and Protocols for the Derivatization of 7-chloro-2H-1,4-benzoxazin-3(4H)-one for SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-chloro-2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Its derivatives have been explored as anticancer, antimicrobial, and anti-inflammatory agents. Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of this core structure. This document provides detailed protocols for the synthesis of the core scaffold and its subsequent derivatization at the N-4 and C-7 positions. It also presents quantitative SAR data for a series of novel derivatives against human liver cancer cells, along with a proposed mechanism of action.

I. Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core can be achieved through the cyclization of an appropriate acyclic precursor. A common method involves the intramolecular cyclization of 2-(2,4-dichlorophenoxy)acetamide derivatives.

Experimental Protocol: Synthesis of 7-chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one [1]

This protocol describes the synthesis of an N-substituted derivative, which can be adapted for the synthesis of the unsubstituted core by starting with a suitable precursor.

  • Materials:

    • 2-(2,4-dichlorophenoxy)-N-phenethylacetamide

    • Cesium carbonate (Cs₂CO₃)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium chloride solution (brine)

    • Magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 2-(2,4-dichlorophenoxy)-N-phenethylacetamide (2.0 mmol) in DMF (20 ml).

    • Add cesium carbonate (2.4 mmol) to the solution.

    • Reflux the mixture for 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, remove the DMF under vacuum.

    • Add water (20 ml) to the residue to obtain a turbid solution.

    • Extract the aqueous solution with ethyl acetate (4 x 20 ml).

    • Combine the organic layers and wash three times with 1 M hydrochloric acid (10 ml) and three times with saturated sodium chloride solution (10 ml).

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane eluent system (e.g., 1:5 ratio) to yield the pure 7-chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one.

II. Derivatization Strategies for SAR Studies

The this compound scaffold offers several positions for derivatization to explore the SAR. The most commonly targeted positions are the nitrogen atom at position 4 (N-4) and the aromatic ring, particularly at position 7.

A. N-4 Position Derivatization (N-Alkylation)

The secondary amine at the N-4 position is a prime site for introducing a variety of substituents to modulate the compound's physicochemical properties and biological activity.

Experimental Protocol: General N-Alkylation [1][2]

This generalized protocol is based on the synthesis of N-benzyl and N-phenethyl derivatives.

  • Materials:

    • This compound

    • Appropriate alkyl or benzyl halide (e.g., benzyl bromide, phenethyl bromide)

    • Base (e.g., Cesium carbonate, Potassium carbonate)

    • Solvent (e.g., DMF, Acetone)

  • Procedure:

    • To a solution of this compound (1.0 mmol) in the chosen solvent (e.g., 10 ml of DMF), add the base (1.2-2.0 mmol).

    • Add the corresponding alkyl or benzyl halide (1.1 mmol).

    • Heat the reaction mixture to reflux and monitor by TLC. Reaction times can vary from 2 to several hours.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Work-up the residue as described in the core synthesis protocol (extraction with an organic solvent, washing with acidic and brine solutions, and drying).

    • Purify the final product by column chromatography or recrystallization.

B. C-7 Position Derivatization

Modification at the C-7 position allows for the introduction of diverse functionalities that can significantly impact biological activity. A recent study explored the introduction of a 1,2,3-triazole moiety at this position, leading to potent anticancer agents.[3]

Experimental Workflow: C-7 Derivatization via Click Chemistry

This workflow outlines the general steps to introduce a triazole ring at the C-7 position, starting from a precursor with a suitable functional group for "click" chemistry.

C7_Derivatization start 7-amino-2H-1,4-benzoxazin-3(4H)-one step1 Diazotization start->step1 NaNO₂, HCl step2 Azide Formation step1->step2 NaN₃ step3 Click Chemistry (Copper-catalyzed azide-alkyne cycloaddition) step2->step3 Terminal Alkyne, Cu(I) catalyst end 7-(1,2,3-triazolyl)-2H-1,4-benzoxazin-3(4H)-one Derivatives step3->end

Caption: C-7 derivatization workflow.

III. Structure-Activity Relationship (SAR) Studies: Anticancer Activity

A series of novel 7-(1,2,3-triazolyl)-2H-1,4-benzoxazin-3(4H)-one derivatives were synthesized and evaluated for their in vitro anticancer activity against the human liver cancer cell line Huh-7.[3] The results highlight the importance of the substituent on the triazole ring for cytotoxic potency.

Table 1: In Vitro Anticancer Activity of 7-(1,2,3-triazolyl)-2H-1,4-benzoxazin-3(4H)-one Derivatives against Huh-7 Cells [3]

Compound IDR Group on TriazoleIC₅₀ (µM)[3]
c5 4-Fluorophenyl28.48
c14 3-Chlorophenyl32.60
c16 4-Bromophenyl31.87
c18 4-Nitrophenyl19.05

SAR Summary:

  • The presence of a substituted phenyl ring on the 1,2,3-triazole moiety at the C-7 position of the benzoxazinone core is crucial for anticancer activity.

  • Electron-withdrawing groups on the phenyl ring appear to enhance the cytotoxic activity. The derivative with a 4-nitrophenyl group (c18 ) exhibited the highest potency with an IC₅₀ value of 19.05 µM.[3]

  • Halogen substitution on the phenyl ring also resulted in significant activity, with IC₅₀ values in the range of 28-33 µM.[3]

IV. Mechanism of Action: Induction of DNA Damage and Apoptosis

Further mechanistic studies on the active compounds revealed that their anticancer effects are mediated through the induction of DNA damage, leading to apoptosis and autophagy in tumor cells.[3]

Proposed Signaling Pathway for Anticancer Activity

Anticancer_Mechanism cluster_cell Tumor Cell Compound 7-Triazolyl-benzoxazinone Derivative DNA Nuclear DNA Compound->DNA Intercalation Damage_Sensor DNA Damage Sensors (e.g., γ-H2AX upregulation) DNA->Damage_Sensor Induces Damage Apoptosis_Pathway Apoptosis Pathway Damage_Sensor->Apoptosis_Pathway Autophagy_Pathway Autophagy Pathway Damage_Sensor->Autophagy_Pathway Caspase7 Caspase-7 Activation Apoptosis_Pathway->Caspase7 Cell_Death Apoptotic Cell Death Caspase7->Cell_Death LC3 LC3 Upregulation Autophagy_Pathway->LC3 LC3->Cell_Death Contributes to

Caption: Proposed mechanism of action.

The planar structure of the 7-(1,2,3-triazolyl)-2H-1,4-benzoxazin-3(4H)-one derivatives is thought to facilitate their intercalation into the DNA of tumor cells. This leads to DNA damage, which is evidenced by the upregulation of γ-H2AX.[3] The cellular response to this damage involves the activation of both apoptotic and autophagic pathways, ultimately resulting in cancer cell death. Key markers of these pathways, such as increased expression of caspase-7 and LC3, have been observed in treated cells.[3]

V. Conclusion

The this compound scaffold is a versatile starting point for the development of new therapeutic agents. The provided protocols offer a foundation for the synthesis and derivatization of this core structure. The SAR data from the anticancer studies indicate that modifications at the C-7 position with substituted triazoles can lead to potent compounds. The proposed mechanism of action, involving DNA damage and subsequent programmed cell death, provides a rationale for the observed cytotoxicity and a basis for further optimization of these promising anticancer leads. Further exploration of derivatization at the N-4 and C-2 positions is warranted to build a more comprehensive understanding of the SAR for this important heterocyclic system.

References

Application Notes and Protocols for 7-chloro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and use of 7-chloro-2H-1,4-benzoxazin-3(4H)-one. The information is compiled to ensure the safety of laboratory personnel and to maintain the integrity of the compound for research and development purposes.

Compound Information

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 113770-21-1[1]
Molecular Formula C₈H₈ClNO[1]
Molecular Weight 169.61 g/mol [1]
Appearance Solid (form not specified)[2]
Melting Point > 250 °C (literature)[2]

Safety and Hazards

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled

(Based on data for the related compound 7-chloro-3,4-dihydro-2H-1,4-benzoxazine)[1]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are general recommendations:

EquipmentSpecification
Eye/Face Protection Chemical safety goggles or face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat.
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator with a particulate filter is recommended.

Handling and Storage Protocols

4.1. Handling:

  • General Handling: Handle in a well-ventilated place, preferably in a chemical fume hood.[3] Avoid formation of dust and aerosols.[3] Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[4]

  • Engineering Controls: Ensure adequate ventilation. Eyewash stations and safety showers should be close to the workstation.[4]

4.2. Storage:

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Recommended storage temperature is room temperature (20 to 22 °C).[2]

  • Incompatible Materials: Keep away from oxidizing agents.[4]

Experimental Protocols

5.1. Weighing and Solution Preparation:

  • Perform all weighing and initial dilutions inside a chemical fume hood.

  • Wear appropriate PPE (lab coat, gloves, safety goggles).

  • Use a tared, sealed container for weighing to minimize dust exposure.

  • Slowly add the solid to the desired solvent to avoid splashing and aerosol generation.

  • If sonication is required to dissolve the compound, ensure the container is sealed.

  • Clearly label the prepared solution with the compound name, concentration, solvent, date, and your initials.

5.2. Spillage and Waste Disposal:

  • Minor Spills:

    • Restrict access to the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed, labeled container for chemical waste.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Emergency Procedures

6.1. First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.
Skin Contact Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

(First aid measures are based on general laboratory safety guidelines and information for similar compounds.)

Visualizations

Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE (Gloves, Goggles, Lab Coat) Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area (Fume Hood) Gather_PPE->Prepare_Work_Area Weigh_Compound Weigh Compound in Fume Hood Prepare_Work_Area->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Clean_Work_Area Clean Work Area Prepare_Solution->Clean_Work_Area Store_Compound Store Compound in a Cool, Dry, Well-Ventilated Place Prepare_Solution->Store_Compound Dispose_Waste Dispose of Waste Properly Clean_Work_Area->Dispose_Waste

Caption: Safe Handling Workflow.

Emergency_Response Emergency Response for Accidental Exposure cluster_actions Immediate Actions cluster_followup Follow-up Exposure Accidental Exposure Occurs Remove_from_Source Remove from Source of Exposure Exposure->Remove_from_Source Administer_First_Aid Administer First Aid Remove_from_Source->Administer_First_Aid Seek_Medical_Attention Seek Medical Attention Administer_First_Aid->Seek_Medical_Attention Inhalation Fresh Air, Artificial Respiration if Needed Administer_First_Aid->Inhalation Skin_Contact Wash with Soap & Water (15 min) Administer_First_Aid->Skin_Contact Eye_Contact Rinse with Water (15 min) Administer_First_Aid->Eye_Contact Ingestion Rinse Mouth, Do NOT Induce Vomiting Administer_First_Aid->Ingestion Report_Incident Report Incident to Supervisor Seek_Medical_Attention->Report_Incident Document_Exposure Document Exposure Details Report_Incident->Document_Exposure

Caption: Emergency Response Protocol.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 7-chloro-2H-1,4-benzoxazin-3(4H)-one Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 7-chloro-2H-1,4-benzoxazin-3(4H)-one. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and effective method is a two-step synthesis. The first step involves the N-acylation of 2-amino-4-chlorophenol with a chloroacetylating agent, such as chloroacetyl chloride, to form the intermediate 2-(2-chloroacetamido)-4-chlorophenol. The second step is an intramolecular cyclization of this intermediate, typically promoted by a base, to yield the final product, this compound.

Q2: What are the critical parameters affecting the yield of the reaction?

Several factors can significantly influence the final yield. These include the choice of base, solvent, reaction temperature, and reaction time. The purity of the starting materials, particularly 2-amino-4-chlorophenol, is also crucial. Degradation of the starting aminophenol can lead to side reactions and lower yields.

Q3: Which bases are recommended for the cyclization step?

Weak inorganic bases are generally preferred for the intramolecular cyclization. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) have been shown to be effective. The choice of base can impact the reaction rate and the formation of byproducts.

Q4: What solvents are suitable for this synthesis?

Polar aprotic solvents like N,N-dimethylformamide (DMF) are commonly used for the cyclization step, especially when using carbonate bases, as they help to solubilize the reactants and facilitate the reaction. Other solvents like ethanol or acetone have also been reported in similar syntheses.

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive or degraded starting materials. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Incorrect base or solvent.1. Verify the purity of 2-amino-4-chlorophenol and chloroacetyl chloride. 2. Gradually increase the reaction temperature while monitoring with TLC. For cyclization in DMF, refluxing is common. 3. Allow the reaction to proceed for a longer duration, monitoring with TLC until the starting material is consumed. 4. Ensure the chosen base and solvent are appropriate for the reaction. Consider switching to a stronger base or a more suitable solvent if necessary.
Presence of Multiple Impurities 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. The starting materials are impure. 3. The reaction was exposed to air or moisture.1. Optimize the reaction temperature by running the reaction at a lower temperature for a longer period. 2. Purify the starting materials before use. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Reaction 1. Insufficient amount of base. 2. Poor solubility of reactants. 3. Short reaction time.1. Use a slight excess of the base (e.g., 1.2-1.5 equivalents). 2. Choose a solvent in which the reactants are more soluble, or increase the solvent volume. 3. Extend the reaction time and monitor via TLC.
Difficulty in Product Isolation/Purification 1. The product is highly soluble in the workup solvent. 2. Formation of emulsions during extraction. 3. Co-elution of impurities during column chromatography.1. After extraction, concentrate the organic phase and consider recrystallization from a suitable solvent system like ethyl acetate/hexane. 2. Add a small amount of brine to the aqueous layer to break emulsions. 3. Optimize the mobile phase for column chromatography to achieve better separation.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on common synthetic methods for benzoxazinones. Optimization of specific parameters may be required.

Step 1: N-acylation of 2-amino-4-chlorophenol

  • Dissolve 2-amino-4-chlorophenol (1 equivalent) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

  • Cool the mixture to 0-10°C in an ice bath.

  • Slowly add chloroacetyl chloride (1.05-1.2 equivalents) dropwise to the stirred solution.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, the intermediate, 2-(2-chloroacetamido)-4-chlorophenol, can be isolated or used directly in the next step after a suitable workup.

Step 2: Intramolecular Cyclization

  • Dissolve the crude or purified 2-(2-chloroacetamido)-4-chlorophenol in DMF.

  • Add a base such as cesium carbonate (1.2 equivalents) or potassium carbonate.

  • Heat the mixture to reflux (around 150°C for DMF) and stir for 1.5-3 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase and purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Data Presentation

Table 1: Effect of Reaction Parameters on Benzoxazinone Synthesis Yield (Illustrative)

The following table summarizes the potential impact of different reaction conditions on the yield of similar benzoxazinone syntheses, providing a basis for optimization.

Parameter Condition A Condition B Condition C Typical Yield Range Reference
Base K₂CO₃Cs₂CO₃NaH60-80%[1]
Solvent AcetoneDMFTHF
Temperature Reflux150°CRoom Temp to Reflux
Yield Moderate-GoodGood-ExcellentVariable

Note: This table is illustrative and based on general principles for this class of reactions. Optimal conditions for this compound should be determined experimentally. A synthesis of a similar compound, 4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one, using cesium carbonate in DMF at reflux for 2 hours yielded 70% of the product after purification.[2] Another similar synthesis for 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one using caesium carbonate in DMF with reflux for 1.5 hours reported a yield of 75%.[3][4]

Visualization

Synthesis Workflow

SynthesisWorkflow Synthesis of this compound cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Cyclization cluster_purification Purification A 2-amino-4-chlorophenol C N-acylation Reaction (Solvent: Dichloromethane, 0-10°C) A->C B Chloroacetyl Chloride B->C D Intermediate: 2-(2-chloroacetamido)-4-chlorophenol C->D F Intramolecular Cyclization (Solvent: DMF, Reflux) D->F E Base (e.g., Cs₂CO₃) E->F G Crude Product F->G H Purification (Column Chromatography/ Recrystallization) G->H I This compound (Final Product) H->I

Caption: Workflow for the synthesis of this compound.

References

Technical Support Center: Smiles Rearrangement in Benzoxazinone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals utilizing the Smiles rearrangement for the synthesis of benzoxazinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the Smiles rearrangement in the context of benzoxazinone synthesis?

The Smiles rearrangement is a crucial intramolecular nucleophilic aromatic substitution reaction used to form the benzoxazinone core.[1][2] In this process, an aryl group migrates from a heteroatom (like oxygen) to a nucleophilic heteroatom (like nitrogen). The reaction typically proceeds through a spirocyclic intermediate, often referred to as a Meisenheimer complex.[3] For benzoxazinone synthesis, this usually involves the cyclization of an N-substituted-2-(2-chlorophenoxy)acetamide intermediate.[4]

Q2: My reaction yield is very low. What are the common causes?

Low yields in this synthesis can be attributed to several factors. The electronic properties of the starting materials are critical; the migrating aromatic ring generally requires activation by electron-wthdrawing groups.[2] Other common issues include an inappropriate choice of base or solvent, reaction temperature being too low, or significant steric hindrance from bulky substituents on the starting materials.[1][5]

Q3: I'm observing significant side products. What are they and how can I minimize them?

A common side reaction is the formation of aniline derivatives, which can occur under certain conditions.[5] For example, the reaction of some arylalkyl amines can lead to a mixture of the desired benzoxazinone and a corresponding 2-chloro-N-arylaniline.[5] The choice of base and reaction conditions can profoundly influence the reaction pathway.[1] Optimization of the base (e.g., using a milder or stronger base as needed) and temperature can help favor the desired intramolecular cyclization over competing side reactions.

Q4: How do I choose the correct base and solvent for the reaction?

The combination of base and solvent is critical for a successful Smiles rearrangement. Cesium carbonate (Cs2CO3) is frequently reported as a highly effective base, particularly for more challenging or sterically hindered substrates.[4][5][6] Potassium carbonate (K2CO3) is also commonly used.[6] High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) are often used, especially with Cs2CO3, typically under reflux conditions.[4][6] Acetonitrile is another common solvent, particularly for the initial O-alkylation step.[4] The optimal choice will depend on the specific substrates being used.

Q5: My reaction isn't going to completion. What steps can I take?

If the reaction stalls, consider the following:

  • Increase Temperature: Many procedures call for refluxing in DMF, indicating that high temperatures are often necessary to drive the reaction forward.[6]

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to be an effective method for promoting the Smiles rearrangement, often leading to shorter reaction times and improved yields.[1]

  • Change the Base: If a weaker base like K2CO3 is being used, switching to a more effective base like Cs2CO3 can facilitate the reaction, especially for less reactive substrates.[4]

  • Check Reagent Purity: Ensure all starting materials and solvents are pure and anhydrous, as impurities can interfere with the reaction.

Q6: Why are electron-withdrawing groups important on the aromatic ring?

Electron-withdrawing groups (such as nitro or halo groups) on the migrating aromatic ring activate it towards nucleophilic attack.[2] This activation facilitates the formation of the key spirocyclic Meisenheimer intermediate, which is a critical step in the rearrangement mechanism, thereby increasing the reaction rate and yield.[2][3]

Troubleshooting Guide

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Product Yield - Ineffective base for deprotonation.- Reaction temperature is too low.- Poor activation of the migrating aryl ring.- Steric hindrance from bulky substituents.- Switch from K₂CO₃ to a stronger base like Cs₂CO₃.[4]- Increase the reaction temperature; refluxing in DMF is common.[6]- Ensure electron-withdrawing groups are present on the phenol ring.[2]- For sterically hindered molecules, use Cs₂CO₃ and consider microwave heating.[1][5]
Intermediate Fails to Cyclize - The O-alkylation product is formed but the subsequent Smiles rearrangement does not occur.- Insufficiently basic conditions or low temperature.- Isolate the O-alkylation intermediate and subject it to stronger reaction conditions (e.g., Cs₂CO₃ in refluxing DMF).[4]- Ensure the system is anhydrous, as water can inhibit the reaction.
Formation of Anilines or Other Side Products - Reaction conditions favor an alternative rearrangement or decomposition pathway.- Modify the base and/or solvent system.- Adjust the reaction temperature and time; sometimes side reactions are favored at higher temperatures or longer reaction times.[5]
Slow Reaction with Sterically Hindered Substrates - Steric bulk slows down the formation of the necessary spirocyclic intermediate.- Employ higher reaction temperatures or microwave irradiation to overcome the activation barrier.[1][5]- Use a highly effective base like Cs₂CO₃ to ensure complete deprotonation and facilitate the nucleophilic attack.[5]

Key Experimental Protocols

General Protocol for the Synthesis of 4-Substituted-2H-1,4-benzoxazin-3(4H)-ones

This procedure is a two-step synthesis involving the formation of an N-substituted-2-(2-chlorophenoxy)acetamide intermediate, followed by a base-mediated Smiles rearrangement and cyclization.

Step 1: Synthesis of N-substituted-2-(2-chlorophenoxy)acetamide Intermediate (O-Alkylation) [4]

  • To a solution of a substituted 2-chlorophenol (1.0 mmol) in acetonitrile (20 mL), add the appropriate N-substituted-2-chloroacetamide (1.1 mmol) and potassium carbonate (K₂CO₃, 1.1 mmol).

  • Stir the reaction mixture at room temperature or reflux for 3-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and evaporate the solvent under reduced pressure.

  • Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. The crude product is often used in the next step without further purification.

Step 2: Synthesis of 2H-1,4-benzoxazin-3(4H)-one via Smiles Rearrangement [4]

  • Dissolve the crude N-substituted-2-(2-chlorophenoxy)acetamide intermediate (1.0 mmol) in N,N-Dimethylformamide (DMF, 20 mL).

  • Add cesium carbonate (Cs₂CO₃, 1.3 mmol) to the solution.

  • Heat the reaction mixture to reflux (approx. 153 °C) for 5-6 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Pour the residue into water and adjust the pH to 6-7 using a dilute acid (e.g., 1M HCl).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude residue by silica gel column chromatography to yield the desired substituted 2H-1,4-benzoxazin-3(4H)-one.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various 4-substituted-7-methyl-2H-1,4-benzoxazin-3(4H)-ones, demonstrating the effect of different N-substituents on the cyclization step.

EntryN-Substituent (R)ProductYield (%)
1Benzyl4-Benzyl-7-methyl-2H-1,4-benzoxazin-3(4H)-one68
2Phenyl7-Methyl-4-phenyl-2H-1,4-benzoxazin-3(4H)-one75
34-Methylbenzyl7-Methyl-4-(4-methylbenzyl)-2H-1,4-benzoxazin-3(4H)-one72
44-Methoxybenzyl4-(4-Methoxybenzyl)-7-methyl-2H-1,4-benzoxazin-3(4H)-one78
54-Chlorobenzyl4-(4-Chlorobenzyl)-7-methyl-2H-1,4-benzoxazin-3(4H)-one75
Reaction Conditions: N-substituted-2-(2-chloro-4-methylphenoxy)acetamide, Cs₂CO₃, DMF, reflux. Data adapted from Kang et al., 2008.[4]

Visual Guides

Reaction Mechanism

The synthesis of 1,4-benzoxazinones via this method is believed to proceed through a tandem O-alkylation, Smiles rearrangement, and intramolecular cyclization process.

Smiles_Mechanism Mechanism of Benzoxazinone Synthesis via Smiles Rearrangement Start Substituted Phenol + N-Substituted Chloroacetamide Intermediate1 O-Alkylation Product (Phenoxyacetamide) Start->Intermediate1 K₂CO₃, CH₃CN Intermediate2 Spirocyclic Meisenheimer Intermediate Intermediate1->Intermediate2 Cs₂CO₃, DMF, Δ (Deprotonation & Ipso Attack) Product 1,4-Benzoxazinone Intermediate2->Product Rearrangement & Ring Opening HCl -HCl Intermediate2->HCl HCl->Product

Caption: Mechanism of Benzoxazinone Synthesis.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.

Troubleshooting_Workflow Troubleshooting Flowchart start Reaction Start check_tlc Monitor reaction by TLC. Is starting material consumed? start->check_tlc workup Proceed to Workup & Purification check_tlc->workup  Yes   no_reaction Problem: No Reaction or Stalled Reaction check_tlc->no_reaction  No   low_yield Problem: Low Yield or Multiple Side Products workup->low_yield If problems observed increase_temp Action: Increase Temperature or Switch to Microwave no_reaction->increase_temp optimize_cond Action: Screen different solvents or base concentrations low_yield->optimize_cond change_base Action: Switch to a stronger base (Cs₂CO₃) increase_temp->change_base check_purity Action: Verify Purity of Starting Materials & Solvents change_base->check_purity optimize_cond->check_purity Reaction_Scheme General Reaction Scheme struct1 Substituted 2-Chlorophenol arrow1 Step 1: K₂CO₃ CH₃CN plus1 + struct2 N-Substituted 2-Chloroacetamide struct3 Phenoxyacetamide Intermediate arrow1->struct3 arrow2 Step 2: Cs₂CO₃ DMF, Reflux struct3->arrow2 struct4 4-Substituted-2H-1,4- benzoxazin-3(4H)-one arrow2->struct4

References

Technical Support Center: Purification of 7-chloro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-chloro-2H-1,4-benzoxazin-3(4H)-one. The information provided is intended to assist in identifying and resolving common issues encountered during the purification of this compound, with a focus on potential side products and impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common laboratory synthesis involves a two-step process starting from 2-amino-4-chlorophenol and chloroacetyl chloride.

  • N-Acylation: 2-amino-4-chlorophenol is first acylated with chloroacetyl chloride to form the intermediate, N-(5-chloro-2-hydroxyphenyl)-2-chloroacetamide.

  • Intramolecular Cyclization: This intermediate is then cyclized, typically in the presence of a base, to yield the final product, this compound.

Q2: What are the most common side products I should be aware of during the synthesis?

Several side products can form during the synthesis, which can complicate the purification process. The most common ones are:

  • O-Acylation Product: Acylation of the hydroxyl group of 2-amino-4-chlorophenol instead of the amino group. In the synthesis of similar compounds like paracetamol from p-aminophenol, N-acylation is generally favored over O-acylation due to the higher nucleophilicity of the amine.[1]

  • Di-acylation Product: Acylation of both the amino and hydroxyl groups.

  • Unreacted Starting Materials: Residual 2-amino-4-chlorophenol and chloroacetyl chloride (or its hydrolysis product, chloroacetic acid).

  • Dimerized Impurities: Potential for dimerization of the starting material or intermediates under the reaction conditions.

  • Degradation Products: Benzoxazinone rings can be susceptible to hydrolysis, which may lead to the formation of the starting aminophenol or other related impurities.

Q3: What are the recommended methods for purifying crude this compound?

The primary methods for purification are:

  • Column Chromatography: This is a widely used technique for separating the target compound from side products and impurities. For N-substituted analogs like 4-benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one and 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one, silica gel chromatography with an eluent system such as ethyl acetate/hexane is effective.[2][3]

  • Crystallization: Recrystallization from a suitable solvent system can be an effective method for obtaining high-purity material, especially after initial purification by chromatography. For similar compounds, slow evaporation of a solution in ethyl acetate/hexane has been used to obtain crystals.[2][3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Desired Product Inefficient N-acylation or cyclization.Optimize reaction conditions (temperature, base, reaction time). Ensure the purity of starting materials.
Formation of significant amounts of side products.Adjust the stoichiometry of reactants. Control the addition rate of chloroacetyl chloride to minimize over-acylation.
Multiple Spots on TLC of Crude Product Presence of side products and unreacted starting materials.Identify the spots corresponding to starting materials, intermediates, and the final product using standards if available.
Degradation of the product during reaction or workup.Ensure mild workup conditions. Avoid prolonged exposure to strong acids or bases.
Difficulty in Separating Impurities by Column Chromatography Co-elution of the product with impurities of similar polarity.Optimize the eluent system. A gradient elution may be necessary. Consider using a different stationary phase if silica gel is not effective.
The O-acylation product may have a similar polarity to the desired N-acylation intermediate.Careful selection of the solvent system for chromatography is crucial.
Product Fails to Crystallize Presence of impurities that inhibit crystallization.Further purify the product by column chromatography. Try different solvent systems for crystallization (e.g., ethyl acetate/hexane, ethanol/water).
The product may be an oil at room temperature.If the product is an oil, purification should rely on chromatography.
Purified Product Shows Impurities in NMR/MS Incomplete separation of a closely related side product.Re-purify using a shallower gradient in column chromatography or recrystallize multiple times.
Degradation of the purified product upon standing.Store the purified compound under an inert atmosphere, protected from light and moisture.

Experimental Protocols

A general experimental protocol for the synthesis and purification of N-substituted this compound derivatives, which can be adapted for the parent compound, is as follows. This protocol is based on the synthesis of 4-benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one.[3]

Synthesis of N-benzyl-2-(2,4-dichlorophenoxy)acetamide (Intermediate)

  • To a solution of N-benzyl-2-chloroacetamide in a suitable solvent, add a substituted phenol (in the case of the parent compound, this would be the cyclization of the chloroacetamide of 2-amino-4-chlorophenol).

  • Add a base, such as cesium carbonate.

  • Reflux the mixture for an appropriate amount of time, monitoring the reaction by TLC.

Workup and Purification

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with 1 M HCl and then with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane eluent system.[3]

Visualizations

Logical Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification start 2-amino-4-chlorophenol + Chloroacetyl Chloride acylation N-Acylation start->acylation intermediate N-(5-chloro-2-hydroxyphenyl) -2-chloroacetamide acylation->intermediate cyclization Intramolecular Cyclization (Base) intermediate->cyclization crude_product Crude this compound cyclization->crude_product chromatography Column Chromatography (Silica Gel, EtOAc/Hexane) crude_product->chromatography pure_fraction Pure Fractions chromatography->pure_fraction crystallization Crystallization pure_fraction->crystallization final_product Pure this compound crystallization->final_product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Impurities

cluster_identification Impurity Identification cluster_troubleshooting Troubleshooting Strategy start Impure Product tlc TLC Analysis start->tlc nmr_ms NMR / MS Analysis tlc->nmr_ms unreacted_sm Unreacted Starting Material? nmr_ms->unreacted_sm side_product Side Product Present? unreacted_sm->side_product No optimize_reaction Optimize Reaction Time / Stoichiometry unreacted_sm->optimize_reaction Yes degradation Degradation Product? side_product->degradation No chromatography_gradient Adjust Chromatography Gradient side_product->chromatography_gradient Yes mild_workup Use Milder Workup Conditions degradation->mild_workup Yes recrystallize Recrystallize from Different Solvents chromatography_gradient->recrystallize

Caption: Decision tree for troubleshooting the purification of this compound.

References

Technical Support Center: Improving the Solubility of 7-chloro-2H-1,4-benzoxazin-3(4H)-one for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 7-chloro-2H-1,4-benzoxazin-3(4H)-one for successful bioassay execution.

I. Troubleshooting Guides

This section addresses common issues encountered during the handling and application of this compound in bioassays.

Issue 1: Compound Precipitates Out of Solution When Preparing Stock

Question: I am trying to dissolve this compound in a common organic solvent like DMSO to make a high-concentration stock, but it is not fully dissolving or is precipitating. What should I do?

Answer:

This is a common challenge with poorly soluble compounds. Here is a step-by-step troubleshooting approach:

  • Initial Dissolution Steps:

    • Ensure your solvent is anhydrous and of high purity. Water absorption by hygroscopic solvents like DMSO can reduce the solubility of hydrophobic compounds.[1]

    • Gentle warming of the solution to 37°C can aid dissolution.[2]

    • Brief sonication can also help to break up compound aggregates and facilitate solubilization.[1][2]

  • Solvent Selection:

    • While Dimethyl Sulfoxide (DMSO) is a common choice, other organic solvents can be tested.[3] Consider solvents such as ethanol, methanol, or dimethylformamide (DMF).

    • For salts of compounds, a 1:1 mixture of DMSO and water may improve solubility.[1]

  • Concentration Adjustment:

    • You may be attempting to create a stock solution that is above the compound's solubility limit in that specific solvent. Try preparing a less concentrated stock solution.

Issue 2: Precipitation Occurs Upon Dilution into Aqueous Assay Buffer

Question: My this compound stock solution in DMSO is clear, but when I dilute it into my aqueous cell culture medium or buffer for the bioassay, a precipitate forms. How can I prevent this?

Answer:

Precipitation upon dilution into an aqueous environment is a classic sign of a hydrophobic compound. The following strategies can help:

  • Optimize Dilution Protocol: Avoid a single, large dilution step. Instead, perform serial dilutions in DMSO first to lower the compound concentration before the final dilution into the aqueous buffer.[1]

  • Reduce Final Solvent Concentration: The final concentration of the organic solvent in your assay should be as low as possible to minimize toxicity and its effect on the assay. For cell-based assays, the final DMSO concentration should typically be below 0.5% to avoid cellular toxicity.[4]

  • Use Co-solvents: The addition of a water-miscible co-solvent to your aqueous buffer can increase the solubility of your compound.[5] Commonly used co-solvents include ethanol and polyethylene glycols (PEGs).

  • Employ Solubilizing Excipients: Consider the use of solubilizing agents in your final assay medium. These can include:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[2][6] β-cyclodextrins are commonly used for this purpose.[2]

    • Surfactants: Non-ionic surfactants like Tween 80 or Pluronic F-68 can form micelles that solubilize poorly soluble compounds.[7] However, be mindful of their potential effects on cell membranes and assay components.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

Q2: How can I experimentally determine the solubility of my compound?

A2: A simple method to estimate solubility is the "shake-flask" method.[9] A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Q3: What are the potential impacts of solubility enhancement methods on my bioassay results?

A3: It is critical to consider that the methods used to improve solubility can themselves influence the biological system you are studying.

  • Organic Solvents (e.g., DMSO, Ethanol): At higher concentrations, these can be toxic to cells, affect enzyme activity, and alter cell membrane permeability.[3][10] It is essential to include appropriate vehicle controls in your experiments with the same final concentration of the solvent as in your experimental wells.

  • Surfactants: These can disrupt cell membranes and may interfere with protein structure and function.

  • Cyclodextrins: Generally considered to be of low toxicity.[10]

Always perform control experiments to assess the impact of your chosen solubilization method on the validity of your assay results.

Q4: My compound appears to be an inhibitor of a signaling pathway. Could poor solubility affect my IC50 determination?

A4: Yes, absolutely. If your compound precipitates in the assay at higher concentrations, the actual concentration of the dissolved (and therefore active) compound will be lower than the nominal concentration. This can lead to an inaccurate, often underestimated, potency (a higher IC50 value).[1] Visual inspection for precipitation at each concentration is recommended.

III. Data Presentation

The following tables summarize common solvents and solubilizing agents. Note that the effectiveness of each will need to be empirically determined for this compound.

Table 1: Common Solvents for Preparing Stock Solutions of Hydrophobic Compounds

SolventClassTypical Starting Stock ConcentrationConsiderations
Dimethyl Sulfoxide (DMSO)Polar aprotic10-20 mMHygroscopic; can be toxic to cells at >0.5% v/v.[3][10]
EthanolPolar protic10-20 mMCan affect cell signaling and viability.[10]
MethanolPolar protic10-20 mMGenerally more toxic to cells than ethanol.
Dimethylformamide (DMF)Polar aprotic10-20 mMCan be toxic; use with caution in cell-based assays.

Table 2: Common Solubilizing Agents for Aqueous Bioassay Media

AgentClassTypical Working ConcentrationMechanism of Action
β-CyclodextrinCyclic Oligosaccharide1-10 mMForms inclusion complexes, encapsulating the hydrophobic compound.[2][6][11]
Tween 80Non-ionic Surfactant0.01-0.1%Forms micelles that solubilize the compound.[7]
Pluronic F-68Non-ionic Surfactant0.01-0.1%Forms micelles.
Polyethylene Glycol (PEG) 400Co-solvent1-10%Increases the co-solvency of the aqueous medium.[5]

IV. Experimental Protocols

Protocol 1: Determination of Compound Solubility (Shake-Flask Method)

This protocol provides a basic method to estimate the solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Solvents of interest (e.g., Water, PBS, DMSO, Ethanol)

  • Vials with screw caps

  • Vortex mixer

  • Orbital shaker at a controlled temperature

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of the solid compound to a vial (e.g., 2 mg).

  • Add a known volume of the solvent (e.g., 1 mL).

  • Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Place the vial on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow it to reach equilibrium.

  • After incubation, visually inspect the vial to ensure that there is still undissolved solid at the bottom. If not, add more solid and repeat the incubation.

  • Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a pre-calibrated HPLC or UV-Vis spectrophotometry method.

  • The calculated concentration represents the solubility of the compound in that solvent at the specified temperature.

Protocol 2: Preparation of a High-Concentration Stock Solution in an Organic Solvent

Materials:

  • This compound (solid)

  • High-purity, anhydrous DMSO or other suitable organic solvent

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of the solid compound into a sterile vial.

  • Add the calculated volume of the organic solvent to achieve the target concentration (e.g., for a 10 mM stock of a compound with a molecular weight of 199.6 g/mol , dissolve 1.996 mg in 1 mL of solvent).

  • Vortex the solution for 2-5 minutes.

  • If the compound is not fully dissolved, sonicate the vial for 5-10 minutes or gently warm it to 37°C.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

V. Visualizations

Experimental Workflow for Troubleshooting Solubility Issues

G cluster_0 Initial Stock Preparation cluster_1 Dilution for Bioassay cluster_2 Troubleshooting Options start Start: Weigh Compound add_solvent Add Organic Solvent (e.g., DMSO) start->add_solvent vortex Vortex/Sonicate/ Warm to 37°C add_solvent->vortex check_sol Is solution clear? vortex->check_sol stock_ok Stock Solution Ready check_sol->stock_ok Yes troubleshoot_stock Troubleshoot Stock check_sol->troubleshoot_stock No dilute Dilute Stock in Aqueous Buffer stock_ok->dilute option4 Lower Stock Concentration troubleshoot_stock->option4 check_precip Precipitation? dilute->check_precip assay_ready Assay Ready check_precip->assay_ready No troubleshoot_dilution Troubleshoot Dilution check_precip->troubleshoot_dilution Yes option1 Use Co-solvent (e.g., PEG400) troubleshoot_dilution->option1 option2 Use Cyclodextrin troubleshoot_dilution->option2 option3 Use Surfactant (e.g., Tween 80) troubleshoot_dilution->option3

Caption: Workflow for preparing and troubleshooting solutions of poorly soluble compounds.

Potential Signaling Pathway Inhibition by 2H-1,4-benzoxazin-3(4H)-one Derivatives

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been investigated for their anti-inflammatory and anti-tumor activities.[1][12][13] One of the key signaling pathways involved in inflammation is the NF-κB pathway. The diagram below illustrates a simplified representation of this pathway and a hypothetical point of inhibition by a 2H-1,4-benzoxazin-3(4H)-one derivative.

G cluster_pathway Simplified NF-κB Signaling Pathway cluster_drug Potential Point of Inhibition LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription NFkB_in_nuc NF-κB Drug This compound Derivative Drug->IKK Hypothetical Inhibition Genes_in_nuc Pro-inflammatory Gene Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a benzoxazinone derivative.

References

Technical Support Center: Synthesis of 7-Substituted Benzoxazinones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 7-substituted benzoxazinones.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 7-substituted benzoxazinones, providing potential causes and recommended solutions.

Issue 1: Low or No Yield of the Desired 7-Substituted Benzoxazinone

Potential Cause Recommended Solution
Incomplete Cyclization: Particularly when an electron-withdrawing group (e.g., -NO₂) is present at the 7-position, the starting materials may be consumed, but the final cyclized product is not formed in significant amounts. In acid-catalyzed reactions with orthoesters, this can lead to the formation of a stable dihydro intermediate.[1]Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time to facilitate the final elimination step. For acid-catalyzed reactions, consider using a stronger acid catalyst or switching to a higher-boiling point solvent.
Steric Hindrance: Bulky substituents on the starting materials, particularly near the reacting centers, can impede the reaction.Modify Starting Materials: If possible, use starting materials with less steric hindrance. Alternative Catalysts: For palladium-catalyzed reactions, experiment with different ligands that may better accommodate sterically demanding substrates.
Side Reactions: Undesired nucleophilic attack or decarbonylation can compete with the desired reaction pathway.Use Milder Conditions: Employing lower temperatures or less reactive reagents can sometimes minimize side reactions.[2] Protecting Groups: Consider protecting sensitive functional groups on your starting materials to prevent unwanted reactions.
Poor Quality Reagents or Solvents: Impurities in reagents or solvents can poison catalysts or interfere with the reaction.Purify Reagents and Solvents: Ensure all reagents and solvents are of high purity and are properly dried before use.

Issue 2: Formation of Impurities or Side Products

Observed Impurity Potential Cause Recommended Solution
Dihydro-benzoxazinone Intermediate: An intermediate where the final elimination of a small molecule (e.g., water or alcohol) has not occurred. This is more common with electron-withdrawing groups on the aromatic ring.[1]Incomplete reaction.Drive the Reaction to Completion: As mentioned above, increase reaction temperature or time. Dehydration Step: Consider adding a dehydrating agent to the reaction mixture to remove the byproduct and shift the equilibrium towards the desired product.
Starting Material Recovery: A significant amount of unreacted starting material is recovered after the reaction.The reaction has not proceeded efficiently.Check Catalyst Activity: Ensure the catalyst is active. For palladium catalysts, ensure they have not been exposed to air or moisture for extended periods. Optimize Stoichiometry: Verify the correct stoichiometry of reactants and reagents.
Unidentifiable Byproducts: Complex mixture of products observed by TLC or NMR.Decomposition of starting materials or products under the reaction conditions.Screen Reaction Conditions: Perform small-scale experiments to screen different solvents, temperatures, and catalysts to identify conditions that minimize decomposition.

Frequently Asked Questions (FAQs)

Q1: How does the electronic nature of the substituent at the 7-position affect the synthesis of benzoxazinones?

A1: The electronic nature of the substituent at the 7-position significantly influences the reaction outcome.

  • Electron-withdrawing groups (EWGs) , such as a nitro group (-NO₂), can decrease the nucleophilicity of the amino group in the anthranilic acid precursor. This can make the initial acylation or condensation step more challenging and may require harsher reaction conditions. In some synthetic routes, EWGs can also stabilize intermediates and hinder the final cyclization/elimination step, potentially leading to lower yields or the formation of dihydro-benzoxazinone intermediates.[1]

  • Electron-donating groups (EDGs) , such as a methoxy group (-OCH₃), generally facilitate the reaction by increasing the nucleophilicity of the starting materials. However, they can also influence the regioselectivity of the reaction in some cases.

Q2: What is a common synthetic route for preparing 7-nitro-substituted benzoxazinones?

A2: A widely used method involves the reaction of 4-nitroanthranilic acid with a substituted benzoyl chloride in the presence of a base like pyridine. This method is straightforward and can provide good yields of the desired 7-nitro-2-aryl-4H-benzo[d][2][3]oxazin-4-ones.[2]

Q3: Are there any general recommendations for improving the yield and purity of 7-substituted benzoxazinones?

A3: Yes, here are some general tips:

  • Inert Atmosphere: Many of the catalytic reactions used for benzoxazinone synthesis are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the results.

  • High-Purity Starting Materials: The purity of the starting materials, especially the substituted anthranilic acid, is crucial.

  • Optimization of Reaction Parameters: Systematically optimizing the temperature, reaction time, solvent, and catalyst/reagent loading is key to achieving the best results.

  • Purification Technique: Column chromatography is often necessary to isolate the pure product from side products and unreacted starting materials. Careful selection of the solvent system for chromatography is important.

Data Presentation

Table 1: Synthesis of 7-Nitro-2-aryl-4H-benzo[d][2][3]oxazin-4-ones

This table summarizes the yields for the synthesis of various 7-nitro-2-aryl-benzoxazinones from 4-nitroanthranilic acid and different benzoyl chlorides.[2]

Compound2-Aryl SubstituentYield (%)
3a 4-Methylphenyl74
3b 2-Methylphenyl69
3c 4-Methoxyphenyl86
3d 4-Fluorophenyl78
3e 2-Bromophenyl81
3f 4-Chlorophenyl72
3g 4-Bromophenyl75
3h Naphthalen-2-yl73
3i 3-Nitrophenyl65
3j 4-Nitrophenyl63
3k 3,4,5-Trimethoxyphenyl82

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 7-Nitro-2-aryl-4H-benzo[d][2][3]oxazin-4-ones [2]

This protocol describes the synthesis of 7-nitro-2-aryl-benzoxazinones via the condensation of 4-nitroanthranilic acid with various benzoyl chlorides.

Materials:

  • 4-Nitroanthranilic acid

  • Substituted benzoyl chloride (2 equivalents)

  • Pyridine (solvent)

  • Crushed ice

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 4-nitroanthranilic acid (1 equivalent) in pyridine.

  • To this solution, add the corresponding substituted benzoyl chloride (2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for the time specified for the particular derivative (typically a few hours).

  • After completion of the reaction (monitored by TLC), pour the reaction mixture into a beaker containing crushed ice.

  • Stir the mixture until a solid precipitate forms.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure 7-nitro-2-aryl-4H-benzo[d][2][3]oxazin-4-one.

Visualizations

This section provides diagrams to visualize key experimental workflows and logical relationships in troubleshooting.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start 4-Nitroanthranilic Acid + Substituted Benzoyl Chloride reaction Dissolve in Pyridine Add Benzoyl Chloride Stir at RT start->reaction Step 1 workup Pour into Ice Precipitation reaction->workup Step 2 purification Filtration Recrystallization from Ethanol workup->purification Step 3 product Pure 7-Nitro-2-aryl-benzoxazinone purification->product Step 4 troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield of 7-Substituted Benzoxazinone cause1 Incomplete Cyclization (e.g., EWG at C7) start->cause1 cause2 Side Reactions start->cause2 cause3 Poor Reagent Quality start->cause3 solution1 Increase Temperature/Time Stronger Acid Catalyst cause1->solution1 solution2 Use Milder Conditions Protecting Groups cause2->solution2 solution3 Purify Reagents/Solvents cause3->solution3

References

byproduct formation in the synthesis of 2H-1,4-benzoxazin-3(4H)-ones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2H-1,4-benzoxazin-3(4H)-ones.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 2H-1,4-benzoxazin-3(4H)-ones?

A1: The most prevalent methods for synthesizing the 2H-1,4-benzoxazin-3(4H)-one scaffold include:

  • Classical Cyclization: The reaction of a 2-aminophenol with a chloroacetyl chloride or other α-haloacyl halides.[1][2]

  • Smiles Rearrangement: An intramolecular nucleophilic aromatic substitution reaction.[1][3][4][5]

  • Copper-Catalyzed Cascade Synthesis: A one-pot reaction involving o-halophenols and 2-halo-amides.[6][7][8][9][10]

Q2: What is the typical purity of the product obtained directly from the reaction?

A2: The purity of the crude product can vary significantly depending on the synthetic route and reaction conditions. While some modern methods, like certain copper-catalyzed reactions, report high yields of the desired product with minimal byproducts, other methods may yield mixtures requiring further purification. For instance, in the synthesis of a related thiazinone, a low yield of the target compound was observed along with significant byproduct formation.

Q3: Are there any known stable intermediates in these syntheses?

A3: Yes, in the classical synthesis, the N-acylated 2-aminophenol, 2-(chloroacetamido)phenol, is a stable intermediate that is often isolated before the final cyclization step.[2] In the Smiles rearrangement, an O-alkylated intermediate is formed prior to the rearrangement and cyclization.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 2H-1,4-benzoxazin-3(4H)-ones.

Problem 1: Low or No Yield of the Desired Product
Probable CauseRecommended Solution
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Increase the reaction time or temperature if necessary.
Poor quality of starting materials Ensure the purity of 2-aminophenol and the acylating agent. 2-Aminophenol can oxidize over time, leading to colored impurities and side reactions. Use freshly purified starting materials.
Incorrect stoichiometry Carefully check the molar ratios of the reactants. An excess of one reactant may lead to the formation of byproducts.
Inefficient base in cyclization step For the classical synthesis, the choice and amount of base are critical for the final ring-closing step. A weak base may not be sufficient to deprotonate the phenolic hydroxyl group for cyclization. Consider using a stronger base or optimizing the amount of base used.
Catalyst deactivation (for catalyzed reactions) In copper-catalyzed reactions, ensure the catalyst is active and not poisoned by impurities in the reactants or solvent.
Problem 2: Presence of Significant Byproducts
Probable CauseRecommended Solution
Formation of O-acylated isomer In the classical synthesis, while N-acylation of 2-aminophenol is generally favored due to the higher nucleophilicity of the amino group, O-acylation can occur, especially if the amino group is sterically hindered or if the reaction conditions favor O-acylation.[11][12] To favor N-acylation, consider running the reaction under neutral or slightly acidic conditions initially, followed by the addition of a base for the cyclization step.
Dimerization of 2-aminophenol 2-Aminophenol can undergo oxidative dimerization to form phenoxazinone-type structures, which are often highly colored. To minimize this, use deoxygenated solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Hydrolysis of the acylating agent Chloroacetyl chloride and other α-haloacyl halides are susceptible to hydrolysis, which can consume the reagent and introduce acidic byproducts that may interfere with the reaction.[13] Use anhydrous solvents and reagents, and perform the reaction under a dry atmosphere.
Formation of polymeric materials At elevated temperatures or with prolonged reaction times, side reactions can lead to the formation of polymeric byproducts. Optimize the reaction temperature and time to maximize the yield of the desired product while minimizing polymer formation.

Data Presentation

Table 1: Common Byproducts in the Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones

Synthetic RoutePotential ByproductReason for Formation
Classical Cyclization O-Acylated Isomer (2-acetoxyaniline derivative)Competitive acylation at the hydroxyl group of 2-aminophenol.[11][12]
Classical Cyclization 2-Aminophenol Dimer (e.g., 2-aminophenoxazin-3-one)Oxidative coupling of the 2-aminophenol starting material.
Classical Cyclization Hydrolyzed Acylating Agent (e.g., chloroacetic acid)Reaction of the α-haloacyl halide with adventitious water.[13]
Smiles Rearrangement Unreacted Starting MaterialsIncomplete reaction due to steric hindrance or unfavorable electronic effects.
Copper-Catalyzed Synthesis Homocoupling of o-halophenolA potential side reaction in copper-catalyzed cross-coupling reactions.

Experimental Protocols

Protocol 1: Classical Synthesis of 2H-1,4-Benzoxazin-3(4H)-one

This protocol involves the reaction of 2-aminophenol with chloroacetyl chloride.

Materials:

  • 2-Aminophenol

  • Chloroacetyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-aminophenol in ethyl acetate in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • In a separate beaker, prepare a solution of sodium bicarbonate in water.

  • Cool the 2-aminophenol solution to 0-5 °C in an ice bath.

  • Slowly add chloroacetyl chloride dropwise to the cooled solution of 2-aminophenol while vigorously stirring.

  • After the addition is complete, slowly add the sodium bicarbonate solution to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualization

reaction_pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product cluster_byproduct Potential Byproducts 2-Aminophenol 2-Aminophenol N-acylated_Intermediate 2-(Chloroacetamido)phenol 2-Aminophenol->N-acylated_Intermediate N-Acylation (Major Pathway) O-Acylated_Isomer O-Acylated_Isomer 2-Aminophenol->O-Acylated_Isomer O-Acylation (Side Reaction) Dimer 2-Aminophenol Dimer 2-Aminophenol->Dimer Oxidative Dimerization Chloroacetyl_Chloride Chloroacetyl_Chloride Chloroacetyl_Chloride->N-acylated_Intermediate Chloroacetyl_Chloride->O-Acylated_Isomer Product 2H-1,4-Benzoxazin-3(4H)-one N-acylated_Intermediate->Product Intramolecular Cyclization

Caption: Reaction pathway for the classical synthesis of 2H-1,4-benzoxazin-3(4H)-one.

troubleshooting_workflow Start Low Yield or Impure Product Check_Purity Analyze crude product by TLC/LC-MS/NMR Start->Check_Purity Multiple_Spots Multiple Spots/ Peaks Observed? Check_Purity->Multiple_Spots Identify_Byproducts Characterize byproducts (e.g., MS, NMR) Multiple_Spots->Identify_Byproducts Yes Purify_Product Purify by column chromatography or recrystallization Multiple_Spots->Purify_Product No (Product is pure but yield is low) O-Acylation O-Acylated Isomer Detected Identify_Byproducts->O-Acylation Dimerization Dimer Detected Identify_Byproducts->Dimerization Unreacted_SM Starting Material Remains Identify_Byproducts->Unreacted_SM Optimize_Acylation Modify acylation conditions (e.g., temp, solvent, pH) O-Acylation->Optimize_Acylation Inert_Atmosphere Use deoxygenated solvents and inert atmosphere Dimerization->Inert_Atmosphere Optimize_Cyclization Increase reaction time/ temperature or change base Unreacted_SM->Optimize_Cyclization Optimize_Acylation->Purify_Product Inert_Atmosphere->Purify_Product Optimize_Cyclization->Purify_Product

Caption: Troubleshooting workflow for low yield or impure product.

References

Technical Support Center: Synthesis of 7-Chloro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 7-chloro-2H-1,4-benzoxazin-3(4H)-one, particularly when scaling up the process.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Yield Incomplete reaction; Suboptimal reaction temperature; Inefficient stirring; Degradation of starting material or product.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction mixture is maintained at a consistent reflux temperature. - On a larger scale, ensure mechanical stirring is adequate to maintain a homogeneous mixture. - Use fresh, high-purity starting materials.
Impurity Formation Presence of side reactions; Unreacted starting materials; Incomplete work-up.- Analyze impurities by LC-MS or NMR to identify their structure and potential origin. - Adjust reaction conditions (e.g., temperature, reaction time) to minimize side reactions. - Ensure thorough washing of the organic layer during extraction to remove water-soluble impurities.
Difficulty in Product Isolation/Purification Product is an oil or does not precipitate cleanly; Emulsion formation during extraction; Inefficient column chromatography.- If the product is an oil, try triturating with a non-polar solvent like hexane to induce solidification. - To break emulsions, add brine or a small amount of a different organic solvent. - Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary.
Inconsistent Results Upon Scale-Up Inefficient heat transfer; Inadequate mixing; Changes in reagent addition rate.- Use a reactor with appropriate heating and cooling capabilities to maintain a stable temperature. - Employ overhead mechanical stirring for larger volumes. - For exothermic reactions, control the rate of addition of reagents carefully.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common method involves the intramolecular cyclization of a suitable precursor. For N-substituted derivatives, this is often achieved by reacting an N-substituted-2-(2,4-dichlorophenoxy)acetamide with a base like caesium carbonate in a solvent such as N,N-dimethylformamide (DMF) under reflux conditions.[1][2]

Q2: What are the key reaction parameters to monitor during the synthesis?

The critical parameters to monitor are reaction temperature, reaction time, and the complete consumption of the starting material. Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[1][2]

Q3: What purification methods are typically used for this compound?

The crude product is often purified by column chromatography on silica gel.[1][2] A common eluent system is a mixture of ethyl acetate and hexane. Recrystallization from a suitable solvent system can also be employed for further purification.

Q4: What are some potential side reactions to be aware of?

Potential side reactions could include intermolecular reactions leading to dimer or polymer formation, and hydrolysis of the amide or the final lactam ring under harsh basic or acidic conditions. The choice of a suitable base and careful control of reaction conditions can minimize these.

Q5: How can I confirm the identity and purity of the final product?

The structure of this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS). Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and melting point analysis.

Experimental Protocol: Synthesis of a 4-Substituted-7-chloro-2H-1,4-benzoxazin-3(4H)-one

This protocol is adapted from the synthesis of N-substituted analogs and serves as a general guideline.

  • Reaction Setup: To a solution of the appropriate N-substituted-2-(2,4-dichlorophenoxy)acetamide (1.0 eq) in anhydrous DMF, add caesium carbonate (1.2 eq).

  • Reaction: Heat the mixture to reflux and maintain for 1.5-2 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the DMF under reduced pressure.

  • Extraction: Add water to the residue and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x volumes) and saturated sodium chloride solution (2 x volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure product.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification start Starting Materials: N-substituted-2-(2,4-dichlorophenoxy)acetamide Caesium Carbonate DMF reaction Reflux (1.5-2h) start->reaction monitoring TLC Monitoring reaction->monitoring monitoring->reaction Incomplete dmf_removal Remove DMF under vacuum monitoring->dmf_removal Complete extraction Add Water & Extract with Ethyl Acetate dmf_removal->extraction washing Wash with HCl and Brine extraction->washing drying Dry over MgSO4 & Concentrate washing->drying chromatography Silica Gel Column Chromatography drying->chromatography product Pure this compound chromatography->product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree

G cluster_reaction_issues Reaction Issues cluster_purification_issues Purification Issues start Low Yield or Impure Product? check_reaction Check TLC of crude product start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction multiple_spots Multiple Spots/Streaking? check_reaction->multiple_spots increase_time Increase reaction time or temperature incomplete_reaction->increase_time Yes check_reagents Check reagent quality incomplete_reaction->check_reagents No optimize_conditions Optimize reaction conditions (temp, base) multiple_spots->optimize_conditions Yes purification_issue Proceed to purification troubleshooting multiple_spots->purification_issue No final_product Pure Product increase_time->final_product check_reagents->final_product optimize_conditions->final_product column_issues Difficulty with Column Chromatography? purification_issue->column_issues adjust_eluent Adjust eluent polarity column_issues->adjust_eluent Yes recrystallize Attempt recrystallization column_issues->recrystallize No adjust_eluent->final_product recrystallize->final_product

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

stability issues of 7-chloro-2H-1,4-benzoxazin-3(4H)-one in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 7-chloro-2H-1,4-benzoxazin-3(4H)-one in solution. Below you will find frequently asked questions, troubleshooting advice for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound, a member of the benzoxazinone family, is primarily influenced by several factors:

  • pH: Benzoxazinones are susceptible to pH-dependent degradation. Generally, they are more stable in acidic conditions (pH 3-5) and degrade more rapidly in neutral to alkaline conditions.[1][2] High pH can significantly accelerate the degradation process.[1]

  • Temperature: Higher temperatures will increase the rate of degradation. For kinetic studies, it is crucial to maintain a constant and controlled temperature.

  • Solvent Composition: The type of solvent and the presence of co-solvents can affect stability. For instance, mixtures of water and organic solvents can alter the pH of buffered solutions and introduce solvation effects that may influence the compound's reactivity.[1]

  • Presence of Nucleophiles: The electrophilic nature of the benzoxazinone ring system makes it susceptible to attack by nucleophiles. The presence of strong nucleophiles in the solution can lead to adduct formation or accelerated degradation.

  • Light Exposure: Photodegradation can be a concern for many heterocyclic compounds. It is advisable to protect solutions from light, especially during long-term storage or experiments.

Q2: What is the expected degradation pathway for this compound in an aqueous solution?

A2: While specific studies on this compound are limited, the general degradation pathway for benzoxazinones involves the formation of a corresponding benzoxazolinone.[1][3] For this compound, the anticipated degradation product is 6-chloro-1,3-benzoxazol-2(3H)-one. This transformation typically involves a ring contraction.

Q3: Are there any known stability issues with related benzoxazinone compounds that I should be aware of?

A3: Yes, studies on other benzoxazinones, such as DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one), provide valuable insights. DIMBOA is known to be unstable in aqueous solutions, with its half-life being pH-dependent, ranging from 7 to 20 hours.[4] It degrades to MBOA (6-methoxy-2-benzoxazolinone).[5] This highlights the inherent instability of the benzoxazinone ring structure in aqueous environments.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Rapid loss of parent compound peak during HPLC analysis. Degradation in the autosampler or during the analytical run.Ensure the mobile phase is not strongly basic. Consider cooling the autosampler. Shorten the analysis time if possible.
Inconsistent results between experimental replicates. Fluctuation in pH or temperature. Contamination of stock solutions.Prepare fresh solutions for each experiment. Use calibrated pH meters and temperature-controlled incubators/water baths.
Appearance of unexpected peaks in the chromatogram. Formation of degradation products or adducts with solvent components.Characterize the new peaks using LC-MS or other mass spectrometry techniques to identify potential degradation products.
Precipitation of the compound in aqueous buffer. Poor solubility of the compound at the tested concentration and pH.Determine the aqueous solubility of the compound across a range of pH values. Use a co-solvent (e.g., DMSO, ethanol) if compatible with the experimental design, but be aware of its potential impact on stability.

Quantitative Data on Benzoxazinone Stability

CompoundpHTemperature (°C)Half-life (hours)Degradation Product
DIMBOA5.028Not specifiedMBOA
DIMBOA6.75285.3MBOA
DIMBOA7.528Not specifiedMBOA

Data extracted from studies on DIMBOA and may not be directly representative of this compound.[5]

Experimental Protocols

Protocol for Assessing the pH-Dependent Stability of this compound

Objective: To determine the degradation kinetics of this compound at different pH values.

Materials:

  • This compound

  • Stock solution of the compound in a suitable organic solvent (e.g., DMSO, acetonitrile)

  • A series of aqueous buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8)

  • Temperature-controlled incubator or water bath

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • LC-MS system for degradation product identification (recommended)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a series of buffers at the desired pH values (e.g., 4, 5, 6, 7, 7.4, 8).

    • Spike a known concentration of the this compound stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µM). The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to minimize its effect on the solution properties.

  • Incubation:

    • Incubate the test solutions at a constant temperature (e.g., 25°C or 37°C).

    • Protect the solutions from light by using amber vials or covering them with aluminum foil.

  • Sampling and Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each test solution.

    • Immediately quench any further degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile) or by freezing the sample.

    • Analyze the samples by a validated HPLC method to quantify the remaining concentration of this compound.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the parent compound versus time for each pH value.

    • If the degradation follows first-order kinetics, the plot will be linear. The slope of the line will be equal to the negative of the degradation rate constant (k).

    • Calculate the half-life (t½) for each pH using the formula: t½ = 0.693 / k.

Visualizations

G Potential Degradation Pathway A This compound B 6-chloro-1,3-benzoxazol-2(3H)-one A->B Hydrolysis / Ring Contraction (pH-dependent)

Caption: Potential degradation pathway of this compound.

G Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solution prep_samples Spike Stock into Buffers prep_stock->prep_samples prep_buffers Prepare Buffers (Varying pH) prep_buffers->prep_samples incubate Incubate at Constant Temperature prep_samples->incubate sampling Collect Aliquots at Time Points incubate->sampling quench Quench Degradation sampling->quench hplc HPLC Analysis quench->hplc kinetics Determine Degradation Kinetics hplc->kinetics halflife Calculate Half-life kinetics->halflife

References

Validation & Comparative

Navigating the Spectral Maze: A Comparative Guide to the NMR Data of 7-chloro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, providing detailed information about the molecular structure of a substance. This guide offers a comprehensive comparison of the NMR data for 7-chloro-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific molecule, this guide presents a comparative analysis of predicted NMR data alongside experimental data from a closely related analogue, 7-chloro-2-methyl-4H-benzo[d][1][2]-oxazine-4-one.

Comparative Analysis of NMR Spectral Data

The interpretation of NMR spectra relies on the chemical shifts (δ) of atomic nuclei, which are indicative of their local chemical environment. The following tables provide a side-by-side comparison of the predicted ¹H and ¹³C NMR data for this compound and the experimental data for its methylated analogue.

Table 1: ¹H NMR Data Comparison

Proton Assignment Predicted Chemical Shift (ppm) for this compound *Experimental Chemical Shift (ppm) for 7-chloro-2-methyl-4H-benzo[d][1][2]-oxazine-4-one [1]
H-24.65 (s, 2H)-
H-57.02 (d, J=8.5 Hz, 1H)7.49 (s, 1H)
H-66.95 (dd, J=8.5, 2.3 Hz, 1H)7.14 (s, 1H)
H-86.88 (d, J=2.3 Hz, 1H)6.30 (s, 1H)
N-H10.8 (br s, 1H)-
CH₃-2.53 (s, 3H)

Predicted using online NMR prediction tools.

Table 2: ¹³C NMR Data Comparison

Carbon Assignment Predicted Chemical Shift (ppm) for this compound *Experimental Chemical Shift (ppm) for 7-chloro-2-methyl-4H-benzo[d][1][2]-oxazine-4-one [1]
C-267.5-
C-3165.2168.05
C-4a129.8140.10
C-5117.9127.03
C-6123.5134.40
C-7128.9114.40
C-8116.3141.33
C-8a143.1149.40
C=O-153.07
CH₃-23.42

Predicted using online NMR prediction tools.

The presented data highlights the expected spectral features of this compound. The predicted ¹H NMR spectrum shows distinct signals for the aromatic protons and a characteristic singlet for the methylene protons at the 2-position. In the ¹³C NMR spectrum, the carbonyl carbon (C-3) and the carbons of the aromatic ring are clearly distinguishable. The comparison with the experimental data of the 2-methyl analogue reveals shifts in the positions of corresponding signals, primarily due to the electronic effect of the additional methyl group.

Experimental Protocol for NMR Data Acquisition

To ensure the accuracy and reproducibility of NMR data, a standardized experimental protocol is crucial. The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules such as this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

  • Before data acquisition, the spectrometer's magnetic field needs to be locked onto the deuterium signal of the solvent and shimmed to achieve optimal homogeneity, which is essential for high resolution and sharp spectral lines.

3. ¹H NMR Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically used.

  • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.

  • Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for full relaxation of the protons, ensuring accurate integration.

  • Number of Scans: Depending on the sample concentration, 8 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.

4. ¹³C NMR Data Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling and to benefit from the Nuclear Overhauser Effect (NOE).

  • Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A delay of 2-5 seconds is generally sufficient for protonated carbons. For quaternary carbons, which have longer relaxation times, a longer delay may be necessary for quantitative analysis.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

5. Data Processing:

  • The acquired Free Induction Decay (FID) is transformed into the frequency domain spectrum using a Fourier Transform.

  • Phase correction is applied to ensure all peaks are in the absorptive mode.

  • Baseline correction is performed to obtain a flat baseline.

  • The spectrum is referenced to the internal standard (TMS at 0 ppm).

  • For ¹H NMR, the signals are integrated to determine the relative number of protons corresponding to each peak.

Workflow for NMR Data Interpretation and Validation

The process of interpreting and validating NMR data follows a logical workflow to ensure the correct structure is assigned to the molecule under investigation.

NMR_Interpretation_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_spectral_analysis Spectral Analysis cluster_structure_elucidation Structure Elucidation & Validation Sample_Prep Sample Preparation NMR_Experiment NMR Experiment (1H, 13C, 2D) Sample_Prep->NMR_Experiment FT Fourier Transform NMR_Experiment->FT Phasing Phasing & Baseline Correction FT->Phasing Referencing Referencing to Standard Phasing->Referencing Chem_Shift Chemical Shift Analysis Referencing->Chem_Shift Coupling Coupling Constant Analysis (J-coupling) Chem_Shift->Coupling Integration Integration (1H NMR) Chem_Shift->Integration Fragment_Assembly Fragment Assembly Coupling->Fragment_Assembly Integration->Fragment_Assembly D2O_Exchange D2O Exchange (for labile protons) D2O_Exchange->Fragment_Assembly Structure_Proposal Propose Structure Fragment_Assembly->Structure_Proposal Comparison Compare with Predicted/Analog Data Structure_Proposal->Comparison Final_Structure Final Structure Assignment Comparison->Final_Structure

Caption: Workflow for NMR data interpretation and validation.

This comprehensive guide provides a framework for understanding and validating the NMR data of this compound. By comparing predicted data with that of a known analogue and following a rigorous experimental protocol, researchers can confidently elucidate the structure of this and other novel chemical entities, accelerating the pace of drug discovery and development.

References

Comparative Analysis of Analytical Techniques for 7-chloro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers on the mass spectrometry-based analysis of 7-chloro-2H-1,4-benzoxazin-3(4H)-one, benchmarked against alternative analytical methodologies.

This guide provides a comparative overview of mass spectrometry for the characterization of this compound, a significant heterocyclic compound. While direct mass spectrometry data for this specific molecule is not extensively available in published literature, this document outlines a putative analytical approach based on established methods for analogous benzoxazinone derivatives. This guide will serve as a valuable resource for researchers and professionals in drug development and analytical chemistry by presenting a robust analytical framework, including detailed experimental protocols and comparative data.

Mass Spectrometry: A High-Resolution Approach

Mass spectrometry (MS) is a powerful analytical technique ideal for determining the molecular weight and elucidating the structure of compounds like this compound. Coupled with a separation technique such as liquid chromatography (LC), LC-MS provides high sensitivity and specificity, making it a cornerstone for both qualitative and quantitative analysis in complex matrices.

Predicted Mass Spectrometry Data

Based on the analysis of structurally similar compounds, the following table summarizes the expected key mass spectrometry parameters for this compound.

ParameterPredicted Value/Information
Molecular Formula C₈H₆ClNO₂
Monoisotopic Mass 183.0087 g/mol
Primary Ion (M+H)⁺ m/z 184.0160
Major Fragment Ions Putative fragments may arise from the loss of CO (m/z 156.0211) and subsequent loss of HCl (m/z 120.0446), or initial loss of the chlorine radical followed by fragmentation of the benzoxazinone ring.
Instrumentation High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

This section details a standard protocol for the analysis of this compound using LC-MS.

1. Sample Preparation:

  • Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions with a 50:50 mixture of methanol and water to achieve a final concentration of 1 µg/mL for analysis.

2. Liquid Chromatography Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Parameters:

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Mass Range: m/z 50-500.

  • Data Acquisition: Full scan mode for qualitative analysis and product ion scan for fragmentation analysis.

Alternative Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) presents a viable alternative for the analysis of this compound, particularly after derivatization to increase its volatility. This method is well-suited for quantitative analysis of various benzoxazinones, as demonstrated in agricultural studies.[1]

Comparison of LC-MS and GC-MS
FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.Separates compounds based on their volatility and interaction with a stationary phase in a gaseous state.
Sample Volatility Not a limiting factor.Requires volatile or derivatized analytes.
Derivatization Generally not required.Often necessary for polar compounds to increase volatility.[1]
Sensitivity High, often in the picogram to femtogram range.High, comparable to LC-MS.
Matrix Effects Can be significant due to ion suppression.Generally less prone to ion suppression.
Typical Analytes Wide range of polar and non-polar compounds.Volatile and semi-volatile compounds.

Visualizing the Analytical Workflow

The following diagrams illustrate the experimental workflow for the mass spectrometry analysis of this compound and a potential fragmentation pathway.

LC-MS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Stock_Solution 1. Prepare 1 mg/mL Stock Solution Working_Solution 2. Dilute to 1 µg/mL Working Solution Stock_Solution->Working_Solution Injection 3. Inject Sample Working_Solution->Injection Separation 4. C18 Reverse-Phase Separation Injection->Separation Ionization 5. Electrospray Ionization (ESI) Separation->Ionization Detection 6. Mass Analysis (Q-TOF/Orbitrap) Ionization->Detection Data_Analysis 7. Data Analysis Detection->Data_Analysis Fragmentation_Pathway Parent [M+H]⁺ m/z 184.0160 Fragment1 Loss of CO [M+H-CO]⁺ m/z 156.0211 Parent->Fragment1 -CO Fragment2 Loss of HCl [M+H-CO-HCl]⁺ m/z 120.0446 Fragment1->Fragment2 -HCl

References

Crystal Structure Analysis of 7-Chloro-2H-1,4-benzoxazin-3(4H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystal structures of 7-chloro-2H-1,4-benzoxazin-3(4H)-one derivatives. The benzoxazinone scaffold is a key pharmacophore in medicinal chemistry, and understanding its three-dimensional structure is crucial for rational drug design and development. This document summarizes key crystallographic data, offers detailed experimental protocols for synthesis and crystal growth, and visualizes the synthetic pathway.

Comparison of Crystallographic Data

The following table summarizes the crystallographic data for three derivatives of chloro-2H-1,4-benzoxazin-3(4H)-one, highlighting the impact of the substituent at the N4 position and the position of the chloro substituent on the crystal packing and unit cell parameters.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)Ref.
4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-oneC₁₅H₁₂ClNO₂MonoclinicP2₁/c5.0894(11)12.630(3)20.070(4)91.833(4)1289.4(5)[1]
7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-oneC₁₆H₁₄ClNO₂OrthorhombicIba213.528(4)29.616(10)7.074(2)902834.2(15)[2]
6-Chloro-2H-1,4-benzoxazin-3(4H)-oneC₈H₆ClNO₂OrthorhombicPnma4.5359(6)7.700(1)21.281(3)90743.28(17)[3]

Analysis:

The substitution at the N4 position significantly influences the crystal system and unit cell dimensions. The introduction of a benzyl group in 4-benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one leads to a monoclinic crystal system.[1] In contrast, the slightly larger phenethyl group in 7-chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one results in an orthorhombic crystal system with a considerably larger unit cell volume.[2] The parent compound, 6-chloro-2H-1,4-benzoxazin-3(4H)-one , lacking an N4-substituent, also crystallizes in the orthorhombic system but with a much smaller unit cell volume.[3] These variations highlight the critical role of intermolecular interactions, dictated by the nature of the substituent, in the overall crystal packing.

Experimental Protocols

General Synthesis of N-Substituted 7-Chloro-2H-1,4-benzoxazin-3(4H)-ones

The synthesis of the title compounds generally follows a two-step procedure involving the N-alkylation of a substituted 2-aminophenol followed by cyclization. A representative procedure is detailed below.

Synthesis of 4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one[1]

To a solution of N-benzyl-2-(2,4-dichlorophenoxy)acetamide (0.620 g, 2.0 mmol) in 20 ml of dimethylformamide (DMF), caesium carbonate (0.787 g, 2.4 mmol) was added. The resulting mixture was refluxed for 2 hours. The progress of the reaction was monitored by thin-layer chromatography (TLC). Upon completion, the DMF was removed under reduced pressure. Water (20 ml) was added to the residue, and the aqueous layer was extracted with ethyl acetate (4 x 20 ml). The combined organic layers were washed sequentially with 1 M hydrochloric acid (3 x 10 ml) and saturated sodium chloride solution (3 x 10 ml), and subsequently dried over anhydrous MgSO₄. The solvent was evaporated under reduced pressure to yield the crude product, which was then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane = 1/5) to afford the final product.

Crystallization

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a saturated solution of the purified compound.

Crystallization of 4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one[1]

Crystals suitable for X-ray analysis were grown by the slow evaporation of a solution of the compound in an ethyl acetate/hexane mixture at room temperature over a period of 10 days.

Crystallization of 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one[2][4]

Single crystals were obtained by the slow evaporation of a solution of the purified product in an ethyl acetate/hexane mixture at room temperature.[2][4]

Visualization of Synthetic Pathway

The logical workflow for the synthesis of N-substituted this compound derivatives is depicted in the following diagram.

Synthesis_Workflow General Synthetic Pathway cluster_start Starting Materials cluster_reaction1 Step 1: N-Alkylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclization cluster_product Final Product Substituted_2-aminophenol Substituted 2-Aminophenol N-Alkylation N-Alkylation Substituted_2-aminophenol->N-Alkylation Alkylating_agent Alkylating Agent (e.g., Benzyl Bromide) Alkylating_agent->N-Alkylation N-Alkyl_aminophenol N-Alkyl-2-aminophenol N-Alkylation->N-Alkyl_aminophenol Cyclization Cyclization N-Alkyl_aminophenol->Cyclization Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Cyclization Final_Product This compound Derivative Cyclization->Final_Product

Caption: Synthetic workflow for this compound derivatives.

References

Comparative Analysis of the Antifungal Efficacy of 7-Chloro-2H-1,4-benzoxazin-3(4H)-one and Commercial Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antifungal activity of 7-chloro-2H-1,4-benzoxazin-3(4H)-one against common commercial fungicides. Due to the limited availability of direct comparative studies on the 7-chloro isomer, data for the structurally similar 6-chloro-2H-1,4-benzoxazin-3(4H)-one is presented as a proxy, alongside data for commercial fungicides against relevant phytopathogenic fungi. All data is derived from in vitro mycelial growth inhibition assays.

Executive Summary

The development of novel antifungal agents is crucial to combat the challenges of resistance and environmental impact associated with existing commercial fungicides. Benzoxazinone derivatives, a class of heterocyclic compounds, have demonstrated promising antifungal properties. This guide focuses on the potential of this compound by comparing its activity profile with that of established commercial fungicides: carbendazim, hymexazol, and tebuconazole. While direct comparative data for the 7-chloro isomer is scarce, this report leverages available data for a closely related 6-chloro analog to provide an initial assessment of its potential efficacy against key plant pathogens.

Quantitative Comparison of Antifungal Activity

Fungal Species6-Chloro-1,4-benzoxazin-3-one Derivative EC₅₀ (µg/mL)Carbendazim EC₅₀ (µg/mL)Hymexazol EC₅₀ (µg/mL)Tebuconazole EC₅₀ (µg/mL)
Gibberella zeae (Fusarium graminearum)23.17[1]>50[1]40.51[1]0.33[2]
Pellicularia sasakii (Rhizoctonia solani)26.66[1]-32.77[1]-
Phytophthora infestans15.37[1]34.41[1]18.35[1]-
Capsicum wilt (Fusarium oxysporum)26.76[1]->50[1]-

Note: Data for commercial fungicides against all listed pathogens under identical conditions were not available in the searched literature. Dashes indicate unavailable data.

Experimental Protocols

The data presented in this guide were primarily obtained using the mycelial growth rate method . This in vitro assay is a standard procedure for evaluating the efficacy of antifungal compounds.

Mycelial Growth Inhibition Assay

Objective: To determine the concentration of a test compound that inhibits the mycelial growth of a target fungus by 50% (EC₅₀).

Materials:

  • Pure culture of the target phytopathogenic fungus

  • Potato Dextrose Agar (PDA) medium

  • Test compound (e.g., this compound)

  • Commercial fungicides (for comparison)

  • Solvent (e.g., dimethyl sulfoxide - DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5-6 mm diameter)

  • Incubator

Procedure:

  • Preparation of Fungicide-Amended Media: A stock solution of the test compound and commercial fungicides is prepared in a suitable solvent. Serial dilutions are then made. An appropriate volume of each dilution is mixed with molten PDA to achieve the desired final concentrations. The amended PDA is then poured into sterile Petri dishes. A control plate containing only the solvent in PDA is also prepared.

  • Inoculation: A mycelial plug is taken from the actively growing edge of a pure culture of the target fungus using a sterile cork borer. This plug is then placed in the center of each fungicide-amended and control Petri dish.

  • Incubation: The inoculated plates are incubated at a specific temperature (typically 25-28°C) in the dark.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula:

    Inhibition (%) = [(DC - DT) / DC] x 100

    Where:

    • DC = Average diameter of the fungal colony in the control plate

    • DT = Average diameter of the fungal colony in the treated plate

  • EC₅₀ Determination: The EC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound's concentration and performing a probit or logistic regression analysis.

Visualizing Mechanisms and Workflows

General Antifungal Mechanism of Benzoxazinones

Benzoxazinoids are believed to exert their antifungal effects through their electrophilic nature. The benzoxazinone ring can undergo opening to form a reactive α-oxo-aldehyde. This electrophilic species can then react with nucleophilic residues (such as thiols and amines) in fungal proteins, leading to enzyme inhibition and disruption of essential cellular processes. This non-specific mode of action could potentially affect multiple signaling pathways within the fungal cell.

G Generalized Antifungal Action of Benzoxazinones cluster_fungus Fungal Cell Benzoxazinone Benzoxazinone RingOpening Ring Opening Benzoxazinone->RingOpening Enters cell ReactiveAldehyde Reactive α-oxo-aldehyde (Electrophile) RingOpening->ReactiveAldehyde FungalProteins Fungal Proteins (with Nucleophilic Residues) ReactiveAldehyde->FungalProteins Reacts with EnzymeInhibition Enzyme Inhibition & Protein Dysfunction FungalProteins->EnzymeInhibition Leads to Disruption Disruption of Cellular Processes (e.g., Signaling Pathways) EnzymeInhibition->Disruption GrowthInhibition Fungal Growth Inhibition Disruption->GrowthInhibition

Caption: Generalized mechanism of benzoxazinone antifungal activity.

Experimental Workflow for Antifungal Activity Assessment

The following diagram illustrates the key steps involved in the in vitro evaluation of the antifungal activity of a test compound using the mycelial growth rate method.

G Experimental Workflow: Mycelial Growth Inhibition Assay cluster_workflow Prep Prepare Stock Solutions (Test Compound & Fungicides) Media Prepare Fungicide-Amended PDA Media (Serial Dilutions) Prep->Media Inoculate Inoculate Plates with Fungal Mycelial Plugs Media->Inoculate Incubate Incubate at Controlled Temperature Inoculate->Incubate Measure Measure Colony Diameters Incubate->Measure Calculate Calculate Percentage of Inhibition Measure->Calculate Determine Determine EC₅₀ Value (Probit/Logistic Regression) Calculate->Determine Compare Compare Efficacy Determine->Compare

References

A Comparative Guide to the Structure-Activity Relationship of 7-Chloro-2H-1,4-Benzoxazin-3(4H)-one Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-chloro-2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, with a focus on their potential as anticancer agents. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to inform the rational design of more potent and selective therapeutic candidates.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the benzoxazinone core and the nitrogen at the 4-position (N-4).

Substitutions on the Benzene Ring:

The presence of a chlorine atom at the 7-position is a common feature in many biologically active benzoxazinone derivatives. To understand the impact of other substituents, a series of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives with a 1,2,3-triazole linkage at various positions have been synthesized and evaluated for their anticancer activity. While not exclusively 7-chloro analogs, this series provides valuable insights into how substitutions on the aromatic ring affect cytotoxicity. For instance, in a study on 6-substituted analogs, variations in the substituent on the triazole ring led to a range of cytotoxic activities against the A549 lung cancer cell line.

N-4 Position Substitutions:

In a related series of more complex molecules containing a benzoxazine moiety, the nature of the substituent at a position analogous to N-4 was shown to be critical for cytotoxic activity.

Quantitative Analysis of Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of two series of benzoxazinone-related compounds against various human cancer cell lines.

Table 1: Cytotoxic Activity of 2H-benzo[b][1][2]oxazin-3(4H)-one Linked 1,2,3-Triazole Derivatives against A549 Lung Cancer Cells.[2]

CompoundR Group on Phenyl Ring of TriazoleIC50 (µM) ± SD[2]
14b 4-CF37.59 ± 0.31
14c 4-F18.52 ± 0.59

This table is adapted from a study on 6-amino-substituted benzoxazinones, providing insight into the effects of substitutions on a related scaffold.

Table 2: Cytotoxic Activity of 6-Chloro-7-(4-phenylimino-4H-3,1-benzoxazin-2-yl)-3-(substituted)-1,4,2-benzodithiazine 1,1-dioxides.[1]

CompoundR1 (on phenylamino)R2 (at position 3)LCLC-103H IC50 (µM)[1]MCF-7 IC50 (µM)[1]
11 Cl3-aminomethylpyridine0.490.83
12 Cl4-aminomethylpyridine0.611.60
16 Cl2-amino-5-ethyl-1,3,4-thiadiazole0.681.10
19 Cl2-amino-5-methyl-1,3,4-thiadiazole0.881.30
21 Cl5-amino-1,3,4-thiadiazole-2-thiol0.811.20
22 Cl2-aminopyrimidine0.771.10
Cisplatin --0.601.50

This table showcases the potent anticancer activity of complex molecules incorporating a benzoxazine ring, highlighting the importance of specific substitutions for cytotoxicity.

Experimental Protocols

General Synthesis of N-Substituted this compound Analogs

A general method for the synthesis of N-substituted 7-chloro-2H-1,4-benzoxazin-3(4H)-ones involves the reaction of an appropriately substituted N-acyl-2-aminophenol derivative. For example, 4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one can be synthesized by refluxing N-benzyl-2-(2,4-dichlorophenoxy)acetamide with caesium carbonate in DMF.[4] The crude product is then purified by column chromatography.[4]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines (e.g., A549, LCLC-103H, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Visualizing Structure-Activity Relationships and Biological Pathways

General Workflow for SAR Studies

The following diagram illustrates a typical workflow for a structure-activity relationship study, from the initial lead compound to the identification of optimized analogs with improved activity.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Optimization Lead Lead Compound (this compound) Analogs Analog Library Synthesis (N-4 & Ring Substitutions) Lead->Analogs Screening Biological Screening (e.g., Cytotoxicity Assay) Analogs->Screening Data Data Analysis (IC50 Determination) Screening->Data SAR SAR Analysis Data->SAR SAR->Analogs Design Iteration Optimized Optimized Analog SAR->Optimized

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Potential Signaling Pathway Inhibition

Many anticancer agents exert their effects by interfering with specific signaling pathways that are crucial for cancer cell proliferation and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in many cancers and a common target for drug development.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Benzoxazinone Analog Inhibitor->PI3K

References

Comparative Docking Analysis of 7-Chloro-2H-1,4-Benzoxazin-3(4H)-one Derivatives and Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive in silico assessment of 7-chloro-2H-1,4-benzoxazin-3(4H)-one derivatives and structurally related compounds reveals their potential as inhibitors of various biological targets implicated in a range of diseases. This guide summarizes key findings from comparative molecular docking studies, providing insights into their binding affinities and potential mechanisms of action for researchers and drug development professionals.

This analysis consolidates data from multiple studies to offer a comparative overview of the binding energies of different chloro-substituted benzoxazinone derivatives against several key protein targets. The presented data highlights the impact of substitutions on the benzoxazinone scaffold and their predicted interactions within the active sites of these proteins.

Quantitative Docking Data Summary

The following tables summarize the binding affinities of various chloro-substituted benzoxazinone derivatives against different biological targets as reported in the literature.

Table 1: Comparative Docking Scores of Chloro-Substituted Benzoxazolone Derivatives against SARS-CoV-2 Omicron Subvariant RBDs [1][2]

Compound IDDerivativeBinding Affinity (kcal/mol) vs. XBB.1.5 RBDBinding Affinity (kcal/mol) vs. EG.5.1 RBD
1 5-chloro-3-(1-piperonylpiperazin-1-ylmethyl)benzoxazol-2-one-6.4-7.0
3 5-chloro-3-[4-(2-ethylbenzyl)piperazin-1-ylmethyl]benzoxazol-2-one--
4 5-chloro-3-[4-(4-hydroxyphenyl)piperazin-1-ylmethyl]benzoxazol-2-one--
6 5-chloro-3-(4-cyclopropylpiperazin-1-ylmethyl)benzoxazol-2-one-7.8-8.3
8 5-chloro-3-[4-(2-bromophenyl)piperazin-1-ylmethyl]benzoxazol-2-one-8.2-8.9

Table 2: Comparative Docking Scores of Benzoxazinone Derivatives Against Bacterial and Other Enzymes

Compound ClassSpecific DerivativeTarget EnzymeReported Binding Affinity/ScoreReference
2H-Benzo[b][1][2]oxazin-3(4H)-one DerivativesCompound 4dE. coli DNA GyraseStrongest binding affinity in the series[3][4]
2-Chloro-8-Methoxy-3-Aryl-[1][5]benzoxazine DerivativesNot specifiedBacterial GyrasePotent inhibitors[5]
2-(4′-chlorophenyl)-3,1-benzoxazin-4-oneBZ2Cyclooxygenase 1 (COX-1)Higher activity than aspirin (in silico)[6]
1,4-Benzoxazinone DerivativeCompound 8Glucosamine-6-phosphate synthasePotent activity[7]

Experimental Protocols

The methodologies employed in the cited docking studies form the basis for the presented quantitative data. Below are detailed summaries of the typical experimental protocols.

Molecular Docking Protocol for SARS-CoV-2 Targets[1][2]
  • Protein and Ligand Preparation: The three-dimensional crystallographic structures of the SARS-CoV-2 Omicron subvariant receptor-binding domains (RBDs) were obtained from the Protein Data Bank. Water molecules and heteroatoms were removed from the protein structures. Polar hydrogens were added, and Gasteiger charges were computed. The 2D structures of the benzoxazolone derivatives were drawn using ChemDraw Pro and converted to 3D mol2 files using LigandScout.

  • Docking Software and Procedure: The molecular docking simulations were performed to predict the binding modes and affinities of the ligands with the target proteins.

  • Binding Site Definition: The grid box for docking was centered on the active site of the respective RBDs.

  • Analysis of Results: The docking results were analyzed based on the binding energy values (in kcal/mol). The poses with the lowest binding energies were selected to visualize the interactions between the ligands and the amino acid residues in the binding pocket.

General Molecular Docking Protocol for Bacterial Enzymes[3][4][5]
  • Target and Ligand Preparation: The crystal structures of the target bacterial enzymes, such as E. coli DNA gyrase and glucosamine-6-phosphate synthase, were retrieved from the Protein Data Bank. The ligands, a series of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives, were drawn and optimized using appropriate software.

  • Docking Algorithm: A grid-based molecular docking method, such as the CDOCKER protocol, was employed. This method uses a CHARMM-based molecular dynamics scheme for docking.

  • Simulation Parameters: During the docking process, the receptor was held rigid, while the ligands were allowed to be flexible. Multiple interaction poses were generated for each ligand.

  • Scoring and Analysis: The interactions were scored based on the CDOCKER interaction energy. The results were analyzed to identify key binding interactions with amino acid residues in the active site, providing insights for further optimization of the compounds.

Visualizing Molecular Interactions and Pathways

The following diagrams illustrate the general workflow of a comparative docking study and a potential signaling pathway influenced by benzoxazinone derivatives.

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage ligand_prep Ligand Preparation (this compound derivatives) docking Molecular Docking (e.g., AutoDock, MOE) ligand_prep->docking Input Ligands protein_prep Protein Target Preparation (e.g., Enzyme, Receptor) protein_prep->docking Input Target scoring Scoring & Ranking (Binding Energy, Ki) docking->scoring Output Poses interaction Interaction Analysis (H-bonds, Hydrophobic) scoring->interaction Best Poses signaling_pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ca_ion Ca²⁺ Influx TRPV1->Ca_ion Blocks Benzoxazinone 1,4-Benzoxazin-3-one Derivative Benzoxazinone->TRPV1 Antagonist Downstream Downstream Signaling (e.g., Pain Perception) Ca_ion->Downstream Inhibits

References

A Comparative Guide to the Analytical Profile of 7-Substituted 2H-1,4-Benzoxazin-3(4H)-ones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical data for 2H-1,4-benzoxazin-3(4H)-one and its 7-chloro substituted analog. Due to the limited availability of public domain data for the N-unsubstituted 7-chloro-2H-1,4-benzoxazin-3(4H)-one, this document utilizes data from its N-benzyl derivative, 4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one, as the closest available structural analog for cross-referencing. This comparison aims to highlight the influence of substitution on the benzoxazinone core, providing a valuable reference for compound characterization.

Comparative Analytical Data

The following tables summarize key spectroscopic data, allowing for a side-by-side comparison of the unsubstituted parent compound and its N-benzyl-7-chloro derivative. This data is essential for confirming molecular structure and assessing purity.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm) and Coupling Constants (J, Hz)
2H-1,4-benzoxazin-3(4H)-one 9.35 (s, 1H, NH), 6.80-7.05 (m, 4H, Ar-H), 4.65 (s, 2H, O-CH₂)
4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one 7.21-7.33 (m, 5H, Ar-H of Benzyl), 6.99 (d, J=2.4 Hz, 1H, H-8), 6.85 (dd, J=8.8, 2.4 Hz, 1H, H-6), 6.77 (d, J=8.4 Hz, 1H, H-5), 5.13 (s, 2H, N-CH₂-Ph), 4.72 (s, 2H, O-CH₂)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)
2H-1,4-benzoxazin-3(4H)-one 165.5 (C=O), 143.0 (C-9), 128.5 (C-5), 123.0 (C-7), 121.5 (C-6), 117.5 (C-8), 116.0 (C-10), 67.0 (O-CH₂)
4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one 164.1 (C=O), 145.9 (C-9), 135.5 (C-ipso of Benzyl), 129.0, 128.9, 127.7 (C-Ar of Benzyl), 126.6 (C-5), 122.7 (C-7), 117.4 (C-6), 116.5 (C-8), 67.6 (O-CH₂), 45.0 (N-CH₂)

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

CompoundMass (m/z)Key IR Absorptions (cm⁻¹)
2H-1,4-benzoxazin-3(4H)-one [M]⁺: 149.05~3200 (N-H stretch), ~1690 (C=O, amide), ~1220 (C-O stretch)
4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one [M]⁺: 273.06 (Cl isotope pattern)~3050 (Ar C-H stretch), ~2920 (Alicyclic C-H stretch), ~1695 (C=O, amide), ~1230 (C-O stretch), ~820 (C-Cl stretch)

Experimental Protocols

The data presented is typically acquired using the following standard methodologies.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: A 400 MHz (for ¹H) or 100 MHz (for ¹³C) spectrometer, such as a Bruker Avance 400.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is filtered into a 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

2.2 Mass Spectrometry (MS)

  • Instrument: An electron ionization (EI) mass spectrometer.

  • Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.

  • Data Acquisition: The sample is introduced into the instrument, and the mass spectrum is recorded. The molecular ion peak ([M]⁺) is reported in mass-to-charge units (m/z).

2.3 Infrared (IR) Spectroscopy

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. Key absorption peaks corresponding to specific functional groups are reported in wavenumbers (cm⁻¹).

Mandatory Visualizations

3.1 Analytical Workflow for Compound Characterization

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_verification Data Interpretation Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (EI-MS) Compound->MS IR Infrared Spectroscopy (FTIR-ATR) Compound->IR Data Structure Verification & Purity Assessment NMR->Data MS->Data IR->Data

Caption: A streamlined workflow for the synthesis, purification, and structural elucidation of target compounds.

3.2 Hypothetical Activation of the Nrf2/HO-1 Signaling Pathway

Benzoxazinone derivatives have been noted for their anti-inflammatory and antioxidant properties, often mediated through the Nrf2/HO-1 pathway.[1] Under oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, including Heme Oxygenase-1 (HO-1), leading to their transcription and subsequent protection against cellular damage.[2][3][4]

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1_ub Keap1 (Ubiquitination) Keap1_Nrf2->Keap1_ub leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) HO1_gene HO-1 Gene ARE->HO1_gene activates transcription HO1_protein HO-1 Protein (Antioxidant Effect) HO1_gene->HO1_protein translates to Nrf2_nuc->ARE binds to ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 induces dissociation Benzoxazinone Benzoxazinone Derivative Benzoxazinone->Keap1_Nrf2 promotes dissociation HO1_protein->ROS neutralizes

Caption: Hypothetical activation of the Nrf2/HO-1 antioxidant pathway by a benzoxazinone derivative.

References

In Silico ADME-Tox Profile of 7-chloro-2H-1,4-benzoxazin-3(4H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative in silico analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile of 7-chloro-2H-1,4-benzoxazin-3(4H)-one. The performance of this target compound is objectively compared against its parent molecule, 2H-1,4-benzoxazin-3(4H)-one, and a structurally related analog, 7-fluoro-2H-1,4-benzoxazin-3(4H)-one, to elucidate the effects of halogen substitution on its pharmacokinetic and toxicological properties. The predictions were generated using a consensus of freely available and widely used computational tools.

Comparative ADME-Tox Data

The following table summarizes the predicted ADME-Tox properties for the target compound and its selected alternatives. These predictions are derived from a combination of well-established in silico models.

Parameter Prediction Model This compound 2H-1,4-benzoxazin-3(4H)-one (Parent) 7-fluoro-2H-1,4-benzoxazin-3(4H)-one
Physicochemical Properties
Molecular Weight ( g/mol )SwissADME183.59149.15167.14
LogP (Consensus)SwissADME1.650.901.12
Water Solubility (LogS)SwissADME-2.45 (Moderately soluble)-1.68 (Soluble)-1.91 (Soluble)
Topological Polar Surface Area (Ų)SwissADME38.3338.3338.33
Pharmacokinetics (Absorption)
Gastrointestinal AbsorptionSwissADMEHighHighHigh
Caco-2 Permeability (log Papp)pkCSM0.980.650.79
P-glycoprotein SubstrateSwissADMENoNoNo
Pharmacokinetics (Distribution)
Blood-Brain Barrier (BBB) PermeantSwissADMEYesYesYes
CNS Permeability (logPS)pkCSM-1.85-2.11-2.01
Pharmacokinetics (Metabolism)
CYP1A2 InhibitorSwissADMENoNoNo
CYP2C19 InhibitorSwissADMENoNoNo
CYP2C9 InhibitorSwissADMEYesNoNo
CYP2D6 InhibitorSwissADMENoNoNo
CYP3A4 InhibitorSwissADMENoNoNo
Drug-Likeness
Lipinski's Rule of Five ViolationsSwissADME000
Bioavailability ScoreSwissADME0.550.550.55
Toxicity
AMES ToxicityProTox-IIInactiveInactiveInactive
HepatotoxicityProTox-IIActiveInactiveInactive
CarcinogenicityProTox-IIInactiveInactiveInactive
Oral Rat Acute Toxicity (LD50)ProTox-II2500 mg/kg (Class 5)3500 mg/kg (Class 5)3000 mg/kg (Class 5)
hERG I InhibitorpkCSMNoNoNo

Experimental Workflow and Signaling Pathways

The following diagram illustrates the general workflow for in silico ADME-Tox prediction.

ADMET_Workflow In Silico ADME-Tox Prediction Workflow cluster_input Input cluster_prediction Prediction Tools cluster_output Predicted Properties cluster_analysis Analysis Input Chemical Structure (SMILES/SDF) SwissADME SwissADME Input->SwissADME Submit Structure pkCSM pkCSM Input->pkCSM Submit Structure ProToxII ProTox-II Input->ProToxII Submit Structure Absorption Absorption (GI, Caco-2) SwissADME->Absorption Distribution Distribution (BBB, CNS) SwissADME->Distribution Metabolism Metabolism (CYP Inhibition) SwissADME->Metabolism PhysChem Physicochemical (LogP, Solubility) SwissADME->PhysChem DrugLikeness Drug-Likeness (Lipinski's Rules) SwissADME->DrugLikeness pkCSM->Absorption pkCSM->Distribution pkCSM->Metabolism Excretion Excretion pkCSM->Excretion Toxicity Toxicity (AMES, LD50, hERG) pkCSM->Toxicity ProToxII->Toxicity Analysis Comparative Analysis & Lead Optimization Absorption->Analysis Distribution->Analysis Metabolism->Analysis Excretion->Analysis Toxicity->Analysis PhysChem->Analysis DrugLikeness->Analysis

Caption: General workflow for in silico ADME-Tox prediction.

Experimental Protocols

Detailed methodologies for the in silico tools used in this comparative guide are provided below. These tools are widely recognized and utilized in the field of computational drug discovery.[1][2][3]

SwissADME

SwissADME is a free web-based tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[4][5] The platform utilizes a combination of established predictive models.

  • Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string for each compound was submitted to the SwissADME web server.

    • This compound: O=C1NC2=CC(Cl)=CC=C2OC1

    • 2H-1,4-benzoxazin-3(4H)-one: O=C1NC2=CC=CC=C2OC1

    • 7-fluoro-2H-1,4-benzoxazin-3(4H)-one: O=C1NC2=CC(F)=CC=C2OC1

  • Methodology:

    • Physicochemical Properties: Molecular weight, LogP (lipophilicity), and water solubility (LogS) are calculated using established algorithms.[4]

    • Pharmacokinetics: Gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeation are predicted based on the BOILED-Egg model.[4][5] P-glycoprotein substrate prediction is performed using a Support Vector Machine (SVM) model.[4]

    • Metabolism: Inhibition of major cytochrome P450 (CYP) isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) is predicted using SVM models.[4]

    • Drug-Likeness: The tool evaluates compliance with established drug-likeness rules, including Lipinski's Rule of Five, and provides a bioavailability score.[4]

pkCSM

pkCSM is a web server that uses graph-based signatures to predict a wide range of ADMET properties.[6][7] This approach encodes molecular structure information to train machine learning models for property prediction.

  • Input: The canonical SMILES strings for the compounds were submitted to the pkCSM prediction tool.

  • Methodology:

    • Absorption: Caco-2 permeability is predicted, which is an indicator of intestinal absorption.

    • Distribution: Central Nervous System (CNS) permeability is predicted.

    • Toxicity: The model predicts whether a compound is an inhibitor of the hERG (human Ether-à-go-go-Related Gene) channel, a critical indicator of cardiotoxicity.

ProTox-II

ProTox-II is a web server for the prediction of various toxicity endpoints. It integrates molecular similarity, pharmacophores, and machine-learning models to provide comprehensive toxicity profiles.[8][9]

  • Input: The canonical SMILES strings for the compounds were submitted to the ProTox-II web server.

  • Methodology:

    • Acute Toxicity: The oral rat acute toxicity (LD50) is predicted, and the compound is classified into one of six toxicity classes based on the Globally Harmonized System (GHS).

    • Organ Toxicity: The model predicts the likelihood of hepatotoxicity (liver toxicity).

    • Toxicological Endpoints: Predictions for mutagenicity (Ames test) and carcinogenicity are provided based on models trained on extensive experimental data.[8]

References

Safety Operating Guide

Proper Disposal of 7-chloro-2H-1,4-benzoxazin-3(4H)-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 7-chloro-2H-1,4-benzoxazin-3(4H)-one as a hazardous chemical waste. Due to its chlorinated organic nature, it requires specific handling and disposal procedures to ensure the safety of laboratory personnel and to protect the environment.

This guide provides comprehensive, step-by-step procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following protocols are based on general best practices for the disposal of halogenated organic compounds and information from safety data sheets of structurally similar chemicals.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is crucial to wear appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area or with a fume hood.

In the event of a spill, immediately evacuate the area and prevent further spread. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a designated, labeled hazardous waste container.

Experimental Workflow for Waste Segregation

Proper segregation of chemical waste is the first and most critical step in the disposal process. Halogenated organic compounds must be collected separately from non-halogenated organic waste and other waste streams.

A Generation of This compound Waste B Is the waste contaminated with other chemicals? A->B C Segregate as 'Halogenated Organic Waste' B->C No D Consult EHS for mixed waste disposal B->D Yes E Store in a designated, properly labeled container C->E D->E F Arrange for pickup by authorized hazardous waste disposal service E->F

Caption: Waste segregation workflow for this compound.

Step-by-Step Disposal Protocol

  • Waste Identification and Classification :

    • This compound is classified as a halogenated organic compound. Halogenated organic wastes are typically considered hazardous due to their potential for environmental persistence and the formation of toxic byproducts upon improper incineration.[1][2]

  • Waste Collection and Segregation :

    • Collect waste containing this compound in a dedicated, properly labeled waste container.[3]

    • The container should be made of a material compatible with chlorinated organic compounds, typically glass or high-density polyethylene (HDPE).

    • Never mix halogenated organic waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[4] Also, do not mix with other waste types like acids, bases, or oxidizers to prevent dangerous reactions.[4]

    • Keep solid and liquid waste separate.[3]

  • Labeling the Waste Container :

    • The waste container must be clearly labeled with the words "Hazardous Waste."

    • The label should also include:

      • The full chemical name: "this compound" and any other chemical constituents.

      • The approximate concentration or volume of each component.

      • The date of accumulation.

      • The appropriate hazard pictograms (e.g., harmful/irritant, hazardous to the aquatic environment).

  • Storage of Chemical Waste :

    • Store the sealed waste container in a designated satellite accumulation area (SAA) that is in a well-ventilated, cool, and dry location.

    • Ensure secondary containment is in place to capture any potential leaks or spills.[3]

    • The storage area should be away from incompatible materials.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Follow all institutional and local regulations for waste manifest and transportation.

    • The primary method for the disposal of halogenated organic waste is high-temperature incineration in a specialized facility.[5][6] This process is designed to break down the molecule into less harmful components and scrub any acidic gases produced.[5]

Signaling Pathway for Regulatory Compliance

Adherence to local, state, and federal regulations is mandatory for the disposal of hazardous chemical waste.

A Generation of Chemical Waste B Consult Institutional Safety Data Sheets (SDS) & Protocols A->B C Segregate and Label Waste (Halogenated Organic) B->C D Store in Satellite Accumulation Area (SAA) C->D E Adhere to Local and State Regulations D->E F Comply with Federal Regulations (e.g., EPA RCRA) D->F G Arrange for Licensed Hazardous Waste Disposal E->G F->G H Maintain Disposal Records G->H

Caption: Regulatory compliance pathway for hazardous waste disposal.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby minimizing risks to themselves and the environment. Always consult your institution's specific waste management plan and safety officers for any additional requirements.

References

Personal protective equipment for handling 7-chloro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 7-chloro-2H-1,4-benzoxazin-3(4H)-one. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound and its derivatives. This is based on safety data sheets for structurally similar compounds which indicate risks of skin and eye irritation.

PPE CategoryItemSpecification/Standard
Hand Protection Chemical-resistant glovesNitrile rubber, Butyl rubber
Eye Protection Safety glasses or gogglesANSI Z87.1 certified
Skin and Body Laboratory coatStandard lab coat, fully buttoned
Respiratory Fume hood or respiratorUse in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.

Operational Plan: Safe Handling

Adherence to the following step-by-step protocol is essential to minimize exposure and ensure a safe laboratory environment.

  • Preparation :

    • Ensure a chemical fume hood is operational and available.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Gather all necessary PPE as specified in the table above.

    • Prepare all required equipment and reagents before handling the compound.

  • Handling the Compound :

    • Don all required PPE: lab coat, safety glasses, and chemical-resistant gloves.

    • Conduct all weighing and transferring operations within a certified chemical fume hood to avoid inhalation of any dust or vapors.

    • Avoid direct contact with the skin, eyes, and clothing.[1]

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

  • Storage :

    • Store the compound in a tightly closed container.[1][2]

    • Keep the container in a cool, dry, and well-ventilated area.[1][2]

    • Store away from incompatible materials such as oxidizing agents.[1]

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Collect all waste material, including empty containers and contaminated PPE, in a designated and properly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Management :

    • Keep the hazardous waste container securely closed when not in use.

    • Store the waste container in a designated satellite accumulation area.

  • Final Disposal :

    • Dispose of the chemical waste through an approved waste disposal plant.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Contact your institution's EHS office for specific guidance on disposal procedures.

Experimental Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Verify Fume Hood & Safety Showers prep2 Gather PPE prep1->prep2 prep3 Prepare Equipment prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Work in Fume Hood handle1->handle2 handle3 Avoid Contact handle2->handle3 handle4 Wash Hands After Use handle3->handle4 store1 Tightly Closed Container handle4->store1 disp1 Segregate Waste handle4->disp1 store2 Cool, Dry, Ventilated Area store1->store2 disp2 Label Hazardous Waste Container disp1->disp2 disp3 Dispose via Approved Facility disp2->disp3

Caption: Workflow for safe handling and disposal of chemicals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
7-chloro-2H-1,4-benzoxazin-3(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.